molecular formula C80H119N25O21S2 B12364493 IMP 245

IMP 245

カタログ番号: B12364493
分子量: 1831.1 g/mol
InChIキー: ZGOTWIZAOXUQAY-XRCKMESRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IMP 245 is a useful research compound. Its molecular formula is C80H119N25O21S2 and its molecular weight is 1831.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C80H119N25O21S2

分子量

1831.1 g/mol

IUPAC名

2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2E)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C80H119N25O21S2/c81-74(121)57(12-4-9-27-89-75(122)62(49-127)96-69(113)44-94-101-80(82)128)97-76(123)58(13-5-7-25-85-67(111)42-90-65(109)21-19-63(107)87-28-23-54-40-83-50-92-54)99-79(126)61(39-53-15-17-56(106)18-16-53)100-77(124)59(14-6-8-26-86-68(112)43-91-66(110)22-20-64(108)88-29-24-55-41-84-51-93-55)98-78(125)60(38-52-10-2-1-3-11-52)95-70(114)45-102-30-32-103(46-71(115)116)34-36-105(48-73(119)120)37-35-104(33-31-102)47-72(117)118/h1-3,10-11,15-18,40-41,44,50-51,57-62,106,127H,4-9,12-14,19-39,42-43,45-49H2,(H2,81,121)(H,83,92)(H,84,93)(H,85,111)(H,86,112)(H,87,107)(H,88,108)(H,89,122)(H,90,109)(H,91,110)(H,95,114)(H,96,113)(H,97,123)(H,98,125)(H,99,126)(H,100,124)(H,115,116)(H,117,118)(H,119,120)(H3,82,101,128)/b94-44+/t57-,58-,59-,60-,61+,62-/m0/s1

InChIキー

ZGOTWIZAOXUQAY-XRCKMESRSA-N

異性体SMILES

C1CN(CCN(CCN(CCN1CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC5=CN=CN5)C(=O)N[C@@H](CCCCNC(=O)[C@H](CS)NC(=O)/C=N/NC(=S)N)C(=O)N)CC(=O)O)CC(=O)O)CC(=O)O

正規SMILES

C1CN(CCN(CCN(CCN1CC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC5=CN=CN5)C(=O)NC(CCCCNC(=O)C(CS)NC(=O)C=NNC(=S)N)C(=O)N)CC(=O)O)CC(=O)O)CC(=O)O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on Bivalent Haptens in Immunotherapy and Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "IMP 245 bivalent hapten" does not correspond to a recognized entity in publicly available scientific literature. This guide provides a comprehensive overview of bivalent haptens, their applications, and the underlying scientific principles, drawing on established research in the field. It also includes information on a novel hapten designated "HA-245," which may be relevant to the user's query.

Introduction

Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[1] By themselves, they are not immunogenic. The conjugation of a hapten to a carrier creates a novel epitope that can be recognized by the immune system, leading to the production of specific antibodies. Bivalent haptens are molecules that incorporate two hapten moieties, often linked by a spacer. This bivalency can significantly enhance their binding affinity and avidity to antibodies, a property that is exploited in various biomedical applications, most notably in pretargeted radioimmunotherapy (PRIT) and the development of conjugate vaccines.

This technical guide will delve into the core principles of bivalent haptens, their design and synthesis, and their primary applications. It will also provide an overview of the experimental protocols used to evaluate their efficacy and present available quantitative data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Section 1: Core Concepts of Bivalent Haptens

Principle of Bivalency and Affinity Enhancement

The key advantage of a bivalent hapten lies in its ability to simultaneously bind to two antibody binding sites. This can occur in two scenarios: intramolecularly, by cross-linking the two antigen-binding sites (Fab arms) of a single antibody, or intermolecularly, by cross-linking two separate antibody molecules. This multivalent interaction leads to a significant increase in the functional binding strength, or avidity, compared to the corresponding monovalent hapten. This phenomenon is often referred to as the "avidity effect" or "affinity enhancement system."[2]

In the context of pretargeted radioimmunotherapy, bivalent haptens are designed to bind with high avidity to bispecific antibodies that are already localized to a tumor cell surface.[3] This results in a more stable and prolonged retention of the radiolabeled hapten at the tumor site, enhancing the therapeutic efficacy and reducing off-target toxicity.

Design and Synthesis of Bivalent Haptens

The design of a bivalent hapten is a critical determinant of its in vivo performance. Key design considerations include:

  • Hapten Moiety: The choice of hapten determines the specificity of the antibody interaction. Commonly used haptens in pretargeted radioimmunotherapy include histamine-hemisuccinate and derivatives of metal chelators like DTPA (diethylenetriaminepentaacetic acid).[4]

  • Linker/Spacer: The length and chemical nature of the spacer connecting the two hapten moieties are crucial for optimal antibody binding. The spacer must be long enough to allow for the simultaneous binding of two antibody molecules with minimal steric hindrance.[5] Peptide-based linkers, such as those incorporating lysine residues, have been shown to be effective.[5]

  • Labeling Site: For applications in radioimmunotherapy or imaging, the bivalent hapten must incorporate a site for stable radiolabeling that does not interfere with antibody binding.

Synthesis is often achieved through solid-phase peptide synthesis, which allows for the precise control of the linker composition and the attachment of the hapten moieties.[5]

Section 2: Applications of Bivalent Haptens

Pretargeted Radioimmunotherapy (PRIT)

PRIT is a multi-step approach to cancer therapy that separates the tumor targeting and the delivery of the radioactive payload.[6]

Workflow of Bivalent Hapten-Based PRIT:

  • Administration of Bispecific Antibody: A bispecific antibody (bsAb) is administered to the patient. This antibody has two different binding specificities: one for a tumor-associated antigen and another for the hapten.

  • Tumor Localization and Clearance: The bsAb circulates in the body, localizes to the tumor site, and unbound antibody is allowed to clear from the bloodstream.

  • Administration of Radiolabeled Bivalent Hapten: A radiolabeled bivalent hapten is then administered. Due to its small size, it distributes rapidly throughout the body and is quickly cleared through the kidneys, except where it is captured with high avidity by the tumor-localized bsAb.[3]

This strategy leads to a high tumor-to-background ratio of radioactivity, maximizing the radiation dose to the tumor while minimizing exposure to healthy tissues.[3][6]

PRIT_Workflow cluster_0 Step 1: Administration cluster_1 Step 2: Tumor Targeting & Clearance cluster_2 Step 3: Hapten Administration & Binding bsAb Bispecific Antibody (bsAb) Tumor Tumor Cell bsAb->Tumor bsAb binds to tumor antigen Blood Bloodstream bsAb->Blood Unbound bsAb circulates Kidney Kidney (Clearance) Blood->Kidney Clearance of unbound bsAb Hapten Radiolabeled Bivalent Hapten Hapten->Tumor Hapten binds to tumor-bound bsAb Hapten->Kidney Rapid clearance of unbound hapten

Conjugate Vaccines

In vaccine development, haptens representing a target molecule of interest (e.g., a drug of abuse, a bacterial toxin) are conjugated to an immunogenic carrier protein. The bivalent display of haptens on a carrier can influence the resulting immune response. While much of the research has focused on multivalent displays, the principles of hapten density and presentation are critical for eliciting a robust and specific antibody response.[7]

Signaling Pathway for Hapten-Carrier Conjugate Immunogenicity:

The immune response to a hapten-carrier conjugate is a T-cell-dependent process.[8]

  • B-Cell Recognition: A B-cell with a B-cell receptor (BCR) specific for the hapten recognizes and binds to the hapten-carrier conjugate.[9]

  • Internalization and Antigen Processing: The B-cell internalizes the conjugate and processes the carrier protein into peptides.

  • Antigen Presentation: These peptides are then presented on the B-cell surface by MHC class II molecules.[10]

  • T-Cell Help: A helper T-cell that has been primed to recognize the same carrier-derived peptide-MHC class II complex interacts with the B-cell.

  • B-Cell Activation: This interaction, along with co-stimulatory signals (e.g., CD40-CD40L), activates the B-cell to proliferate and differentiate into plasma cells that secrete hapten-specific antibodies.[9]

Hapten_Vaccine_Signaling cluster_0 B-Cell cluster_1 T-Cell BCR B-Cell Receptor (BCR) MHCII MHC Class II BCR->MHCII Internalization & Processing TCR T-Cell Receptor (TCR) MHCII->TCR Antigen Presentation CD40_B CD40 CD40L_T CD40L CD40_B->CD40L_T Co-stimulation Antibodies Antibody Secretion TCR->Antibodies Activation & Differentiation CD40L_T->Antibodies HaptenCarrier Hapten-Carrier Conjugate HaptenCarrier->BCR Binding

Section 3: A Potential Candidate: The HA-245 Hapten

While "this compound" is not a standard designation, a novel hapten named HA-245 has been described for the development of an immunoassay for histamine. This hapten was designed with a phenyl-containing linker and demonstrated enhanced immunological properties, leading to the generation of a high-quality monoclonal antibody against histamine.

Immunoassay Performance of HA-245

An indirect competitive ELISA (ic-ELISA) developed using the antibody generated against HA-245 showed a 50% inhibition concentration (IC50) of 0.21 mg/L and a limit of detection (LOD) of 0.06 mg/L in buffer solution. The assay demonstrated good recoveries in spiked food samples, ranging from 84.1% to 108.5%.

ParameterValue
IC50 0.21 mg/L
LOD 0.06 mg/L
Recovery in Spiked Samples 84.1% - 108.5%

Section 4: Experimental Protocols

Synthesis of Bivalent Haptens

Bivalent haptens, such as those based on histamine-hemisuccinate, are typically synthesized using solid-phase peptide synthesis. This allows for the controlled assembly of a peptide linker and the subsequent coupling of the hapten moieties to specific amino acid side chains (e.g., lysine).

Hapten-Carrier Conjugation

The conjugation of a hapten to a carrier protein is a critical step in the development of immunogens for vaccines or for use in immunoassays. Common methods involve the use of cross-linking reagents that target functional groups on both the hapten and the carrier protein (e.g., primary amines, carboxyl groups, sulfhydryl groups). The hapten-to-carrier ratio can be controlled by adjusting the reaction stoichiometry and can influence the resulting antibody response.[11]

Determination of Binding Affinity

The binding affinity of a bivalent hapten to its target antibody can be determined using various techniques, including:

  • Surface Plasmon Resonance (SPR): This technique measures the interaction between an immobilized antibody and the hapten in real-time, allowing for the determination of association and dissociation rate constants, and subsequently, the equilibrium dissociation constant (Kd).

  • Equilibrium Dialysis: This method involves dialyzing a solution of the antibody and a radiolabeled version of the hapten until equilibrium is reached. The concentration of the hapten inside and outside the dialysis bag is then used to calculate the binding affinity.

  • Competitive Immunoassays (e.g., ELISA): These assays measure the ability of the bivalent hapten to compete with a labeled monovalent hapten for binding to the antibody. The concentration of the bivalent hapten that causes 50% inhibition of the labeled hapten binding (IC50) is determined, which is related to its binding affinity.

In Vivo Tumor Uptake Studies

In the context of PRIT, the efficacy of a bivalent hapten is assessed by its ability to accumulate at the tumor site.

Typical Protocol:

  • Tumor-bearing animal models (e.g., nude mice with human tumor xenografts) are used.

  • The bispecific antibody is administered intravenously.

  • After a predetermined time for antibody clearance, the radiolabeled bivalent hapten is administered.

  • At various time points, animals are euthanized, and tissues of interest (tumor, blood, major organs) are harvested and weighed.

  • The radioactivity in each tissue is measured using a gamma counter.

  • Tumor uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Section 5: Quantitative Data

Pretargeted Radioimmunotherapy

The use of bivalent haptens in PRIT has been shown to significantly improve tumor targeting compared to directly labeled antibodies or monovalent haptens.

Study TypeFindingReference
Preclinical (Mice) Isotope biodistribution was at least 3 times more selective for the tumor with bivalent haptens compared to directly labeled antibodies or monovalent haptens.[3]
Preclinical (Mice) Tumor uptake of a radiolabeled bivalent hapten reached approximately 8.5 %ID/g at 24 hours post-injection.[4]
Clinical (Colon Carcinoma) Confirmed better selectivity of bivalent hapten targeting over direct targeting based on image quality and ex vivo tissue counting.[3]
Clinical (Medullary Thyroid Carcinoma) The calculated tumor radiation dose was higher with the pretargeted 131I-hapten (3.9 Gy/GBq) compared to the directly labeled 131I-bsAb (2.0 Gy/GBq).[12]
Clinical (Various Tumors) Mean absorbed radiation doses (cGy/37 MBq) were 15.2 for tumor and 1.1 for marrow, resulting in a favorable therapeutic index of 13.8.[6]
Hapten-Carrier Vaccines

The immunogenicity of hapten-carrier conjugates is typically assessed by measuring the resulting antibody titers.

Carrier ProteinHaptenMean Antibody Titer
gp100 MBA14,700
BSA MBA2,200
OVA MBA2,000

Data from a study comparing the immunogenicity of the MBA hapten conjugated to different carrier proteins.[8]

Conclusion

Bivalent haptens represent a powerful tool in the fields of immunotherapy and diagnostics. Their ability to bind with high avidity to antibodies has been effectively harnessed in pretargeted radioimmunotherapy to improve the therapeutic index of radiopharmaceuticals. In vaccine development, the principles of hapten presentation are fundamental to eliciting a robust and specific immune response. While the specific entity "this compound bivalent hapten" remains unelucidated in the public domain, the principles and applications outlined in this guide, along with data from related molecules like histamine-hemisuccinate bivalent haptens and the HA-245 hapten, provide a solid foundation for understanding the potential of this class of molecules. Further research into the design and optimization of bivalent haptens will undoubtedly continue to drive innovation in targeted therapies and vaccine technologies.

References

An In-depth Technical Guide to IMP 245: A Bivalent Hapten for Pretargeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of IMP 245, a key component in advanced pretargeting strategies for cancer diagnosis and treatment.

Core Chemical Identity and Structure

This compound is a synthetic peptide that functions as a symmetric, bivalent hapten. Its structure is designed for high-affinity binding to bispecific antibodies in pretargeting protocols. The peptide backbone incorporates specific amino acids and chelating agents to facilitate radiolabeling and optimize in vivo performance.

The amino acid sequence of this compound is DOTA-Phe-Lys(HSG)-D-Tyr-Lys(HSG)-Lys(Tscg-Cys)-NH2.[1] This structure includes two histamine-succinyl-glycine (HSG) moieties, which serve as the haptens recognized by the bispecific antibody.[2][3] The inclusion of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator allows for the stable incorporation of various radiometals, while the thiosemicarbazonyl-glyoxyl-cysteine (Tscg-Cys) ligand is particularly suited for chelating technetium and rhenium.[1][2]

Physicochemical and Biological Properties

This compound has been engineered to possess properties that are advantageous for its application in pretargeted radioimmunotherapy. A key characteristic of this compound is its hydrophilic nature, which contributes to favorable pharmacokinetic properties, such as rapid clearance from the body, minimizing off-target radiation exposure.[2][3]

PropertyValueReference
Molecular Formula C80H119N25O[4]
Molecular Weight 1831.09 g/mol [4]
Description A symmetric di-HSG bivalent hapten.[4][5]
Biological Role Hapten for pretargeted radioimmunotherapy.[6]
Key Structural Features Contains two HSG moieties, a DOTA chelator, and a Tscg-Cys ligand.[1][2]
Solubility Described as more hydrophilic than similar peptides like IMP-243.[2][3]
Toxicity Reported to have low toxicity.[4][5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a solid-phase peptide synthesis (SPPS) methodology utilizing Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.

Methodology:

  • Resin Preparation: The synthesis is initiated on a Rink amide resin.[7]

  • Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. The side chains of lysine residues are pre-functionalized with the HSG hapten.

  • Chelator Incorporation: The DOTA and Tscg-Cys chelators are incorporated at their respective positions in the peptide sequence.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and all protecting groups are removed.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.[7]

Radiolabeling of this compound with Technetium-99m (⁹⁹ᵐTc)

This compound is frequently radiolabeled with ⁹⁹ᵐTc for use in single-photon emission computed tomography (SPECT) imaging.

Methodology:

  • Kit Formulation: Lyophilized kits containing this compound, a reducing agent such as stannous chloride, and stabilizers like ascorbic acid are prepared.[7]

  • Radiolabeling Reaction: A solution of ⁹⁹ᵐTc-pertechnetate is added to the vial containing the lyophilized peptide formulation. The mixture is incubated to allow for the chelation of ⁹⁹ᵐTc by the Tscg-Cys ligand.

  • Quality Control: The radiochemical purity of the resulting [⁹⁹ᵐTc]this compound is assessed using methods such as RP-HPLC and instant thin-layer chromatography to ensure that the percentage of unincorporated ⁹⁹ᵐTc is minimal.[7]

Mechanism of Action in Pretargeting

The therapeutic and diagnostic efficacy of this compound is realized through a multi-step pretargeting strategy. This approach separates the tumor-targeting step from the delivery of the radioactive payload, thereby improving the therapeutic index.

Workflow:

  • Bispecific Antibody Administration: A bispecific antibody (bsMAb) is administered to the patient. This antibody has one arm that binds to a tumor-associated antigen (e.g., CEA) and another arm that recognizes the HSG hapten on this compound.

  • Antibody Localization and Clearance: The bsMAb is allowed to accumulate at the tumor site and clear from the bloodstream.

  • Radiolabeled Hapten Administration: Radiolabeled this compound is then administered.

  • Hapten Binding and Clearance: The small, rapidly diffusing this compound binds to the bsMAb localized at the tumor, leading to a high concentration of radioactivity at the target site. Unbound this compound is quickly cleared from the body through the kidneys.

Below is a Graphviz diagram illustrating the pretargeting workflow involving this compound.

Pretargeting_Workflow cluster_step1 Step 1: Bispecific Antibody Administration cluster_step2 Step 2: Localization and Clearance cluster_step3 Step 3: Radiolabeled Hapten Administration cluster_step4 Step 4: Hapten Binding and Clearance bsMAb Bispecific Antibody (bsMAb) Tumor Tumor Cell bsMAb->Tumor Binds to Tumor Antigen Blood Bloodstream bsMAb->Blood Circulates and Clears Tumor_Bound Tumor with Localized Radioactivity Kidneys Renal Clearance Blood->Kidneys Clearance of Unbound bsMAb Blood->Kidneys Rapid Clearance of Unbound this compound IMP245 Radiolabeled this compound IMP245->Tumor Binds to bsMAb on Tumor IMP245->Blood Systemic Distribution

Caption: Pretargeting workflow with this compound.

In Vivo Studies and Performance

Biodistribution studies in animal models have demonstrated the effectiveness of the this compound-based pretargeting system. Following the administration of a bispecific antibody, subsequent injection of [⁹⁹ᵐTc]this compound results in rapid and high-level accumulation of radioactivity in tumors.[7] This leads to excellent tumor-to-blood ratios shortly after administration, a critical factor for successful imaging and therapy.[7] For instance, in xenograft models, tumors as small as 0.15 g have been visualized within an hour of [⁹⁹ᵐTc]this compound administration.[7]

This technical guide provides a foundational understanding of this compound, a promising agent in the advancement of targeted cancer therapies. Its well-defined chemical structure, favorable properties, and proven efficacy in preclinical models underscore its potential for clinical translation.

References

The Emergence of PRMT5 Inhibition in Oncology: A Technical Guide to the Mechanism of Action of EPZ015666

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and a compelling therapeutic target in oncology. Its overexpression is correlated with poor prognosis in a variety of cancers, driving tumorigenesis through the modulation of numerous cellular processes including cell cycle progression, signal transduction, and RNA splicing. This technical guide provides an in-depth analysis of the mechanism of action of EPZ015666 (also known as GSK3235025), a first-in-class, potent, and selective small molecule inhibitor of PRMT5. We will explore its molecular interactions, downstream cellular consequences, and the preclinical evidence supporting its therapeutic potential. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology and epigenetic therapy.

Introduction to PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a pivotal role in regulating gene expression, RNA processing, DNA damage repair, and signal transduction pathways.[1][2] Dysregulation of PRMT5 activity, often through overexpression, has been implicated in the pathogenesis of numerous malignancies, including lymphoma, leukemia, lung cancer, breast cancer, and glioblastoma.[3] Consequently, the development of small molecule inhibitors targeting PRMT5 has become an area of intense research and therapeutic interest.

EPZ015666: A Selective PRMT5 Inhibitor

EPZ015666 is a potent and orally bioavailable small molecule inhibitor of PRMT5. It exhibits high selectivity for PRMT5 over other protein methyltransferases.[4][5]

Mechanism of Action: Substrate Competition

EPZ015666 acts as a substrate-competitive inhibitor of PRMT5.[6] Unlike some other inhibitors that compete with the S-adenosylmethionine (SAM) cofactor, EPZ015666 binds to the peptide substrate binding pocket of PRMT5.[7] This unique binding mode prevents the interaction of PRMT5 with its protein substrates, thereby inhibiting the symmetric dimethylation of arginine residues. Structural studies have revealed that EPZ015666 uniquely engages the PRMT5-SAM complex.[7]

Cellular and Molecular Consequences of PRMT5 Inhibition by EPZ015666

The inhibition of PRMT5 by EPZ015666 triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects.

Inhibition of Symmetric Dimethylation

Treatment of cancer cells with EPZ015666 leads to a dose-dependent reduction in the symmetric dimethylation of PRMT5 substrates, such as histone H4 at arginine 3 (H4R3me2s) and SmD3, a component of the spliceosome.[4][8] This serves as a key pharmacodynamic biomarker of target engagement.

Cell Cycle Arrest and Apoptosis

A primary consequence of PRMT5 inhibition is the induction of cell cycle arrest, predominantly at the G1 phase.[9] This is often accompanied by an increase in apoptosis.[10] Mechanistically, EPZ015666 has been shown to modulate the expression of key cell cycle regulatory proteins. For instance, in retinoblastoma cells, EPZ015666 treatment leads to the upregulation of the tumor suppressor p53 and its downstream targets, the cyclin-dependent kinase inhibitors p21 and p27. This, in turn, leads to the downregulation of CDK2, a critical kinase for G1/S phase transition.[9]

Modulation of Oncogenic Signaling Pathways

EPZ015666 has been demonstrated to impact several key oncogenic signaling pathways:

  • PI3K/AKT/mTOR Pathway: In non-small cell lung cancer and diffuse large B-cell lymphoma, PRMT5 inhibition by EPZ015666 has been shown to downregulate the PI3K/AKT/mTOR signaling pathway.[3][8] This pathway is crucial for cell survival, proliferation, and growth.

  • FGFR3 Signaling: PRMT5 can regulate the expression of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase implicated in various cancers. Inhibition of PRMT5 with EPZ015666 can lead to the downregulation of FGFR3 expression and its downstream signaling.[3]

  • BCR Signaling: In diffuse large B-cell lymphoma (DLBCL), B-cell receptor (BCR) signaling upregulates PRMT5 expression. Conversely, PRMT5 inhibition with EPZ015666 can disrupt a positive feedback loop involving the PI3K/AKT pathway, which is critical for the survival of DLBCL cells.[8]

Impact on RNA Splicing

PRMT5 plays a crucial role in the assembly and function of the spliceosome through the methylation of Sm proteins.[11] Inhibition of PRMT5 with EPZ015666 can disrupt pre-mRNA splicing, leading to the accumulation of unspliced transcripts and the generation of aberrant protein products. This disruption of splicing is particularly detrimental to cancer cells that are highly dependent on efficient splicing for their rapid growth and proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of EPZ015666 from various preclinical studies.

Table 1: In Vitro Potency of EPZ015666

ParameterValueCell Line/AssayReference
Biochemical IC50 22 nMPRMT5 enzymatic assay[4]
Cellular IC50 96 - 904 nMMantle Cell Lymphoma[5]

Table 2: In Vivo Efficacy of EPZ015666 in Xenograft Models

Cancer TypeXenograft ModelDosing RegimenTumor Growth InhibitionReference
Mantle Cell Lymphoma Z-138200 mg/kg, p.o., bidSignificant[5]
Retinoblastoma Y79Not specifiedSlowed tumor growth[9]
Cervical Cancer HeLa200 mg/kg, bid, for 10 daysSignificant reduction[12]
HTLV-1-transformed T-cells SLB-1, ATL-ED50 mg/kg, bidDecreased tumor burden[10]

Experimental Protocols

Cell Viability Assay

Objective: To determine the effect of EPZ015666 on the proliferation of cancer cell lines.

Methodology:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of EPZ015666 (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72-96 hours.

  • Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by direct cell counting using a hemocytometer and trypan blue exclusion.

  • Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Western Blot Analysis for Pharmacodynamic Markers

Objective: To assess the inhibition of PRMT5 activity in cells by measuring the levels of symmetric dimethylarginine marks.

Methodology:

  • Treat cells with various concentrations of EPZ015666 for a specified time (e.g., 72 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against symmetric dimethylarginine (e.g., anti-SDMA antibody), H4R3me2s, or other relevant proteins overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of EPZ015666 in a preclinical animal model.

Methodology:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 106 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer EPZ015666 orally (p.o.) at a specified dose and schedule (e.g., 200 mg/kg, twice daily). The control group receives the vehicle (e.g., 0.5% methylcellulose).

  • Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

Signaling Pathway and Experimental Workflow Diagrams

PRMT5_Inhibition_Pathway cluster_inhibition EPZ015666 Action cluster_downstream Downstream Effects EPZ015666 EPZ015666 PRMT5 PRMT5 EPZ015666->PRMT5 Inhibits Substrate_Methylation Symmetric Arginine Dimethylation (e.g., H4R3me2s) PRMT5->Substrate_Methylation Apoptosis Apoptosis PRMT5->Apoptosis Inhibits Oncogenic_Pathways Oncogenic Signaling (PI3K/AKT, FGFR3) Substrate_Methylation->Oncogenic_Pathways Splicing RNA Splicing Substrate_Methylation->Splicing Cell_Cycle Cell Cycle Progression Oncogenic_Pathways->Cell_Cycle Splicing->Cell_Cycle Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth Apoptosis->Tumor_Growth Inhibits

Caption: Mechanism of action of EPZ015666 on PRMT5 and its downstream effects.

p53_Pathway EPZ015666 EPZ015666 PRMT5 PRMT5 EPZ015666->PRMT5 Inhibits p53 p53 PRMT5->p53 Inhibits p21_p27 p21 / p27 p53->p21_p27 Activates CDK2 CDK2 p21_p27->CDK2 Inhibits G1_Arrest G1 Phase Arrest CDK2->G1_Arrest Promotes (Inhibition leads to arrest)

Caption: EPZ015666-induced cell cycle arrest via the p53-p21/p27-CDK2 pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment EPZ015666 Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (IC50 Determination) Treatment->Viability_Assay Western_Blot Western Blot (PD Marker Analysis) Treatment->Western_Blot Xenograft Xenograft Model Establishment Dosing EPZ015666 Dosing Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis

Caption: General experimental workflow for preclinical evaluation of EPZ015666.

Conclusion

EPZ015666 represents a significant advancement in the development of targeted therapies against epigenetic regulators. Its well-defined mechanism of action as a substrate-competitive inhibitor of PRMT5 provides a clear rationale for its anti-tumor effects observed in a wide range of preclinical cancer models. By disrupting critical cellular processes such as cell cycle progression, oncogenic signaling, and RNA splicing, EPZ015666 demonstrates the therapeutic potential of PRMT5 inhibition. This technical guide provides a foundational understanding of the preclinical data and methodologies associated with EPZ015666, which will be invaluable for researchers and clinicians working towards the clinical translation of PRMT5 inhibitors for the treatment of cancer. Further investigation into biomarkers of response and combination strategies will be crucial for maximizing the clinical benefit of this therapeutic approach.

References

An In-depth Technical Guide on the Role of di-HSG in Pretargeted Radioimmunotherapy with IMP Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the functional role of the divalent histamine-succinyl-glycine (di-HSG) hapten in the context of pretargeted radioimmunotherapy (PRIT), with a focus on its integration with IMP effector peptides, primarily the well-documented IMP-288. This system represents a sophisticated strategy to enhance the therapeutic index of radionuclide therapies for cancer.

Introduction to Pretargeted Radioimmunotherapy (PRIT)

Pretargeted radioimmunotherapy is a multi-step approach designed to overcome the limitations of conventional radioimmunotherapy (RIT), where a directly radiolabeled monoclonal antibody can lead to high systemic toxicity due to its long circulation time.[1] PRIT separates the tumor-targeting and radionuclide-delivery steps.[1][2] First, a non-radiolabeled bispecific monoclonal antibody (bsMAb) is administered, which localizes to the tumor by binding to a tumor-associated antigen (TAA) and clears from circulation.[1][2] Subsequently, a small, radiolabeled effector molecule, which has a high affinity for the second binding site of the bsMAb, is administered.[1][2] This small molecule rapidly distributes, binds to the tumor-localized bsMAb, and any unbound molecule is quickly cleared from the body, thereby minimizing radiation exposure to healthy tissues.[2]

The di-HSG Hapten and IMP Peptide System

At the core of a clinically evaluated PRIT system is the interaction between a bsMAb engineered to recognize a specific TAA and a histamine-succinyl-glycine (HSG) hapten.[3][4][5] The effector molecule is a peptide, such as IMP-288, that is conjugated to a chelator for radiolabeling (e.g., DOTA) and contains two HSG moieties, hence "di-HSG".[6]

  • IMP-288 Peptide: The chemical structure of IMP-288 is DOTA-d-Tyr-d-Lys(HSG)-d-Glu-d-Lys(HSG)-NH₂.[6][7][8] This peptide serves as the carrier for the radionuclide.

  • di-HSG's Role: The two HSG units on the IMP peptide function as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier, such as a protein.[9] In this system, the "carrier" is the bsMAb pre-localized to the tumor. The divalent nature of the hapten-peptide (di-HSG) is crucial as it allows for an "affinity enhancement system," leading to more stable binding to the bsMAb at the tumor site compared to a monovalent hapten.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies evaluating the di-HSG-IMP-288 system in various cancer models.

Table 1: Biodistribution of Radiolabeled IMP-288 in Pretargeted Tumor Models

Cancer ModelBispecific AntibodyRadiolabeled PeptideTumor Uptake (%ID/g at 1h p.i.)Tumor/Blood Ratio (at 1h p.i.)Reference
Prostate Cancer (PC3 xenografts)TF12 (anti-TROP-2 x anti-HSG)¹¹¹In-IMP28820.4 ± 0.6Not specified[3]
Colorectal Cancer (LS174T xenografts)TF2 (anti-CEA x anti-HSG)⁶⁸Ga-IMP-28810.7 ± 3.669.9 ± 32.3[7]
Pancreatic Cancer (Capan-1 xenografts)TF10 (anti-PAM4 x anti-HSG)¹¹¹In-IMP-28828.55 ± 0.73 (at 3h p.i.)915.2 ± 404.3 (at 3h p.i.)[10]

%ID/g: percentage of injected dose per gram of tissue

Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-IMP288 in Pretargeted Radioimmunotherapy

Cancer ModelTreatment GroupMedian Survival (days)Control Group Survival (days)SignificanceReference
Prostate Cancer (PC3 xenografts)TF12 + ¹⁷⁷Lu-IMP2889067 (¹⁷⁷Lu-IMP288 alone)p < 0.0001[3]
Colorectal Cancer (LS174T xenografts)3 cycles of TF2 + ¹⁷⁷Lu-IMP2886513 (untreated)Not specified[2]

Experimental Protocols

This protocol is a generalized representation based on descriptions in the literature.[6][7]

  • Preparation: A reaction vial is prepared with a buffered solution (e.g., ammonium acetate buffer, pH 5.5).

  • Addition of Peptide: A specific molar quantity of IMP-288 peptide is added to the buffer.

  • Addition of Radionuclide: A calibrated amount of ¹⁷⁷LuCl₃ or ⁶⁸GaCl₃ is added to the peptide solution.

  • Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-30 minutes).

  • Quality Control: The radiolabeling efficiency and purity of the final product are assessed using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

This protocol outlines the typical steps for assessing the in vivo distribution of the radiolabeled peptide in a tumor xenograft model.[3][7]

  • Animal Model: Athymic nude mice are subcutaneously inoculated with human cancer cells (e.g., PC3, LS174T). Tumors are allowed to grow to a specified size.

  • bsMAb Administration: A predetermined dose of the bsMAb (e.g., TF12 or TF2) is administered intravenously (i.v.) to the tumor-bearing mice.

  • Pretargeting Interval: A time interval (e.g., 16-30 hours) is allowed for the bsMAb to localize to the tumor and clear from the bloodstream.[7][11]

  • Radiolabeled Peptide Administration: A defined dose of the radiolabeled IMP-288 peptide is injected i.v.

  • Tissue Harvesting: At various time points post-injection (e.g., 1, 3, 24, 48 hours), mice are euthanized, and tissues of interest (tumor, blood, major organs) are harvested and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

This protocol describes a typical experiment to evaluate the therapeutic effect of the PRIT system.[3][4]

  • Animal Model and Tumor Induction: As described in the biodistribution study, tumor-bearing mice are prepared and randomized into treatment and control groups once tumors reach a certain volume.

  • Treatment Administration:

    • Treatment Group: Mice receive the bsMAb, followed by the therapeutically radiolabeled IMP-288 (e.g., with ¹⁷⁷Lu or ⁹⁰Y) after the optimal pretargeting interval. This cycle may be repeated.[4]

    • Control Groups: May include untreated mice, mice receiving only the radiolabeled peptide, or mice receiving a non-targeting bsMAb.

  • Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly).

  • Endpoint: The study endpoint is typically defined by a maximum tumor volume or a significant loss in body weight. Survival data is collected.

  • Toxicity Assessment: Blood samples may be collected for hematological analysis to assess toxicity.

  • Statistical Analysis: Tumor growth curves and survival data are analyzed for statistical significance between groups (e.g., using the Mantel-Cox log-rank test for survival).[6]

Visualizations of Pathways and Workflows

PRIT_Mechanism cluster_0 Step 1: Pretargeting cluster_1 Step 2: Radionuclide Delivery cluster_2 Outcome bsMAb Bispecific Antibody (bsMAb) (anti-TAA x anti-HSG) TumorCell Tumor Cell (TAA-expressing) bsMAb->TumorCell Binds to TAA Localized_bsMAb Tumor-Localized bsMAb diHSG_IMP Radiolabeled di-HSG-IMP Peptide diHSG_IMP->Localized_bsMAb di-HSG binds to anti-HSG arm Radiation Targeted Radiation Delivery Localized_bsMAb->Radiation

Caption: Pretargeted Radioimmunotherapy (PRIT) Workflow.

Biodistribution_Workflow start Start: Tumor-bearing Animal Model step1 Administer Bispecific Antibody (i.v.) start->step1 step2 Pretargeting Interval (e.g., 24-48h) step1->step2 step3 Administer Radiolabeled di-HSG-IMP (i.v.) step2->step3 step4 Euthanize at Defined Timepoints step3->step4 step5 Harvest Tissues (Tumor, Organs, Blood) step4->step5 step6 Measure Radioactivity (Gamma Counter) step5->step6 end End: Calculate %ID/g and Tumor-to-Organ Ratios step6->end

Caption: Experimental Workflow for a Biodistribution Study.

Conclusion

The di-HSG hapten is a critical component of a sophisticated pretargeted radioimmunotherapy system, functioning as the molecular bridge that links a radiolabeled effector peptide, such as IMP-288, to a tumor-localized bispecific antibody. The divalent nature of the HSG on the IMP peptide enhances binding stability, a key factor in achieving high tumor-to-background radioactivity ratios. This approach has demonstrated significant potential in preclinical and early clinical studies for both sensitive tumor imaging (immuno-PET) and effective, low-toxicity radioimmunotherapy. Further research and clinical development of this and similar pretargeting systems hold considerable promise for advancing the field of targeted cancer therapy.

References

An In-depth Technical Guide to the Interaction of IMP245 and Bispecific Antibodies for Pretargeted Radioimmunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pretargeted radioimmunotherapy (PRIT) represents a promising strategy to enhance the therapeutic index of radionuclide-based cancer treatments. This approach separates the tumor-targeting and radionuclide-delivery steps, allowing for high tumor-to-background radiation ratios. This guide provides a detailed technical overview of a specific PRIT system involving the divalent hapten-peptide, IMP245, and its interaction with bispecific antibodies (bsAbs), with a primary focus on the clinically evaluated anti-CEA x anti-HSG bispecific antibody, TF2. We will delve into the mechanism of action, present quantitative data from preclinical and clinical studies, outline key experimental protocols, and visualize the underlying biological and experimental workflows.

Core Components of the Pretargeting System

The efficacy of this PRIT system is dependent on the precise interaction of its two key components: the bispecific antibody and the radiolabeled hapten-peptide.

The Bispecific Antibody: TF2

TF2 is a trivalent, recombinant bispecific antibody with a molecular weight of approximately 157 kDa. It is engineered with two antigen-binding fragments (Fabs) that target the Carcinoembryonic Antigen (CEA), a well-established tumor-associated antigen in many epithelial cancers, and one Fab that binds to histamine-succinyl-glycine (HSG) haptens.[1] This trivalent structure allows for avid binding to CEA-expressing tumor cells. The anti-HSG component is derived from the humanized monoclonal antibody h679.[1]

The Hapten-Peptide: IMP245

IMP245 is a small peptide-based chelator construct. Its key features include:

  • Divalent HSG Haptens: It incorporates two HSG moieties, which are the recognition sites for the TF2 bispecific antibody. The use of a divalent hapten significantly enhances the binding affinity to the antibody-pretargeted tumor cells through an avidity effect.

  • DOTA Chelator: IMP245 contains a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator. This macrocyclic cage is adept at stably chelating a variety of radiometals, making IMP245 a versatile platform for both diagnostic imaging (e.g., with Gallium-68) and therapeutic applications (e.g., with Lutetium-177 or Yttrium-90).

Mechanism of Action: The Pretargeting Workflow

The pretargeting strategy is a multi-step process designed to maximize the delivery of radiation to the tumor while minimizing systemic exposure.

dot

Pretargeting_Workflow cluster_step1 Step 1: Bispecific Antibody Administration cluster_step2 Step 2: Tumor Targeting and Clearance cluster_step3 Step 3: Radiolabeled Hapten Administration cluster_step4 Step 4: Hapten Binding and Payload Delivery bsAb TF2 (anti-CEA x anti-HSG) bsAb bsAb_inj Intravenous Injection bsAb_circ Circulating bsAb bsAb_inj->bsAb_circ Distribution hapten_inj Intravenous Injection tumor_cell CEA-expressing Tumor Cell bsAb_bound Tumor-bound bsAb bsAb_circ->bsAb_bound Binding to CEA clearance Systemic Clearance of Unbound bsAb bsAb_circ->clearance Metabolism hapten Radiolabeled IMP245 hapten_bound IMP245 bound to Tumor-localized bsAb hapten->hapten_bound Binding to anti-HSG Fab hapten_clear Rapid Clearance of Unbound Hapten hapten->hapten_clear Renal Excretion hapten_inj->hapten Distribution rad_delivery Localized Radiation Delivery to Tumor hapten_bound->rad_delivery

Caption: The four-step workflow of the pretargeted radioimmunotherapy approach.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies involving the TF2 bispecific antibody and HSG-based hapten-peptides.

Table 1: Preclinical Biodistribution of Radiolabeled Hapten-Peptide with TF2 Pretargeting
RadiotracerTumor ModelTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Blood RatioReference
¹¹¹In-IMP-288LS174T Human Colonic Xenograft2 hours26.2 ± 3.8>100:1[2]
⁶⁸Ga-IMP-288LS174T Human Colonic Xenograft1 hour10.7 ± 3.669.9 ± 32.3[2]
¹⁷⁷Lu-IMP288CFPAC-1 Human Pancreatic Xenograft5 daysNot specifiedNot specified[3]

%ID/g: Percentage of injected dose per gram of tissue.

Table 2: Clinical Imaging Data with TF2 and ⁶⁸Ga-IMP288 in Metastatic Colorectal Cancer
ParameterValueReference
Number of Patients11[4]
Median SUVmax in Lesions7.65 (Range: 3.98 - 13.94)[4]
Sensitivity88%[4]
Specificity100%[4]
Positive Predictive Value100%[4]

SUVmax: Maximum Standardized Uptake Value.

Table 3: Dosimetry Estimates from a Clinical Study in Patients with Gastrointestinal Malignancies using a Pretargeted System
OrganMean ⁹⁰Y Dose (cGy/37 MBq)Reference
Whole Body0.53 (0.32 - 0.78)[5]
Liver3.75 (0.63 - 6.89)[5]
Spleen2.32 (0.58 - 4.46)[5]
Kidneys7.02 (3.36 - 11.2)[5]
Lungs0.30 (0.09 - 0.44)[5]
Marrow0.22 (0.12 - 0.34)[5]
Tumors28.9 (4.18 - 121.6)[5]

Experimental Protocols

Synthesis of DOTA-Peptide (General Protocol)

The synthesis of DOTA-functionalized peptides like IMP245 is typically performed using solid-phase peptide synthesis (SPPS).

dot

Synthesis_Protocol start Start with Rink Amide Resin fmoc_deprotection Fmoc Deprotection start->fmoc_deprotection amino_acid_coupling Amino Acid Coupling (e.g., D-Lys(HSG), D-Glu, D-Tyr) fmoc_deprotection->amino_acid_coupling repeat Repeat Deprotection and Coupling Cycles amino_acid_coupling->repeat repeat->fmoc_deprotection For each amino acid dota_conjugation Conjugation of DOTA-NHS ester repeat->dota_conjugation After final amino acid cleavage Cleavage from Resin and Deprotection dota_conjugation->cleavage purification HPLC Purification cleavage->purification qc Quality Control (Mass Spectrometry, HPLC) purification->qc end Lyophilized DOTA-Peptide qc->end

Caption: General workflow for the solid-phase synthesis of a DOTA-peptide.

Detailed Steps:

  • Resin Swelling: Start with a suitable solid support, such as Rink amide resin, and swell it in a solvent like N,N-dimethylformamide (DMF).[6]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HATU. The synthesis of IMP245 would involve the sequential coupling of D-amino acids, including lysine residues pre-functionalized with the HSG hapten.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • DOTA Conjugation: After the final amino acid is coupled and deprotected, conjugate a DOTA-NHS ester to the N-terminus of the peptide.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[7]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

In Vivo Pretargeted Radioimmunotherapy in a Murine Model

This protocol outlines a general procedure for evaluating the therapeutic efficacy of the TF2/IMP245 system in a mouse xenograft model.

dot

InVivo_PRIT_Protocol start Tumor Cell Implantation (e.g., CFPAC-1 in nude mice) tumor_growth Allow Tumors to Reach 150-300 mm³ start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization bsab_injection Inject TF2 Bispecific Antibody (e.g., 5 mg/kg, i.v.) randomization->bsab_injection pretargeting_interval Pretargeting Interval (e.g., 5 days) bsab_injection->pretargeting_interval hapten_injection Inject ¹⁷⁷Lu-IMP245 (e.g., 750 MBq/kg, i.v.) pretargeting_interval->hapten_injection radiolabeling Radiolabel IMP245 with ¹⁷⁷Lu radiolabeling->hapten_injection monitoring Monitor Tumor Volume and Body Weight hapten_injection->monitoring endpoint Endpoint Analysis (e.g., Survival, Dosimetry) monitoring->endpoint end Data Analysis endpoint->end

Caption: Experimental workflow for an in vivo pretargeted radioimmunotherapy study.

Detailed Steps:

  • Tumor Model Establishment: Subcutaneously implant human cancer cells expressing CEA (e.g., CFPAC-1) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[3]

  • Tumor Growth and Randomization: Allow tumors to grow to a specified volume (e.g., 150-300 mm³). Randomize mice into control and treatment groups.[3]

  • Bispecific Antibody Administration: Administer the TF2 bispecific antibody intravenously (i.v.) at a predetermined dose (e.g., 5 mg/kg).[3]

  • Pretargeting Interval: Allow a sufficient interval (e.g., 5 days) for the antibody to accumulate in the tumor and clear from the circulation.[3]

  • Radiolabeled Hapten Administration: Inject the radiolabeled IMP245 (e.g., ¹⁷⁷Lu-IMP245) intravenously at a specified dose (e.g., 750 MBq/kg).[3]

  • Monitoring: Monitor tumor growth by caliper measurements and mouse body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, perform survival analysis. For dosimetry studies, tissues can be harvested at various time points to determine the biodistribution of the radiolabel.

Signaling Pathway

The primary mechanism of action of this pretargeting system is the delivery of a cytotoxic payload (radiation) to CEA-expressing tumor cells. The binding of the TF2 antibody to CEA can also have direct effects on tumor cell signaling. CEA has been shown to interact with the TGF-β receptor, leading to the inhibition of TGF-β signaling.[8] This can contribute to cancer progression by promoting proliferation and survival. Targeting CEA with an antibody may therefore have the dual benefit of delivering a radionuclide and potentially restoring TGF-β-mediated tumor suppression.

dot

CEA_Signaling cluster_membrane Cell Membrane TGFb_R TGF-β Receptor Smad Smad Complex TGFb_R->Smad Phosphorylation CEA CEA CEA->TGFb_R Inhibitory Interaction TGFb TGF-β TGFb->TGFb_R Smad_p p-Smad Nucleus Nucleus Smad_p->Nucleus Gene_reg Gene Regulation (e.g., ↓ Proliferation, ↑ Apoptosis) Nucleus->Gene_reg Proliferation Tumor Proliferation and Survival Gene_reg->Proliferation Inhibits TF2 TF2 bsAb TF2->TGFb_R Blocks Inhibition TF2->CEA Binding

Caption: The interaction of CEA with the TGF-β signaling pathway and the potential role of TF2.

Conclusion

The pretargeting system utilizing the IMP245 hapten-peptide and the TF2 bispecific antibody offers a robust and versatile platform for the diagnosis and treatment of CEA-expressing cancers. The quantitative data from both preclinical and clinical studies demonstrate high tumor uptake and favorable dosimetry, leading to promising therapeutic outcomes in murine models. The detailed protocols provided herein offer a foundation for researchers to further explore and optimize this and similar pretargeted radioimmunotherapy approaches. The potential for dual-action, through both radionuclide delivery and modulation of tumor signaling pathways, makes this an exciting area for continued research and development in oncology.

References

Unraveling the Enigma of "IMP 245": A Search for a Specific Molecular Entity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific and clinical landscape for a compound designated "IMP 245" has yielded no specific entity corresponding to this identifier. Extensive searches across pharmacological and biochemical databases, as well as clinical trial registries, did not uncover a drug, molecule, or therapeutic agent with this name.

The inquiry into "this compound" led to several related but distinct areas of biomedical research, suggesting a potential misnomer or a reference to a more broadly defined class of molecules. The primary areas of overlap in the search results included:

  • IMP Dehydrogenase (IMPDH): A critical enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] IMPDH is a well-established target for immunosuppressive, anticancer, and antiviral therapies.[2][3] The mechanism of IMPDH involves the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[1][2][4] Its inhibition leads to the depletion of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.[1][3][4]

  • Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2): An RNA-binding protein that plays a significant role in regulating mRNA stability and translation for genes involved in metabolism, oncogenesis, and immune function.[5] Dysregulation of IMP2 has been linked to various diseases, including type 2 diabetes and cancer.[5]

Given the absence of a specific molecule designated "this compound" in the available literature, it is not possible to provide a detailed technical guide on its discovery, development, mechanism of action, or associated experimental protocols.

It is requested that the user provide clarification on the identity of "this compound." It is possible that "this compound" may be an internal company code, a preclinical candidate that has not been publicly disclosed, or a misinterpretation of an existing compound's name. Further details, such as the therapeutic area, the target protein, or the chemical class, would be invaluable in pinpointing the correct subject for a comprehensive technical overview.

Until such clarification is provided, the following sections on quantitative data, experimental protocols, and signaling pathways for "this compound" cannot be populated. The information below serves as a placeholder to be completed once the specific identity of the compound is confirmed.

Quantitative Data Summary

No quantitative data is available for "this compound" as its identity is unknown.

Key Experimental Protocols

No experimental protocols are available for "this compound" as its identity is unknown.

Signaling Pathways and Experimental Workflows

No signaling pathways or experimental workflows can be depicted for "this compound" as its identity is unknown.

References

IMP 245 in Pretargeted Radioimmunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Pretargeted Radioimmunotherapy (PRIT)

Pretargeted radioimmunotherapy (PRIT) is a multi-step strategy designed to enhance the therapeutic index of radioimmunotherapy (RIT) by separating the tumor-targeting and radionuclide-delivery steps.[1][2][3] In conventional RIT, a radionuclide is directly conjugated to a monoclonal antibody (mAb), which can lead to prolonged circulation of the radiolabeled antibody, resulting in higher radiation doses to healthy tissues and limiting the achievable dose to the tumor.[4][5] PRIT overcomes this limitation by first administering a non-radiolabeled bispecific antibody (bsAb) that recognizes both a tumor-associated antigen and a small-molecule hapten.[1][3] After the bsAb has localized to the tumor and cleared from circulation, a radiolabeled hapten is administered.[2] This small, radiolabeled molecule rapidly distributes throughout the body, binds to the bsAb at the tumor site, and any unbound hapten is quickly cleared through the kidneys, minimizing systemic toxicity.[6] This approach allows for the delivery of higher radiation doses to the tumor while sparing healthy tissues.[5]

The Role and Structure of IMP 245

This compound is a bivalent, symmetric di-histamine-succinyl-glycine (di-HSG) hapten-peptide designed for use in PRIT.[2] It is specifically intended for radiolabeling with medically relevant radionuclides such as Technetium-99m (99mTc) and Rhenium-188 (188Re).[2] The bivalent nature of this compound, possessing two HSG moieties, allows for high-affinity binding to the anti-HSG arm of a bispecific antibody, such as TF2. This increased avidity at the tumor site enhances the retention of the radiolabeled hapten, thereby increasing the radiation dose delivered to the cancer cells.

Mechanism of Action: The TF2 Bispecific Antibody and CEACAM5 Targeting

This compound is often used in conjunction with the bispecific antibody TF2. TF2 is an anti-carcinoembryonic antigen (CEA) x anti-HSG bispecific antibody.[6][7] CEA, also known as CEACAM5, is a well-established tumor-associated antigen overexpressed in a variety of solid tumors, including colorectal, lung, and breast cancers, with limited expression in normal adult tissues.[1][8] This differential expression makes it an attractive target for cancer therapy.[9]

The TF2 antibody is designed to bind to CEACAM5 on the surface of cancer cells. Upon binding, it can trigger a cascade of intracellular events that can inhibit tumor growth and survival.[10][11][12] CEACAM5 has been shown to promote cancer progression by stimulating cell proliferation and migration through the p38-SMAD2/3 signaling pathway.[10][12] By targeting CEACAM5, the TF2 antibody can interfere with these pro-tumorigenic signals.

CEACAM5 Signaling Pathway

CEACAM5_Signaling cluster_nucleus Nucleus CEACAM5 CEACAM5 p38_MAPK p38 MAPK CEACAM5->p38_MAPK Activates TGFBR TGF-β Receptor SMAD2_3 SMAD2/3 TGFBR->SMAD2_3 Phosphorylates p_p38_MAPK p-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylation p_SMAD2_3 p-SMAD2/3 SMAD2_3->p_SMAD2_3 Phosphorylation p_p38_MAPK->p_SMAD2_3 Enhances Phosphorylation Transcription Gene Transcription (Proliferation, Migration) p_SMAD2_3->Transcription Promotes TGFB TGF-β TGFB->TGFBR

CEACAM5-mediated signaling pathway in cancer cells.

Quantitative Data

Table 1: Biodistribution of 111In-IMP 288 in Nude Mice Bearing Human Tumor Xenografts [7]

Organ% Injected Dose per Gram (%ID/g) at 2 hours post-injection
Tumor 26.2 ± 3.8
Blood0.21 ± 0.04
Spleen0.28 ± 0.06
Pancreas0.20 ± 0.05
Stomach0.16 ± 0.04
Intestines0.25 ± 0.06
Kidneys1.83 ± 0.35
Liver0.23 ± 0.04
Lungs0.40 ± 0.08
Bone0.29 ± 0.05
Muscle0.11 ± 0.02

Table 2: Estimated Human Radiation Dosimetry for 99mTc-labeled Peptides [13][14]

OrganAbsorbed Dose (mGy/MBq)
Bladder Wall2.47E-02
Kidneys3.40E-03
Spleen2.10E-03
Liver1.90E-03
Lungs1.20E-03
Red Marrow1.50E-03
Effective Dose (mSv/MBq) 5.90E-03

Data are representative values from studies with different 99mTc-labeled peptides and may not be directly extrapolated to this compound. The actual dosimetry of 99mTc-IMP 245 would need to be determined in specific preclinical and clinical studies.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of di-HSG peptides like this compound is typically performed using standard solid-phase peptide synthesis (SPPS) techniques. A detailed, publicly available protocol for the synthesis of this compound is not available. However, a general procedure would involve the sequential coupling of protected amino acids to a solid support resin, followed by the attachment of the histamine-succinyl-glycine moieties. The final peptide is then cleaved from the resin and purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).

Radiolabeling of this compound with 99mTc

A specific, detailed protocol for the radiolabeling of this compound with 99mTc has not been published. However, the general method for labeling peptides containing a chelator for 99mTc, such as a derivative of mercaptoacetyltriglycine (MAG3) or hydrazinonicotinamide (HYNIC), is well-established.[3][15][16][17][18]

General 99mTc Labeling Protocol (Example using a HYNIC-containing peptide):

  • Reconstitution: A lyophilized kit containing the peptide, a reducing agent (e.g., stannous chloride), and a coligand (e.g., tricine) is reconstituted with a sterile solution of sodium pertechnetate (Na[99mTcO4]) obtained from a 99Mo/99mTc generator.

  • Incubation: The reaction mixture is incubated at a specified temperature (e.g., room temperature or 100°C) for a defined period (e.g., 10-30 minutes) to allow for the reduction of 99mTc and its chelation by the peptide.

  • Quality Control: The radiochemical purity of the resulting 99mTc-IMP 245 is determined using techniques such as instant thin-layer chromatography (ITLC) or RP-HPLC to quantify the percentage of labeled peptide versus unbound 99mTc.

  • Purification (if necessary): If the radiochemical purity is below the acceptable limit (typically >95%), the product may be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).

Pretargeted Radioimmunotherapy Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical PRIT study using the TF2 bispecific antibody and 99mTc-IMP 245.

PRIT_Workflow cluster_preclinical_model Preclinical Model (e.g., Xenograft Mouse) cluster_prit_protocol PRIT Protocol cluster_evaluation Evaluation Tumor_Implantation Tumor Cell Implantation (CEACAM5-positive) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth bsAb_Injection Step 1: Inject Bispecific Antibody (TF2) Tumor_Growth->bsAb_Injection Clearance Allow for bsAb Localization and Blood Clearance (e.g., 24-48 hours) bsAb_Injection->Clearance Hapten_Injection Step 2: Inject Radiolabeled Hapten (99mTc-IMP 245) Clearance->Hapten_Injection Imaging SPECT/CT Imaging (e.g., 1, 4, 24h p.i.) Hapten_Injection->Imaging Biodistribution Ex vivo Biodistribution and Dosimetry Imaging->Biodistribution Therapy_Response Tumor Growth Monitoring & Survival Analysis Biodistribution->Therapy_Response

Preclinical PRIT experimental workflow.

Conclusion

This compound represents a key component in the advancement of pretargeted radioimmunotherapy. As a bivalent, radiolabelable hapten-peptide, it facilitates the delivery of therapeutic radionuclides to tumors pretargeted with a bispecific antibody, such as the CEACAM5-targeting TF2. This approach holds significant promise for improving the efficacy and reducing the toxicity of radioimmunotherapy for a range of solid tumors. Further preclinical and clinical studies are warranted to fully elucidate the biodistribution, dosimetry, and therapeutic potential of this compound-based PRIT. The detailed understanding of its mechanism of action, coupled with optimized experimental protocols, will be crucial for its successful translation into clinical practice.

References

Pretargeting with Haptens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pretargeting strategies represent a paradigm shift in the delivery of therapeutic and diagnostic agents, aiming to enhance efficacy while minimizing off-target toxicity. This is achieved by separating the targeting and payload delivery into a multi-step process. This guide provides a comprehensive technical overview of pretargeting with haptens, a powerful approach that leverages the high-affinity interaction between a hapten and its corresponding binding molecule. We will delve into the core principles, compare different pretargeting systems, present quantitative data from key studies, and provide detailed experimental methodologies. Visualizations of key workflows and concepts are included to facilitate a deeper understanding of this innovative technology.

Core Concepts of Hapten Pretargeting

The fundamental principle of hapten pretargeting is to first administer a targeting moiety, typically a monoclonal antibody (mAb) or a derivative, that recognizes a specific target antigen (e.g., on a tumor cell). This targeting molecule is also engineered to bind a small-molecule hapten. After a sufficient time interval for the targeting molecule to accumulate at the target site and clear from systemic circulation, a radiolabeled or drug-conjugated hapten is administered. This small, rapidly clearing hapten then binds to the pre-localized targeting molecule at the target site, delivering its payload with high precision.[1][2][3] This temporal separation of targeting and payload delivery offers significant advantages over directly conjugated antibodies, including improved tumor-to-background ratios and reduced systemic toxicity.[1][2][3][4]

Two primary systems dominate the landscape of hapten-based pretargeting: the avidin-biotin system and bispecific antibody-hapten systems.

The Avidin-Biotin System

This system exploits the extraordinarily high affinity between avidin (or streptavidin) and biotin (Vitamin B7) (Kd = 10-15 M).[5][6] The strategy typically involves a two-step or three-step approach.

  • Two-Step Approach: A conjugate of a tumor-specific antibody and streptavidin is administered first. After clearance from the blood, a radiolabeled biotin derivative is injected and rapidly captured by the tumor-localized streptavidin-antibody conjugate.[5][7]

  • Three-Step Approach: To further reduce background radioactivity, a three-step method is employed. First, a biotinylated anti-tumor antibody is administered. This is followed by an injection of unlabeled avidin or streptavidin, which binds to the biotinylated antibody at the tumor and also clears any unbound biotinylated antibody from circulation. Finally, a radiolabeled biotin is administered, which binds to the avidin/streptavidin at the tumor site.[5][7]

Bispecific Antibody (bsAb) - Hapten Systems

This approach utilizes a bispecific antibody engineered to have two different binding specificities: one for a tumor-associated antigen and another for a small-molecule hapten.[1][8]

  • Mechanism: The bsAb is injected first and allowed to accumulate at the tumor. Subsequently, a radiolabeled hapten is administered. The small size of the hapten allows for rapid diffusion to the tumor and fast clearance of unbound hapten from the body, leading to high tumor-to-background ratios.[2][8] A key innovation in this area is the use of bivalent haptens, which can cross-link two bsAb molecules at the tumor cell surface, a phenomenon known as the "affinity enhancement system" (AES), leading to improved tumor retention of the radiolabeled hapten.[2][9][10]

A notable example is the use of a bsAb that recognizes both a tumor antigen like carcinoembryonic antigen (CEA) and the hapten histamine-succinyl-glycine (HSG).[8][11] Peptides containing the HSG moiety can then be radiolabeled with various isotopes for imaging (e.g., 111In, 124I) or therapy (e.g., 90Y, 177Lu).[2][11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on hapten pretargeting systems.

Table 1: Preclinical Biodistribution Data in Tumor-Bearing Mice

Pretargeting SystemAnimal ModelTarget AntigenRadiolabeled HaptenTime Post-Hapten InjectionTumor Uptake (%ID/g)Tumor:Blood RatioReference
Three-Step Avidin-BiotinHuman Colon Carcinoma XenograftCEA153Sm-DB24 h-5.76[7]
Three-Step Avidin-BiotinHuman Colon Carcinoma XenograftCEA153Sm-DB224 h-12.94[7]
Two-Step Avidin-BiotinHuman Colon Carcinoma XenograftCEA153Sm-SA4 h-1.00[7]
Two-Step Avidin-BiotinHuman Colon Carcinoma XenograftCEA153Sm-SA24 h-2.03[7]
bsAb (hMN14x679) & Bivalent HSG HaptenCEA-expressing XenograftCEA111In-IMP-2413 h11.38.1[9]
bsAb (hMN14x679) & Bivalent HSG HaptenCEA-expressing XenograftCEA111In-IMP-24124 h6.916.4[9]
bsAb (BS1.5) & Bivalent HSG HaptenCEA-expressing XenograftCEA111In-IMP-2413 h10.3167[9]
bsAb (BS1.5) & Bivalent HSG HaptenCEA-expressing XenograftCEA111In-IMP-24124 h6.3631[9]

Table 2: Clinical Trial Data for Hapten Pretargeting

Pretargeting SystemCancer TypebsAb/TargetRadiolabeled HaptenKey FindingReference
bsAb-HaptenCEA-positive cancersAnti-CEA x Anti-DTPA-In131I-bivalent haptenTumor-to-whole-body ratio of 55:1 for pretargeting vs. 16:1 for directly labeled antibody.[12]
bsAb-HaptenMetastatic Medullary Thyroid CarcinomaAnti-CEA x Anti-DTPA-In131I-bivalent haptenDisease control rate of 76.2%.[12][13]
bsAb (TF2) - HSG HaptenColorectal CancerAnti-CEA x Anti-HSG177Lu-IMP288Increased interval between bsAb and hapten injection (1d vs 5d) significantly reduced red marrow doses.[13]

Experimental Protocols

General Workflow for Bispecific Antibody Pretargeting in a Xenograft Mouse Model

This protocol is a generalized representation based on methodologies described in the literature.[7][9][11]

  • Tumor Xenograft Implantation:

    • Culture human cancer cells (e.g., LS174T colon carcinoma) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject approximately 1-5 x 106 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Administration of Bispecific Antibody:

    • Reconstitute the lyophilized bsAb (e.g., anti-CEA x anti-HSG) in sterile saline or PBS.

    • Administer a defined dose of the bsAb (e.g., 10-100 µg) to the tumor-bearing mice via intravenous (tail vein) injection.

    • Allow for a predetermined time interval (e.g., 16-48 hours) for the bsAb to accumulate at the tumor site and clear from the circulation.[3][10]

  • Radiolabeling of the Hapten-Peptide:

    • Prepare the radiolabeled hapten-peptide (e.g., 111In-DOTA-HSG peptide).

    • Incubate the DOTA-conjugated peptide with 111InCl3 in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5) at an elevated temperature (e.g., 80-100°C) for 15-30 minutes.

    • Perform quality control using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to determine radiochemical purity.

  • Administration of the Radiolabeled Hapten:

    • Inject a defined activity of the purified radiolabeled hapten (e.g., 5-10 µCi) into the mice via the tail vein.

  • Biodistribution Studies and Imaging:

    • At selected time points post-hapten injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.

    • Dissect major organs (blood, tumor, liver, spleen, kidneys, muscle, etc.).

    • Weigh the tissues and count the radioactivity in a gamma counter.

    • Calculate the percent injected dose per gram of tissue (%ID/g).

    • For imaging studies (SPECT/CT or PET/CT), anesthetize the mice at specified time points and acquire images.

Three-Step Avidin-Biotin Pretargeting Protocol

This protocol is a generalized representation based on methodologies described in the literature.[5][7]

  • Tumor Xenograft Implantation: As described in section 3.1.1.

  • Administration of Biotinylated Antibody:

    • Inject a biotinylated anti-tumor monoclonal antibody (e.g., anti-CEA-biotin) intravenously into the tumor-bearing mice.

    • Allow a circulation time of 24-48 hours.[5]

  • Administration of Avidin/Streptavidin:

    • Inject an excess of unlabeled avidin or streptavidin intravenously. This step serves to clear any unbound biotinylated antibody from the circulation and to localize at the tumor site by binding to the pre-injected biotinylated antibody.

    • Allow a circulation time of 12-24 hours.[5]

  • Administration of Radiolabeled Biotin:

    • Inject a radiolabeled biotin derivative (e.g., 153Sm-DOTA-biotin) intravenously.

    • The radiolabeled biotin will be rapidly captured by the avidin/streptavidin localized at the tumor.

  • Biodistribution and Imaging: As described in section 3.1.5.

Visualizations

Logical Workflows and Pathways

The following diagrams illustrate the core concepts and workflows of hapten pretargeting.

Pretargeting_Workflow cluster_step1 Step 1: Targeting Molecule Administration cluster_clearance Clearance Phase cluster_step2 Step 2: Hapten Administration cluster_outcome Outcome TargetingMolecule Inject Targeting Molecule (e.g., bsAb or Biotinylated Ab) TumorLocalization Accumulation at Tumor Site TargetingMolecule->TumorLocalization Targeting BloodClearance Clearance from Systemic Circulation TargetingMolecule->BloodClearance Circulation HaptenInjection Inject Radiolabeled Hapten BloodClearance->HaptenInjection Time Delay TumorBinding Hapten Binds to Targeting Molecule at Tumor HaptenInjection->TumorBinding Binding RapidExcretion Unbound Hapten Rapidly Excreted HaptenInjection->RapidExcretion Clearance HighContrast High Tumor-to-Background Signal TumorBinding->HighContrast RapidExcretion->HighContrast

Caption: Generalized workflow for a two-step pretargeting strategy.

Bispecific_Antibody_Mechanism cluster_tumor Tumor Cell cluster_extracellular Extracellular Space TumorCell Tumor Cell Antigen Tumor Antigen bsAb Bispecific Antibody bsAb->Antigen Binds to Tumor Antigen Hapten Radiolabeled Hapten Hapten->bsAb Binds to Anti-Hapten Arm

Caption: Mechanism of bispecific antibody-hapten pretargeting.

Cellular Uptake Pathway

While pretargeting is designed to concentrate the payload extracellularly at the tumor site, eventual internalization of the antibody-antigen complex can occur. The cellular uptake of nanoparticles and antibody-drug conjugates often proceeds via endocytosis. The specific pathway can depend on the nature of the antibody, the target antigen, and the cell type.

Cellular_Uptake cluster_membrane Cell Membrane cluster_internalization Internalization cluster_trafficking Intracellular Trafficking cluster_fate Payload Fate ReceptorBinding Pretargeted Complex Binds to Cell Surface Antigen CME Clathrin-Mediated Endocytosis ReceptorBinding->CME often dominant Caveolae Caveolae-Mediated Endocytosis ReceptorBinding->Caveolae EarlyEndosome Early Endosome (pH 6.5) CME->EarlyEndosome Caveolae->EarlyEndosome LateEndosome Late Endosome (pH 5.5-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH 4.5-5.0) LateEndosome->Lysosome Fusion PayloadRelease Payload Release (e.g., Radionuclide Decay) Lysosome->PayloadRelease Degradation Complex Degradation Lysosome->Degradation

References

Methodological & Application

Application Notes and Protocols for Radiolabeling of a Hypothetical Small Molecule (IMP 245) with Technetium-99m

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "IMP 245" for radiolabeling with Technetium-99m (99mTc) is not available in the public domain. The following application notes and protocols are a representative guide based on established methods for the 99mTc-labeling of small molecules for research purposes. The user should adapt these protocols based on the specific chemical properties of their molecule of interest.

Introduction

Technetium-99m (99mTc) is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal nuclear properties, including a short half-life of 6 hours and emission of a 140 keV gamma ray, which is readily detected by SPECT cameras.[1] The labeling of biologically active molecules with 99mTc allows for non-invasive in vivo imaging of various physiological and pathological processes.[2][3][4][5] This document outlines a general protocol for the radiolabeling of a hypothetical small molecule, designated here as this compound, with 99mTc.

The successful radiolabeling of a small molecule like this compound with 99mTc typically requires the presence of a chelating agent that can be attached to the molecule and strongly bind to the technetium. Common bifunctional chelators for 99mTc include HYNIC (hydrazinonicotinamide), which is often used in combination with co-ligands.[1][6] The general strategy involves the reduction of pertechnetate ([99mTc]TcO4-), obtained from a 99Mo/99mTc generator, to a lower oxidation state using a reducing agent like stannous chloride.[1] The reduced 99mTc is then chelated by the bifunctional chelator conjugated to the small molecule.

Materials and Methods

Materials:

  • This compound conjugated with a suitable bifunctional chelator (e.g., HYNIC)

  • Sodium pertechnetate ([99mTc]NaTcO4) eluted from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2) solution

  • Co-ligand solution (e.g., Tricine, EDDA)

  • 0.9% Sodium Chloride for injection

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Syringes and sterile vials

  • Heating block or water bath

  • Instant thin-layer chromatography (ITLC) strips (e.g., ITLC-SG)

  • Mobile phases for chromatography (e.g., saline, acetone)

  • Radio-TLC scanner or gamma counter

  • Dose calibrator

Experimental Protocol: Radiolabeling of this compound-HYNIC with 99mTc

  • Preparation of Reagents:

    • Prepare a stock solution of this compound-HYNIC at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline).

    • Prepare a fresh solution of stannous chloride (e.g., 1 mg/mL in nitrogen-purged 0.01 M HCl).

    • Prepare a solution of the co-ligand (e.g., 10 mg/mL Tricine in water).

  • Radiolabeling Reaction:

    • In a sterile vial, add 100 µL of the this compound-HYNIC solution.

    • Add 50 µL of the co-ligand solution.

    • Add 50 µL of the freshly prepared stannous chloride solution.

    • Adjust the pH of the mixture to 6.5-7.0 using 0.1 M NaOH or 0.1 M HCl.

    • Add 1-2 mCi of [99mTc]NaTcO4 to the vial.

    • Gently mix the contents and incubate at 100°C for 15-20 minutes.

    • Allow the vial to cool to room temperature.

Workflow for 99mTc Radiolabeling of this compound

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_qc Quality Control Reagent1 This compound-Chelator Solution Mix Combine Reagents in Sterile Vial Reagent1->Mix Reagent2 Stannous Chloride Solution Reagent2->Mix Reagent3 Co-ligand Solution Reagent3->Mix Reagent4 [99mTc]NaTcO4 Eluate AddTc Add [99mTc]NaTcO4 Reagent4->AddTc AdjustpH Adjust pH to 6.5-7.0 Mix->AdjustpH AdjustpH->AddTc Incubate Incubate at 100°C AddTc->Incubate Cool Cool to Room Temp. Incubate->Cool TLC ITLC Analysis Cool->TLC RCP Calculate Radiochemical Purity TLC->RCP

Caption: Workflow of the 99mTc radiolabeling process for this compound.

Quality Control

Quality control is a critical step to ensure the radiochemical purity (RCP) of the final product before any in vivo application.[7][8][9][10] The main radiochemical impurities are free pertechnetate ([99mTc]TcO4-) and reduced/hydrolyzed technetium ([99mTc]TcO2).[7] Instant thin-layer chromatography (ITLC) is a common method for determining RCP.[8][10]

ITLC Protocol:

  • System 1 (for free [99mTc]TcO4-):

    • Stationary Phase: ITLC-SG strip

    • Mobile Phase: 0.9% Saline

    • Procedure: Spot a small drop of the reaction mixture on the origin of the ITLC strip. Develop the chromatogram by placing the strip in a chromatography tank containing the saline mobile phase.

    • Analysis: The [99mTc]this compound complex and [99mTc]TcO2 remain at the origin (Rf = 0.0-0.1), while free [99mTc]TcO4- moves with the solvent front (Rf = 0.9-1.0).

  • System 2 (for [99mTc]TcO2):

    • Stationary Phase: ITLC-SG strip

    • Mobile Phase: Acetone

    • Procedure: Spot a small drop of the reaction mixture on the origin of the ITLC strip and develop the chromatogram in acetone.

    • Analysis: [99mTc]TcO2 remains at the origin (Rf = 0.0-0.1), while the [99mTc]this compound complex and free [99mTc]TcO4- move with the solvent front (Rf = 0.9-1.0).

Calculation of Radiochemical Purity (RCP):

The radioactivity on the ITLC strips is measured using a radio-TLC scanner or by cutting the strips and counting them in a gamma counter.

% RCP = 100% - (% free [99mTc]TcO4-) - (% [99mTc]TcO2)

A radiochemical purity of >90% is generally required for in vivo use.[11][12]

Data Presentation

ParameterSystem 1 (Saline)System 2 (Acetone)
Rf of [99mTc]this compound 0.0 - 0.10.9 - 1.0
Rf of [99mTc]TcO4- 0.9 - 1.00.9 - 1.0
Rf of [99mTc]TcO2 0.0 - 0.10.0 - 0.1
Quality Control TestAcceptance Criteria
Radiochemical Purity > 90%
Visual Inspection Clear, colorless
pH 6.5 - 7.5

Logical Relationship for Quality Control Analysis

G Start Radiolabeled [99mTc]this compound TLC1 ITLC with Saline Start->TLC1 TLC2 ITLC with Acetone Start->TLC2 Analysis1 Quantify Free [99mTc]TcO4- TLC1->Analysis1 Analysis2 Quantify [99mTc]TcO2 TLC2->Analysis2 CalculateRCP Calculate Radiochemical Purity Analysis1->CalculateRCP Analysis2->CalculateRCP Decision RCP > 90%? CalculateRCP->Decision Pass Product Passes QC Decision->Pass Yes Fail Product Fails QC Decision->Fail No

References

Application Notes and Protocols for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Methods for Synthesizing Peptides, with a Focus on Solid-Phase and Liquid-Phase Techniques

Audience: Researchers, scientists, and drug development professionals.

Note: No specific peptide with the designation "IMP 245" was identified in publicly available scientific literature. The following application notes and protocols provide a detailed overview of common methods for chemical peptide synthesis, which can be adapted for a target peptide once its sequence is known. For the purpose of illustration, the target molecule will be referred to as "Hypothetical Peptide."

Introduction to Peptide Synthesis

The chemical synthesis of peptides is a fundamental tool in biochemistry, drug discovery, and materials science. It allows for the production of peptides with defined sequences and modifications, which is crucial for studying their biological function and developing new therapeutics. The two primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).[1][2]

  • Solid-Phase Peptide Synthesis (SPPS): In SPPS, the peptide chain is assembled step-by-step while the C-terminal amino acid is covalently attached to an insoluble solid support (resin).[3][4] This method simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration steps.[3] SPPS is the most common method for synthesizing peptides up to 50-60 amino acids in length.[5]

  • Liquid-Phase Peptide Synthesis (LPPS): LPPS, also known as solution-phase synthesis, involves the stepwise addition of amino acids in a homogenous solution.[1][6] While it requires purification after each step, LPPS is highly scalable and suitable for the large-scale production of shorter peptides.[1][6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Hypothetical Peptide

This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[7]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Diethyl ether (ice-cold)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test to check for the presence of free primary amines.[8] A negative test (colorless or yellow beads) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major peak.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine its molecular weight.

    • Assess the purity of the peptide by analytical RP-HPLC.

    • Amino acid analysis can be performed to confirm the amino acid composition.

Quantitative Data Summary

The following table provides a summary of typical quantitative data obtained during peptide synthesis and purification.

ParameterTypical ValueMethod of Determination
Crude Peptide Yield 40-80%Gravimetric analysis
Purity (Crude) 50-90%Analytical RP-HPLC
Purified Peptide Yield 10-40%Gravimetric analysis
Purity (Purified) >95%Analytical RP-HPLC
Molecular Weight Matches theoretical valueMass Spectrometry

Diagrams

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

LPPS_Workflow Start Start with C-terminally protected amino acid Deprotection N-terminal Deprotection Start->Deprotection Coupling Coupling of next protected amino acid Deprotection->Coupling Purification Purification (e.g., Extraction, Crystallization) Coupling->Purification Repeat Repeat Cycle Purification->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Deprotection Repeat->Final_Deprotection Final Amino Acid Final_Purification Final Purification Final_Deprotection->Final_Purification

Caption: Generalized Workflow for Liquid-Phase Peptide Synthesis (LPPS).

References

Application Notes and Protocols: In Vivo Administration of IMP245 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IMP245 is a novel, potent, and selective small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction, a critical downstream effector of the Hippo signaling pathway. Dysregulation of the Hippo pathway has been implicated in the development and progression of various cancers, leading to uncontrolled cell proliferation and suppression of apoptosis.[1][2][3][4] By disrupting the YAP/TAZ-TEAD complex, IMP245 aims to restore normal cellular growth control and induce tumor regression. These application notes provide a comprehensive guide for the in vivo administration of IMP245 in preclinical mouse models of cancer, detailing experimental protocols, data presentation, and relevant biological pathways.

Mechanism of Action

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis.[2][3] In cancer, the pathway is often inactivated, leading to the nuclear translocation and accumulation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the nucleus, YAP and TAZ bind to the TEAD (TEA domain) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.

IMP245 is designed to specifically interrupt the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of oncogenic target genes. This leads to a reduction in tumor cell proliferation and survival.

Signaling Pathway

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_p Inactivation & Cytoplasmic Retention YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Nuclear Translocation TEAD TEAD YAP_TAZ_n->TEAD IMP245 IMP245 YAP_TAZ_n->IMP245 Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Drives Transcription Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits IMP245->TEAD

Figure 1: Simplified Hippo Signaling Pathway and the mechanism of action of IMP245.

Preclinical In Vivo Efficacy Studies

The following sections provide data and protocols for evaluating the anti-tumor efficacy of IMP245 in various mouse models. The choice of model is critical and should be based on the cancer type of interest.[5][6][7][8][9]

Data Presentation
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)
Vehicle-Daily, PO1542 ± 189-
IMP24510Daily, PO987 ± 15436
IMP24525Daily, PO578 ± 9862.5
IMP24550Daily, PO245 ± 6284.1
Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEM (Day 21)
Vehicle-+ 5.2 ± 1.1
IMP24510+ 4.8 ± 1.3
IMP24525+ 4.5 ± 1.5
IMP24550- 1.2 ± 0.8

Experimental Protocols

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A Acclimatization of Mice (1 week) B Tumor Cell Implantation (e.g., subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups (e.g., n=8-10/group) C->D Tumors reach ~100-150 mm³ E IMP245 or Vehicle Administration (Specified dose and schedule) D->E F Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs E->F G Euthanasia at Pre-defined Endpoint F->G Tumor burden limit or study end H Tumor Excision and Weight G->H I Tissue Collection for: - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Histology G->I

Figure 2: General experimental workflow for in vivo efficacy studies.
Protocol 1: Subcutaneous Tumor Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with IMP245.

Materials:

  • 6-8 week old immunocompetent (e.g., BALb/c for CT26 cells) or immunodeficient (e.g., NOD/SCID for human cell lines) mice.

  • Cancer cell line of interest (e.g., CT26 colon carcinoma).

  • Sterile PBS and Matrigel (optional).

  • Syringes and needles (27-30G).

  • Calipers for tumor measurement.

  • IMP245 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).

Procedure:

  • Cell Preparation: Culture tumor cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer IMP245 or vehicle via the desired route (e.g., oral gavage) at the specified dose and schedule.[10]

  • Monitoring during Treatment: Measure tumor volume and body weight daily or every other day. Observe mice for any clinical signs of toxicity.

  • Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or at the end of the study period. Collect tumors and other tissues for further analysis.

Protocol 2: Intraperitoneal (IP) Administration

For compounds with poor oral bioavailability, intraperitoneal injection is a common administration route.

Materials:

  • Syringes and needles (25-27G for mice).[11]

  • IMP245 formulated in a sterile, non-irritating vehicle (e.g., saline or PBS).

  • 70% ethanol for disinfection.

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. A head-down position is recommended to allow abdominal organs to shift away from the injection site.[11]

  • Injection Site: Identify the lower right quadrant of the abdomen. This location helps to avoid the cecum, bladder, and other vital organs.[11]

  • Injection: Insert the needle, with the bevel facing up, at a 30-40° angle.

  • Aspiration: Gently pull back the plunger to ensure no fluid (e.g., blood or urine) is aspirated. If fluid is present, discard the needle and syringe and repeat the procedure at a different site with fresh materials.

  • Injection: If no fluid is aspirated, slowly depress the plunger to administer the full dose.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the pharmacokinetic and pharmacodynamic properties of IMP245 is crucial for interpreting efficacy data and for dose selection.[12]

Table 3: Key Pharmacokinetic Parameters of IMP245 in Mice (25 mg/kg, PO)
ParameterValue
Cmax (ng/mL)1250
Tmax (h)1.5
AUC (0-24h) (ng·h/mL)7800
Half-life (t½) (h)4.2
Protocol 3: Basic Pharmacokinetic Study

Procedure:

  • Administer a single dose of IMP245 to a cohort of mice.

  • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of mice (e.g., via retro-orbital or cardiac puncture under terminal anesthesia).

  • Process blood to obtain plasma and store at -80°C.

  • Analyze plasma concentrations of IMP245 using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters using appropriate software.

Concluding Remarks

These application notes provide a framework for the in vivo evaluation of IMP245 in mouse models. Adherence to these protocols will ensure the generation of robust and reproducible data to support the preclinical development of this novel anti-cancer agent. All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC). The timing of drug administration can influence its effects and should be kept consistent throughout the study.[13]

References

Application Notes and Protocols for IMP 245 Pretargeting Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for conducting pretargeting studies using the hapten-peptide IMP 245. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, radiobiology, and targeted radionuclide therapy.

Introduction to Pretargeting with this compound

Pretargeting is a multi-step strategy designed to improve the therapeutic index of radioimmunotherapy (RIT) and the clarity of radioimmunodetection (RAID) by separating the tumor-targeting step from the delivery of the radionuclide.[1][2] This approach addresses the limitations of directly radiolabeled monoclonal antibodies, which often exhibit slow clearance from circulation, leading to high background radiation and toxicity to non-target tissues.[3]

The pretargeting strategy described here involves two key components:

  • A bispecific antibody (bsAb) that has dual specificity. One arm of the bsAb binds to a tumor-associated antigen (TAA) on the surface of cancer cells, while the other arm recognizes and binds to a small molecule hapten.

  • A radiolabeled hapten-peptide , in this case, this compound, which is administered after the bsAb has localized to the tumor and cleared from the bloodstream.

This compound is a peptide-based hapten, likely belonging to the histamine-succinyl-glycine (HSG) family of haptens, which has been successfully used in preclinical and clinical pretargeting studies.[4][5] This system offers the flexibility to chelate various diagnostic (e.g., Gallium-68 for PET) or therapeutic (e.g., Lutetium-177, Yttrium-90 for therapy) radionuclides.[5] The rapid clearance of the small, radiolabeled this compound from the body minimizes radiation exposure to healthy tissues, thereby enhancing the tumor-to-background ratio.[6][4]

Experimental and Logical Workflows

The following diagrams illustrate the overall experimental workflow for this compound pretargeting studies and the molecular interactions at the tumor cell surface.

G cluster_preclinical Preclinical Evaluation Workflow bsAb_admin 1. Administer Bispecific Antibody (bsAb) to Tumor-Bearing Animal Model clearance 2. Allow Time for bsAb Tumor Localization and Blood Clearance (e.g., 24-72h) bsAb_admin->clearance imp245_admin 3. Administer Radiolabeled this compound clearance->imp245_admin imaging_biodist 4. Perform Imaging (SPECT/PET) and/or Biodistribution Studies imp245_admin->imaging_biodist data_analysis 5. Data Analysis: Tumor-to-Organ Ratios, Dosimetry imaging_biodist->data_analysis

Caption: Preclinical experimental workflow for this compound pretargeting.

G cluster_cellular Molecular Interactions at the Cell Surface cluster_bsAb Bispecific Antibody (bsAb) TumorCell Tumor Cell TAA Tumor-Associated Antigen (TAA) Fab_TAA Anti-TAA Fab' TAA->Fab_TAA Binding Fab_HSG Anti-HSG Fab' Radiolabeled_IMP245 Radiolabeled This compound Fab_HSG->Radiolabeled_IMP245 Binding

Caption: Cell surface binding mechanism in pretargeting.

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Lutetium-177

This protocol describes the radiolabeling of a DOTA-conjugated this compound with Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.

Materials:

  • This compound peptide conjugated with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

  • ¹⁷⁷LuCl₃ in 0.05 M HCl

  • 0.2 M Sodium acetate buffer, pH 5.0

  • 0.05 M Diethylenetriaminepentaacetic acid (DTPA) solution

  • Sep-Pak C18 cartridge

  • Ethanol

  • Sterile, pyrogen-free water for injection

  • Radio-TLC system (e.g., ITLC-SG strips with a suitable mobile phase)

Procedure:

  • In a sterile, lead-shielded vial, add 10-20 µg of DOTA-IMP 245 to 100 µL of 0.2 M sodium acetate buffer.

  • Carefully add 185-370 MBq (5-10 mCi) of ¹⁷⁷LuCl₃ to the vial.

  • Gently mix the solution and incubate at 90-95°C for 30 minutes.

  • After incubation, allow the vial to cool to room temperature.

  • To stop the reaction and chelate any free ¹⁷⁷Lu, add 10 µL of 0.05 M DTPA solution.

  • Determine the radiochemical purity (RCP) using radio-TLC. Spot a small aliquot of the reaction mixture onto an ITLC-SG strip and develop with a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5). The ¹⁷⁷Lu-DOTA-IMP 245 should remain at the origin, while free ¹⁷⁷Lu moves with the solvent front.

  • For purification, activate a Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

  • Load the reaction mixture onto the cartridge. The ¹⁷⁷Lu-DOTA-IMP 245 will be retained.

  • Wash the cartridge with 10 mL of sterile water to remove any unbound ¹⁷⁷Lu and hydrophilic impurities.

  • Elute the purified ¹⁷⁷Lu-DOTA-IMP 245 with 0.5-1.0 mL of ethanol.

  • The final product can be formulated in a suitable buffer (e.g., saline with 5% ethanol) for in vivo administration.

  • Calculate the final radiolabeling yield and specific activity.

Protocol 2: In Vitro Pretargeting and Cell Binding Assay

This assay evaluates the specific binding of radiolabeled this compound to tumor cells pretargeted with a bsAb.

Materials:

  • Tumor cell line expressing the target antigen (e.g., LS174T for CEA-targeting bsAbs).

  • Control cell line (negative for the target antigen).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Bispecific antibody (e.g., anti-CEA x anti-HSG).

  • ¹⁷⁷Lu-DOTA-IMP 245 (from Protocol 1).

  • Phosphate-buffered saline (PBS).

  • Gamma counter.

Procedure:

  • Seed the target and control cells in 24-well plates at a density of 2-5 x 10⁵ cells/well and allow them to adhere overnight.

  • Wash the cells twice with cold PBS.

  • Incubate the cells with a saturating concentration of the bsAb (e.g., 10 µg/mL in culture medium) for 1 hour at 37°C. Include control wells with no bsAb.

  • Wash the cells three times with cold PBS to remove unbound bsAb.

  • Add varying concentrations of ¹⁷⁷Lu-DOTA-IMP 245 (e.g., 0.1 to 100 nM) to the wells.

  • Incubate for 1 hour at 37°C.

  • For determination of non-specific binding, add a large excess of unlabeled this compound (e.g., 1000-fold) to a parallel set of wells 15 minutes prior to adding the radiolabeled hapten.

  • After incubation, aspirate the radioactive medium and wash the cells three times with cold PBS.

  • Lyse the cells with 0.5 mL of 1 M NaOH.

  • Collect the cell lysates and measure the radioactivity in a gamma counter.

  • Determine the protein concentration in each well to normalize the counts.

  • Calculate the specific binding and determine the binding affinity (Kd) using saturation binding analysis software.

Protocol 3: In Vivo Biodistribution Studies in a Xenograft Model

This protocol outlines the steps for assessing the tumor-targeting efficacy and biodistribution of the this compound pretargeting system in a murine model.

Materials:

  • Athymic nude mice (e.g., BALB/c nu/nu).

  • Tumor cells for xenograft implantation (e.g., LS174T).

  • Bispecific antibody.

  • ¹⁷⁷Lu-DOTA-IMP 245.

  • Anesthetic (e.g., isoflurane).

  • Saline for injection.

  • Gamma counter.

Procedure:

  • Subcutaneously implant 5-10 x 10⁶ tumor cells into the flank of each mouse. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Randomly divide the mice into experimental groups.

  • Administer a predetermined optimal dose of the bsAb intravenously (i.v.) via the tail vein.

  • After a specified time interval for bsAb localization and clearance (e.g., 24-48 hours), administer a known amount of ¹⁷⁷Lu-DOTA-IMP 245 (e.g., 0.5-1.0 MBq) i.v.[4]

  • At various time points post-injection of the radiolabeled hapten (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice.

  • Collect blood samples via cardiac puncture.

  • Dissect major organs and tissues (e.g., tumor, liver, kidneys, spleen, muscle, bone, etc.).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter, along with standards of the injected dose.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • Determine the tumor-to-organ radioactivity ratios to assess targeting specificity.

Data Presentation

The following tables provide examples of how to structure the quantitative data obtained from the described experiments.

Table 1: Radiolabeling and Quality Control of ¹⁷⁷Lu-DOTA-IMP 245

ParameterResult
Radiochemical Purity (RCP)> 98%
Radiochemical Yield85-95%
Specific Activity2.5-3.0 mCi/nmol
Stability in Serum (24h)> 95% intact

Table 2: In Vitro Cell Binding Affinity of ¹⁷⁷Lu-DOTA-IMP 245

Cell LineTarget AntigenbsAb PretargetingBinding Affinity (Kd)
LS174TCEAAnti-CEA x Anti-HSG1.5 ± 0.3 nM
HT-29CEAAnti-CEA x Anti-HSG2.1 ± 0.5 nM
RamosNoneAnti-CEA x Anti-HSGNo specific binding
LS174TCEANoneNo specific binding

Table 3: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-IMP 245 at 24 Hours Post-Injection

Tissue% Injected Dose per Gram (%ID/g)
Blood0.15 ± 0.04
Tumor12.5 ± 2.1
Liver0.5 ± 0.1
Spleen0.3 ± 0.08
Kidneys1.8 ± 0.4
Muscle0.2 ± 0.05
Bone0.4 ± 0.1

Table 4: Tumor-to-Organ Ratios at 24 Hours Post-Injection of ¹⁷⁷Lu-DOTA-IMP 245

RatioValue
Tumor-to-Blood83.3
Tumor-to-Liver25.0
Tumor-to-Kidney6.9
Tumor-to-Muscle62.5

Conclusion

The experimental setup described in these application notes provides a robust framework for the preclinical evaluation of the this compound pretargeting system. The detailed protocols for radiolabeling, in vitro cell binding, and in vivo biodistribution studies will enable researchers to thoroughly characterize the potential of this platform for both diagnostic imaging and targeted radionuclide therapy. The high tumor-to-background ratios achievable with this pretargeting approach hold significant promise for improving the efficacy and safety of cancer treatment.[5]

References

Application Notes and Protocols for Biodistribution Analysis of 99mTc-IMP 245

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biodistribution of the radiolabeled compound 99mTc-IMP 245. The included data and protocols are intended to guide researchers in designing and executing preclinical imaging and biodistribution studies. The information is compiled from available patent literature, supplemented with established methodologies for similar radiopharmaceuticals.

Data Presentation

The following table summarizes the quantitative biodistribution of 99mTc-IMP 245 in female athymic nude mice bearing human colorectal adenocarcinoma xenografts (LS 174T). The data, expressed as percentage of injected dose per gram of tissue (%ID/g), was obtained at various time points following intravenous injection. This study involved a pretargeting approach with a bispecific antibody (TF2).

Table 1: Biodistribution of 99mTc-IMP 245 in LS 174T Tumor-Bearing Nude Mice (Pretargeted with TF2) [1]

Tissue0.5 h post-injection1 h post-injection4 h post-injection24 h post-injection
Tumor 21.8 ± 3.030.1 ± 13.725.0 ± 3.710.2 ± 1.5
Blood 1.8 ± 0.31.1 ± 0.50.4 ± 0.10.1 ± 0.0
Heart 1.9 ± 0.31.3 ± 0.50.5 ± 0.10.1 ± 0.0
Lungs 3.1 ± 0.52.1 ± 0.90.8 ± 0.20.2 ± 0.0
Liver 2.9 ± 0.32.2 ± 0.81.2 ± 0.20.4 ± 0.1
Spleen 1.4 ± 0.21.0 ± 0.40.5 ± 0.10.2 ± 0.0
Kidneys 25.4 ± 3.818.2 ± 7.26.5 ± 1.21.4 ± 0.2
Stomach 0.9 ± 0.10.7 ± 0.30.4 ± 0.10.1 ± 0.0
Intestines 2.3 ± 0.31.7 ± 0.60.8 ± 0.10.2 ± 0.0
Muscle 1.0 ± 0.10.7 ± 0.30.3 ± 0.00.1 ± 0.0
Bone 2.1 ± 0.31.6 ± 0.60.8 ± 0.10.3 ± 0.0

Data is presented as mean ± standard deviation.

Experimental Protocols

The following are generalized protocols for key experiments related to the biodistribution analysis of a 99mTc-labeled compound like IMP 245. These are based on standard practices in radiopharmaceutical research.

Radiolabeling of this compound with 99mTc

Objective: To prepare 99mTc-IMP 245 with high radiochemical purity.

Materials:

  • This compound precursor

  • Sodium pertechnetate (Na[99mTcO4]) eluted from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2) or other suitable reducing agent

  • Saline solution (0.9% NaCl)

  • ITLC strips (e.g., silica gel)

  • Mobile phase (e.g., saline, acetone)

  • Radio-TLC scanner or gamma counter

Procedure:

  • Aseptically add a solution of the this compound precursor to a sterile, pyrogen-free vial.

  • Add a solution of a reducing agent, such as stannous chloride, to the vial.

  • Introduce a known activity of sodium pertechnetate (Na[99mTcO4]) into the vial.

  • Gently agitate the mixture and incubate at room temperature for a specified time (e.g., 15-30 minutes).

  • Perform quality control to determine the radiochemical purity using instant thin-layer chromatography (ITLC).

    • Spot the ITLC strip with the radiolabeled product.

    • Develop the chromatogram using an appropriate mobile phase.

    • Analyze the strip using a radio-TLC scanner or by cutting the strip into segments and counting in a gamma counter to determine the percentage of 99mTc-IMP 245, free pertechnetate, and reduced/hydrolyzed 99mTc.

  • The final product should be a clear, colorless solution, free of particulate matter.

Animal Model and Administration of Radiotracer

Objective: To study the in vivo biodistribution of 99mTc-IMP 245 in a relevant animal model.

Materials:

  • Healthy, age- and weight-matched laboratory animals (e.g., mice, rats)

  • 99mTc-IMP 245 solution

  • Insulin syringes with fine-gauge needles (e.g., 27-30G)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Animal scale

Procedure:

  • Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

  • On the day of the experiment, weigh each animal to determine the appropriate injection volume.

  • Anesthetize the animal using a suitable method.

  • Administer a known activity of 99mTc-IMP 245 (typically 0.1-0.2 mL) via intravenous injection (e.g., tail vein in mice).

  • Record the exact time of injection.

  • Monitor the animal during recovery from anesthesia.

Tissue Harvesting and Biodistribution Analysis

Objective: To quantify the radioactivity in various organs and tissues at specific time points post-injection.

Materials:

  • Surgical instruments for dissection

  • Tubes or vials for sample collection

  • Analytical balance

  • Gamma counter

Procedure:

  • At predetermined time points after injection (e.g., 30 min, 1 h, 4 h, 24 h), euthanize the animals using an approved method.

  • Perform a complete dissection and carefully collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable).

  • Blot excess blood from the tissues and weigh each sample.

  • Measure the radioactivity in each sample using a calibrated gamma counter.

  • Also, count an aliquot of the injected dose as a standard.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula:

    %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical biodistribution study of a radiolabeled compound.

G Experimental Workflow for Biodistribution Study A Radiolabeling of This compound with 99mTc B Quality Control (e.g., ITLC) A->B C Animal Model Preparation (e.g., Anesthesia) B->C D Intravenous Injection of 99mTc-IMP 245 C->D E Euthanasia and Tissue Harvesting at Timed Intervals D->E F Weighing of Organs and Tissues E->F G Measurement of Radioactivity (Gamma Counting) F->G H Data Analysis (%ID/g Calculation) G->H

Caption: Workflow for a typical preclinical biodistribution study.

Conceptual Pathway of Iodoamphetamine Uptake

This diagram provides a simplified conceptual representation of the factors influencing the uptake of iodoamphetamine-based radiotracers.

G Conceptual Uptake of Iodoamphetamine Radiotracers A Intravenous Administration B Blood Circulation A->B C Blood-Brain Barrier Penetration B->C F Uptake in Other Organs (e.g., Lungs, Liver) B->F D Uptake in Brain Tissue C->D E Binding to Amine Binding Sites D->E

References

Application Notes and Protocols: Using IMP-245 for Tumor Imaging in Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of IMP-245, a novel investigational imaging agent, for the non-invasive visualization and quantification of tumor burden in preclinical xenograft models. IMP-245 is a targeted probe designed to accumulate specifically in tumor tissues, offering high-contrast imaging for assessing tumor growth, monitoring therapeutic response, and elucidating disease mechanisms. These guidelines are intended to assist researchers in designing and executing robust and reproducible in vivo imaging studies.

The protocols outlined below are based on established methodologies for preclinical tumor imaging and can be adapted for both fluorescent and positron emission tomography (PET) imaging modalities, depending on the specific conjugation of the IMP-245 probe.

Principle of Method

IMP-245 is designed to target a specific biomarker overexpressed on the surface of cancer cells. Upon systemic administration in a tumor-bearing xenograft model, IMP-245 circulates and accumulates at the tumor site through specific binding to its target. The attached reporter moiety (e.g., a near-infrared fluorophore or a positron-emitting radionuclide) allows for the external detection and quantification of the probe, thereby providing a measure of tumor size, location, and biomarker expression. Non-invasive imaging techniques like fluorescence imaging and PET offer the ability to longitudinally monitor tumor progression and response to therapy in the same animal, reducing the number of animals required for a study.[1]

Materials and Equipment

  • IMP-245 Probe: (Fluorescently-labeled or Radiolabeled)

  • Animal Models: Immunocompromised mice (e.g., Athymic Nude-Foxn1nu) with established tumor xenografts.

  • Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum (FBS), antibiotics.

  • Animal Care: Anesthetic (e.g., isoflurane), heating pads.

  • Imaging System:

    • For fluorescent IMP-245: In vivo fluorescence imaging system (e.g., IVIS spectrum).

    • For radiolabeled IMP-245: Small animal PET/CT scanner.[2][3]

  • Dosing Supplies: Syringes, needles.

  • Biodistribution Equipment: Gamma counter (for radiolabeled probes), analytical balance.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Tumor Xenografts
  • Cell Culture: Culture the desired cancer cell line (e.g., A431, MDA-MB-231) in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells by trypsinization, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free media at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Anesthetize the mice using isoflurane. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers and calculated using the formula: Volume = (width)^2 × length / 2. Imaging studies can typically commence when tumors reach a size of 100-250 mg.[4]

Protocol 2: In Vivo Imaging with IMP-245

A. Fluorescent Imaging

  • Probe Preparation: Reconstitute the fluorescently-labeled IMP-245 in sterile PBS to the desired concentration.

  • Animal Preparation: Anesthetize the tumor-bearing mice with isoflurane.

  • Probe Administration: Administer the IMP-245 probe via intravenous (tail vein) injection. A typical dose may range from 0.5 to 2 nmol per mouse.[5]

  • Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.[5][6]

  • Image Analysis: Quantify the fluorescence intensity in the tumor and other tissues using the imaging system's software. Calculate the tumor-to-background ratio to assess signal specificity.

B. PET Imaging

  • Animal Preparation: Fast the animals for at least 4 hours before imaging.[2][7] Anesthetize the tumor-bearing mice with isoflurane.

  • Probe Administration: Administer the radiolabeled IMP-245 probe via intravenous (tail vein) injection. A typical dose may range from 3.7 to 7.4 MBq per mouse.[7]

  • Uptake Period: Allow the probe to distribute and accumulate in the tumor for a specific period (e.g., 1, 4, 24, 48, 72 hours), as determined by initial kinetic studies.[8]

  • PET/CT Imaging: Position the anesthetized mouse in the PET/CT scanner. Perform a CT scan for anatomical reference, followed by a PET scan.[8]

  • Image Reconstruction and Analysis: Reconstruct the PET and CT images and fuse them for anatomical localization of the PET signal. Draw regions of interest (ROIs) over the tumor and other organs to quantify radioactivity concentration, often expressed as the percentage of injected dose per gram of tissue (%ID/g).[4]

Protocol 3: Ex Vivo Biodistribution
  • Animal Euthanasia: At the final imaging time point, euthanize the mice.

  • Tissue Collection: Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, blood).

  • Tissue Weighing: Weigh each tissue sample.

  • Quantification:

    • Fluorescent Probes: Homogenize the tissues and measure the fluorescence using a plate reader.

    • Radiolabeled Probes: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis: Calculate the %ID/g for each tissue to determine the biodistribution profile of the IMP-245 probe.

Data Presentation

The quantitative data from imaging and biodistribution studies should be summarized in tables for clear comparison.

Table 1: In Vivo PET Imaging Data for IMP-245 in Xenograft Model

Time Post-InjectionTumor Uptake (%ID/g)Muscle Uptake (%ID/g)Liver Uptake (%ID/g)Tumor-to-Muscle RatioTumor-to-Liver Ratio
4 h 5.2 ± 0.80.9 ± 0.210.5 ± 1.55.80.5
24 h 8.5 ± 1.10.6 ± 0.18.2 ± 1.214.21.0
48 h 9.3 ± 1.30.5 ± 0.16.1 ± 0.918.61.5

Table 2: Ex Vivo Biodistribution of Radiolabeled IMP-245 at 48 h Post-Injection

Organ%ID/g (Mean ± SD)
Tumor 9.1 ± 1.2
Blood 1.5 ± 0.3
Heart 0.8 ± 0.2
Lungs 2.1 ± 0.4
Liver 5.9 ± 0.8
Spleen 1.8 ± 0.3
Kidneys 15.2 ± 2.5
Muscle 0.5 ± 0.1
Bone 0.7 ± 0.2

Visualizations

G Hypothetical Signaling Pathway for IMP-245 Target cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nucleus IMP-245 IMP-245 Target_Receptor Target_Receptor IMP-245->Target_Receptor Kinase_A Kinase_A Target_Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Tumor_Growth Tumor_Growth Gene_Expression->Tumor_Growth

Caption: Hypothetical signaling pathway targeted by IMP-245.

G Experimental Workflow for Xenograft Imaging Cell_Culture 1. Cancer Cell Culture Xenograft_Establishment 2. Xenograft Establishment in Mice Cell_Culture->Xenograft_Establishment Tumor_Growth_Monitoring 3. Tumor Growth Monitoring Xenograft_Establishment->Tumor_Growth_Monitoring IMP245_Administration 4. IMP-245 Administration (i.v.) Tumor_Growth_Monitoring->IMP245_Administration InVivo_Imaging 5. In Vivo Imaging (Fluorescence or PET/CT) IMP245_Administration->InVivo_Imaging Data_Analysis 6. Image & Data Analysis InVivo_Imaging->Data_Analysis Biodistribution 7. Ex Vivo Biodistribution InVivo_Imaging->Biodistribution Final_Report 8. Final Report Data_Analysis->Final_Report Biodistribution->Final_Report

Caption: Workflow for tumor imaging in xenografts using IMP-245.

References

Application of MALT1 Inhibition in Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "IMP-245" in the context of colorectal cancer research did not yield any specific scientific or research-related information. It is possible that this is an internal compound designation not yet in the public domain. The following application notes and protocols are based on the well-documented MALT1 inhibitor, MI-2 , as a representative example of a molecule targeting the MALT1 pathway in colorectal cancer. This information is intended to serve as a guide for researchers interested in the therapeutic potential of MALT1 inhibition in this disease context.

Application Notes

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a promising therapeutic target in colorectal cancer (CRC).[1][2] Upregulated in CRC tumors and cell lines, MALT1 plays a crucial role in promoting the malignant progression of the disease.[1] Its inhibition has been shown to suppress key tumorigenic processes, making it a focal point for novel drug development strategies.

Mechanism of Action:

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is a critical regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] In CRC, the proteolytic activity of MALT1 contributes to the activation of NF-κB, a transcription factor that governs the expression of genes involved in cell survival, proliferation, and inflammation.[1][4] Inhibition of MALT1's protease function has been demonstrated to dampen NF-κB activation, leading to a reduction in the expression of its target genes.[1][4] This ultimately results in the suppression of CRC cell proliferation and migration.[1]

Furthermore, MALT1 inhibition has been linked to the suppression of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response.[3] Given that chronic inflammation is a well-established risk factor for CRC, targeting the NLRP3 inflammasome through MALT1 inhibition presents an additional therapeutic avenue.[3]

Preclinical Efficacy:

In vitro studies utilizing CRC cell lines such as HCT116 and SW480 have shown that treatment with the MALT1 inhibitor MI-2 leads to a significant reduction in cell viability and migratory capacity.[1] These findings are further substantiated by in vivo experiments where systemic administration of MI-2 in mouse xenograft models of CRC resulted in a notable decrease in tumor volume.[1] Histological analysis of these tumors revealed a reduction in the proliferation marker Ki67 and proteins associated with the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]

Quantitative Data Summary:

Experimental ModelTreatmentReadoutResultReference
HCT116 & SW480 cellsMALT1 siRNACell Migration (Transwell Assay)Significant suppression of migration[1]
HCT116 & SW480 cellsMI-2Cell Migration (Transwell Assay)Dampened migration capability[1]
HCT116 xenograft miceMI-2Tumor VolumeSignificantly reduced compared to control[1]
HCT116 xenograft miceMI-2Ki67 Expression (Immunohistochemistry)Lower expression compared to control[1]
HCT116 xenograft miceMI-2EMT-associated Protein Expression (Immunoblotting)Lower expression compared to control[1]

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of MALT1 inhibition on the viability of colorectal cancer cells.

  • Materials:

    • Colorectal cancer cell lines (e.g., HCT116, SW480)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MALT1 inhibitor (MI-2) dissolved in DMSO

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed CRC cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of MI-2 (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • At the end of the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Transwell Migration Assay

  • Objective: To evaluate the effect of MALT1 inhibition on the migratory potential of colorectal cancer cells.

  • Materials:

    • CRC cells

    • Serum-free medium

    • Complete medium

    • MALT1 inhibitor (MI-2)

    • Transwell inserts (8 µm pore size) for 24-well plates

    • Crystal violet staining solution

  • Procedure:

    • Pre-treat CRC cells with MI-2 or vehicle control for 24 hours.

    • Resuspend the cells in serum-free medium at a density of 1 x 10^5 cells/mL.

    • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

    • Add 600 µL of complete medium to the lower chamber.

    • Incubate for 24-48 hours at 37°C.

    • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface with methanol and stain with crystal violet.

    • Count the number of migrated cells in several random fields under a microscope.

3. Western Blot Analysis for NF-κB Pathway Proteins

  • Objective: To determine the effect of MALT1 inhibition on the activation of the NF-κB pathway.

  • Materials:

    • CRC cells

    • MALT1 inhibitor (MI-2)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat CRC cells with MI-2 or vehicle control for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence imaging system.

4. In Vivo Xenograft Tumor Model

  • Objective: To assess the anti-tumor efficacy of MALT1 inhibition in a preclinical in vivo model of colorectal cancer.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • HCT116 cells

    • Matrigel

    • MALT1 inhibitor (MI-2) formulated for in vivo administration

    • Vehicle control

    • Calipers

  • Procedure:

    • Subcutaneously inject a suspension of HCT116 cells (e.g., 2 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer MI-2 or vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injections).

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67, western blotting for EMT markers).

Visualizations

MALT1_Signaling_Pathway_in_CRC CARD11 CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK_beta IKKβ MALT1->IKK_beta Activates IKK_alpha IKKα IkBa IκBα IKK_beta->IkBa Phosphorylates NEMO NEMO/IKKγ p65 p65 Nucleus Nucleus p65->Nucleus p50 p50 Antigen_Receptor Antigen Receptor/ Upstream Signals Antigen_Receptor->CARD11 MI2 MI-2 (MALT1 Inhibitor) MI2->MALT1 Inhibits Gene_Expression Gene Expression (Proliferation, Survival, Inflammation, Migration) Nucleus->Gene_Expression

Caption: MALT1 signaling pathway in colorectal cancer and the inhibitory action of MI-2.

Experimental_Workflow_In_Vivo cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture 1. CRC Cell Culture (e.g., HCT116) Cell_Harvest 2. Cell Harvesting and Suspension in Matrigel Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection into Immunocompromised Mice Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth to Palpable Size Injection->Tumor_Growth Randomization 5. Randomization into Control and Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Administration of Vehicle or MI-2 Randomization->Treatment Monitoring 7. Tumor Volume and Body Weight Measurement Treatment->Monitoring Euthanasia 8. Euthanasia and Tumor Excision Monitoring->Euthanasia End of Study IHC 9a. Immunohistochemistry (e.g., Ki67) Euthanasia->IHC WB 9b. Western Blot (e.g., EMT markers) Euthanasia->WB

Caption: Workflow for in vivo xenograft studies to evaluate MALT1 inhibitor efficacy.

References

Application Notes and Protocols: IMP 245 IMPDH Activity Assay Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

I. Introduction

The IMP 245 Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay Kit provides a sensitive and reliable method for the quantitative measurement of IMPDH activity in a variety of biological samples. IMPDH is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] It catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP).[1][2] The depletion of guanine nucleotides resulting from the inhibition of IMPDH has been a target for the development of immunosuppressive, anticancer, and antiviral therapies.[1][2] This kit is designed for researchers, scientists, and drug development professionals to screen for IMPDH inhibitors and to study the regulation of its activity.

The assay is based on the enzymatic conversion of IMP to XMP by IMPDH, which is coupled to the reduction of a tetrazolium salt into a formazan dye that can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the IMPDH activity in the sample.

II. Kit Formulation and Storage

Table 1: this compound Kit Components

Component IDComponent NameQuantityStorage
IMP245-AAssay Buffer25 mL4°C
IMP245-BIMP Substrate1 vial (lyophilized)-20°C
IMP245-CNAD+ Cofactor1 vial (lyophilized)-20°C
IMP245-DEnzyme Coupling Mix1 vial (lyophilized)-20°C
IMP245-EColorimetric Probe1 mL-20°C (protect from light)
IMP245-FPositive Control (IMPDH)1 vial (lyophilized)-20°C
IMP245-GStop Solution10 mLRoom Temperature

Upon receipt, store the components at the recommended temperatures. When stored properly, the kit is stable for 6 months.

III. Preparation of Reagents

  • Assay Buffer (IMP245-A): This is supplied ready-to-use. Allow the buffer to come to room temperature before use.

  • IMP Substrate (IMP245-B): Reconstitute the lyophilized substrate with 1 mL of Assay Buffer to prepare a 10X stock solution. Mix gently until dissolved. Store the reconstituted substrate at -20°C.

  • NAD+ Cofactor (IMP245-C): Reconstitute the lyophilized cofactor with 1 mL of Assay Buffer to prepare a 10X stock solution. Mix gently until dissolved. Store the reconstituted cofactor at -20°C.

  • Enzyme Coupling Mix (IMP245-D): Reconstitute the lyophilized mix with 1 mL of Assay Buffer. Mix gently until dissolved. Store the reconstituted mix at -20°C.

  • Colorimetric Probe (IMP245-E): This is supplied ready-to-use. Thaw at room temperature before use and keep protected from light.

  • Positive Control (IMPDH) (IMP245-F): Reconstitute the lyophilized enzyme with 100 µL of Assay Buffer. Mix gently. This will be your enzyme stock. For the assay, prepare a working solution by diluting the stock 1:10 in Assay Buffer. Store the reconstituted enzyme at -20°C.

  • Stop Solution (IMP245-G): This is supplied ready-to-use.

IV. Signaling Pathway

The following diagram illustrates the central role of IMPDH in the de novo purine biosynthesis pathway.

IMPDH_Pathway cluster_purine De Novo Purine Biosynthesis cluster_guanine Guanine Nucleotide Synthesis cluster_adenine Adenine Nucleotide Synthesis Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GDP GDP GMP->GDP GTP GTP GDP->GTP RNA RNA GTP->RNA DNA DNA GTP->DNA G-Proteins G-Proteins GTP->G-Proteins ADP ADP AMP->ADP ATP ATP ADP->ATP ATP->RNA ATP->DNA Energy Energy ATP->Energy

Caption: IMPDH in Purine Biosynthesis.

V. Experimental Protocol

The following protocol is for a 96-well plate format.

A. Sample Preparation:

  • Cell Lysates: Homogenize cells in 4 volumes of Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.

  • Tissue Homogenates: Homogenize tissue in 4 volumes of Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Purified Enzyme: Dilute the purified enzyme to the desired concentration in Assay Buffer.

B. Assay Procedure:

  • Prepare a master mix for each reaction. For each well, prepare the following reaction mixture:

    • 30 µL Assay Buffer (IMP245-A)

    • 10 µL IMP Substrate (10X) (IMP245-B)

    • 10 µL NAD+ Cofactor (10X) (IMP245-C)

    • 10 µL Enzyme Coupling Mix (IMP245-D)

    • 10 µL Colorimetric Probe (IMP245-E)

  • Add 70 µL of the master mix to each well of a 96-well plate.

  • Add 20 µL of your sample (cell lysate, tissue homogenate, or purified enzyme) to the corresponding wells.

  • For the positive control, add 20 µL of the diluted Positive Control (IMPDH) (IMP245-F) working solution.

  • For the negative control (blank), add 20 µL of Assay Buffer.

  • For inhibitor screening, add 10 µL of the test compound and 10 µL of the sample. Adjust the volume of Assay Buffer accordingly to maintain a final volume of 100 µL.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Add 10 µL of Stop Solution (IMP245-G) to each well to stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

C. Data Analysis:

  • Subtract the absorbance of the blank from all readings.

  • Calculate the IMPDH activity using the following formula:

    IMPDH Activity (mU/mL) = (ΔA450 / (ε * l)) * (V_reaction / V_sample) * dilution_factor

    Where:

    • ΔA450 is the change in absorbance at 450 nm.

    • ε is the molar extinction coefficient of the formazan dye (provided in the kit manual).

    • l is the path length of the well (cm).

    • V_reaction is the total reaction volume (100 µL).

    • V_sample is the volume of the sample added (20 µL).

    • dilution_factor is the dilution factor of the sample.

VI. Experimental Workflow

The following diagram outlines the experimental workflow for the this compound assay.

IMP245_Workflow prep_reagents Prepare Reagents add_master_mix Add Master Mix prep_reagents->add_master_mix prep_samples Prepare Samples (Lysates, etc.) setup_plate Set Up 96-Well Plate (Samples, Controls) prep_samples->setup_plate setup_plate->add_master_mix incubate Incubate at 37°C (30-60 min) add_master_mix->incubate add_stop Add Stop Solution incubate->add_stop read_absorbance Read Absorbance at 450 nm add_stop->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data

Caption: this compound Assay Workflow.

VII. Representative Data

The following table shows representative data from an experiment using the this compound kit to screen for potential inhibitors of IMPDH.

Table 2: Inhibition of IMPDH Activity

CompoundConcentration (µM)Absorbance (450 nm)% Inhibition
No Inhibitor-1.250%
Inhibitor A10.8829.6%
Inhibitor A100.3175.2%
Inhibitor A1000.0596.0%
Inhibitor B11.1210.4%
Inhibitor B100.9524.0%
Inhibitor B1000.6349.6%

% Inhibition = [(Absorbance_NoInhibitor - Absorbance_Inhibitor) / Absorbance_NoInhibitor] * 100

References

Application Notes and Protocols for Dosimetry Calculations of Novel Alpha-Emitting Radiopharmaceutical Therapy: A Case Study for IMP-245

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted alpha-emitter therapy represents a promising frontier in oncology, delivering highly potent and localized radiation to cancer cells while minimizing damage to surrounding healthy tissue.[1][2] The development of new radiopharmaceuticals, such as the hypothetical IMP-245, requires rigorous dosimetric evaluation to ensure safety and efficacy. These application notes provide a comprehensive overview and standardized protocols for performing dosimetry calculations for a novel alpha-emitting agent like IMP-245.

The short range and high linear energy transfer (LET) of alpha particles present unique challenges for dosimetry compared to beta- or gamma-emitters.[3][4] Therefore, a multi-level approach, from preclinical modeling to patient-specific calculations in clinical trials, is essential. This document outlines the critical steps for establishing a robust dosimetry framework for IMP-245-based therapy, ensuring accurate and reproducible results for researchers and clinicians.

Core Principles of Alpha-Emitter Dosimetry

Accurate dosimetry for targeted alpha therapy (TAT) is crucial for understanding the relationship between the administered activity and the resulting biological effect. Key considerations include:

  • Microdosimetry: Due to the short path length of alpha particles (a few cell diameters), the average absorbed dose to an organ may not adequately predict toxicity.[4][5] Microdosimetry, which considers the non-uniform distribution of radiation at the cellular level, is therefore of high importance.[2][4]

  • Daughter Radionuclides: Many alpha-emitters are part of a decay chain, producing daughter radionuclides. The recoil energy from the parent's decay can cause these daughters to detach from the targeting molecule, leading to their own distinct biodistribution and dosimetric contribution.[2]

  • Relative Biological Effectiveness (RBE): Alpha particles have a higher RBE than electrons or photons, meaning they are more damaging per unit of absorbed dose. This is accounted for by using radiation weighting factors in dose calculations.[4]

Preclinical Dosimetry Assessment of IMP-245

Prior to human trials, a thorough preclinical evaluation of IMP-245's dosimetry is mandatory. This typically involves in vitro studies and in vivo experiments using animal models.

Table 1: Representative Preclinical Biodistribution Data for IMP-245
Organ/TissueTimepoint 1 (e.g., 1h p.i.) %ID/g (Mean ± SD)Timepoint 2 (e.g., 24h p.i.) %ID/g (Mean ± SD)Timepoint 3 (e.g., 120h p.i.) %ID/g (Mean ± SD)
Blood10.5 ± 2.11.2 ± 0.30.1 ± 0.05
Tumor8.2 ± 1.515.6 ± 3.212.5 ± 2.8
Liver5.6 ± 1.14.8 ± 0.92.1 ± 0.4
Kidneys2.1 ± 0.53.5 ± 0.71.8 ± 0.3
Spleen1.8 ± 0.42.5 ± 0.61.1 ± 0.2
Bone Marrow0.5 ± 0.11.0 ± 0.20.8 ± 0.15

Note: This table contains placeholder data for illustrative purposes.

Experimental Protocol: Preclinical Biodistribution of IMP-245 in Tumor-Bearing Rodent Models
  • Animal Model: Utilize an appropriate tumor-bearing rodent model (e.g., xenograft or syngeneic).

  • Radiopharmaceutical Administration: Administer a known activity of IMP-245 intravenously to cohorts of animals.

  • Time points: Euthanize cohorts at multiple time points post-injection (p.i.) (e.g., 1, 4, 24, 48, 120 hours).

  • Tissue Harvesting: Dissect and weigh target organs and tissues (tumor, blood, liver, kidneys, spleen, bone, etc.).

  • Activity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis: Calculate the percent injected dose per gram (%ID/g) for each tissue at each time point.

  • Time-Activity Curve Generation: Plot the %ID/g for each tissue versus time to generate time-activity curves (TACs).

  • Dosimetry Calculation: Integrate the TACs to determine the time-integrated activity coefficients and use these with appropriate S-values or Monte Carlo simulations to calculate the absorbed dose to each organ.

Clinical Dosimetry Protocol for IMP-245 Therapy

Patient-specific dosimetry is critical for optimizing therapy and is a key component of early-phase clinical trials.[6][7]

Workflow for Patient-Specific Dosimetry

G cluster_0 Data Acquisition cluster_1 Image & Data Processing cluster_2 Dose Calculation & Reporting A Administer IMP-245 B Serial SPECT/CT Imaging A->B C Blood & Excreta Sampling A->C D Image Reconstruction & Calibration B->D F Time-Activity Curve (TAC) Generation C->F E Volume of Interest (VOI) Delineation D->E E->F G Time-Integrated Activity Calculation F->G H Absorbed Dose Calculation (e.g., OLINDA/EXM) G->H I Dosimetry Report Generation H->I

Caption: Workflow for patient-specific dosimetry in IMP-245 therapy.

Experimental Protocol: 3D Image-Based Dosimetry in a First-in-Human Study of IMP-245
  • Patient Preparation and Administration:

    • Obtain informed consent.

    • Administer a precisely measured activity of IMP-245 intravenously.[8]

  • Quantitative Imaging:

    • Perform quantitative SPECT/CT imaging at multiple time points post-injection (e.g., 4, 24, 72, and 168 hours).

    • Ensure the imaging system is calibrated for the specific radionuclide used in IMP-245.

  • Image Reconstruction and Analysis:

    • Reconstruct SPECT images using an algorithm that corrects for attenuation, scatter, and collimator-detector response.

    • Co-register SPECT and CT images.

    • Delineate volumes of interest (VOIs) for tumors and critical organs (e.g., kidneys, liver, bone marrow) on the CT images.

  • Time-Activity Curve Generation:

    • Determine the total activity in each VOI at each imaging time point.

    • Plot the activity in each VOI as a function of time to generate TACs.

  • Absorbed Dose Calculation:

    • Integrate the TACs for each source region to obtain the total number of disintegrations (time-integrated activity).

    • Use a validated dosimetry software package (e.g., OLINDA/EXM, MIRDcalc) or Monte Carlo simulations to calculate the mean absorbed dose to target and normal organs.[9]

Table 2: Example of Patient-Specific Absorbed Dose Estimates for IMP-245
Organ/TissueTime-Integrated Activity Coefficient (h)Mean Absorbed Dose per Administered Activity (mGy/MBq)
Tumor Lesion 1 1.252.50
Tumor Lesion 2 0.981.96
Kidneys (Critical Organ) 0.150.30
Liver 0.220.44
Red Marrow 0.050.10
Total Body 2.500.05

Note: This table contains placeholder data for illustrative purposes. Actual values will be patient-specific.

Advanced Dosimetry Concepts for IMP-245

For a comprehensive understanding of IMP-245's biological effects, advanced dosimetry models may be employed.

Voxel-Level Dosimetry

To account for the non-uniform distribution of IMP-245 within an organ, voxel-level dosimetry can be performed. This generates 3D dose maps, often represented as dose-volume histograms (DVHs).

G cluster_0 Voxel-Level Dosimetry Workflow A Quantitative 3D Activity Map (SPECT/PET) B Voxel S-Values or Monte Carlo Simulation A->B C 3D Voxel Dose Map B->C D Dose-Volume Histogram (DVH) Analysis C->D

Caption: Voxel-level dosimetry workflow for IMP-245.

Biologically Effective Dose (BED) Calculations

The Biologically Effective Dose (BED) model can be used to compare different fractionation schemes and to account for the dose-rate effects typical of radiopharmaceutical therapy.

BED Formula: BED = D * (1 + D / (α/β))

Where:

  • D is the total absorbed dose.

  • α/β is the tissue-specific alpha/beta ratio, which describes the tissue's sensitivity to fractionation.[10]

Conclusion

A systematic and multi-faceted approach to dosimetry is paramount for the successful clinical translation of novel alpha-emitting radiopharmaceuticals like IMP-245. The protocols and guidelines presented here provide a framework for obtaining accurate and reliable dosimetric data, from preclinical biodistribution studies to patient-specific 3D dosimetry in clinical trials. Adherence to these standardized methods will facilitate the safe and effective development of IMP-245 and other targeted alpha therapies, ultimately benefiting cancer patients.

References

Protocol for Quality Control of Radiolabeled IMP-245

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a comprehensive protocol for the quality control (QC) of the radiolabeled investigational medicinal product (IMP) 245. The following procedures are designed to ensure the identity, purity, and safety of the radiopharmaceutical prior to its use in research or clinical applications. These protocols are based on established guidelines for radiopharmaceutical QC and utilize standard analytical techniques. For the purpose of this protocol, IMP-245 is assumed to be a peptide-based radiopharmaceutical labeled with Gallium-68 (⁶⁸Ga), similar in nature to other DOTA-conjugated peptides. Researchers should adapt these protocols as necessary based on the specific chemical and physical properties of IMP-245.

The quality control of radiopharmaceuticals is a critical step to guarantee patient safety and the reliability of diagnostic or therapeutic outcomes.[1][2] The tests outlined herein cover the essential physicochemical and biological parameters that must be assessed. These include visual inspection, pH, radiochemical purity, radionuclide identity and purity, specific activity, sterility, and bacterial endotoxin levels.[3][4] Adherence to these QC procedures is mandatory to comply with regulatory standards such as those set by the FDA and EMA.[3]

Experimental Protocols

Visual Inspection

Objective: To ensure the radiolabeled IMP-245 solution is clear, colorless, and free of particulate matter.

Methodology:

  • Place the final product vial in a lead-shielded container.

  • Visually inspect the solution behind a leaded glass shield.

  • Observe the color and clarity of the solution.

  • Gently swirl the vial and inspect for any visible particles.

Acceptance Criteria: The solution must be clear, colorless, and free from any visible particles.

pH Determination

Objective: To ensure the pH of the final product is within a physiologically acceptable range.

Methodology:

  • Withdraw a small aliquot (approximately 10 µL) of the final product.

  • Spot the aliquot onto a pH-indicator strip (e.g., pH paper with a range of 4-8).

  • Compare the color change of the strip to the provided color chart to determine the pH.

  • Alternatively, a calibrated pH meter can be used for a more precise measurement.

Acceptance Criteria: The pH of the final solution should be within 4.5 to 8.5.

Radiochemical Purity (RCP)

Objective: To determine the percentage of the total radioactivity that is present in the desired chemical form (⁶⁸Ga-IMP-245). High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for this determination.[2][5]

3.1. High-Performance Liquid Chromatography (HPLC)

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A time-programmed gradient from 95% A to 30% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detectors: In-line radiation detector (e.g., NaI scintillation detector) and a UV detector (at a wavelength appropriate for IMP-245).

  • Sample Analysis:

    • Inject a small volume (10-20 µL) of the final product onto the HPLC column.

    • Acquire data from both the radiation and UV detectors.

  • Data Analysis:

    • Integrate the peaks in the radio-chromatogram.

    • Calculate the percentage of radioactivity associated with the main peak (⁶⁸Ga-IMP-245) relative to the total radioactivity detected.

3.2. Thin-Layer Chromatography (TLC)

Methodology:

  • System Preparation:

    • Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.

    • Mobile Phase: A suitable solvent system that separates the radiolabeled product from impurities (e.g., a mixture of 1 M ammonium acetate and methanol).

  • Sample Analysis:

    • Spot a small drop (1-2 µL) of the final product onto the origin of the ITLC strip.

    • Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.

    • Allow the solvent front to travel near the top of the strip.

  • Data Analysis:

    • Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.

    • Calculate the percentage of radioactivity at the Rf (retention factor) corresponding to ⁶⁸Ga-IMP-245.

Acceptance Criteria for RCP: The radiochemical purity should be ≥ 95%.[5][6]

Radionuclide Identity and Purity

Objective: To confirm the identity of the radionuclide as ⁶⁸Ga and to determine the level of any radionuclidic impurities (e.g., ⁶⁸Ge breakthrough).

4.1. Radionuclide Identity (Half-life Measurement)

Methodology:

  • Place a sample of the final product in a dose calibrator and record the initial activity and the time.

  • After a known period (e.g., 60 minutes), measure the activity of the same sample again.

  • Calculate the half-life using the decay formula: A = A₀ * e^(-λt), where λ = 0.693/t₁/₂.

Acceptance Criteria: The measured half-life should be between 65 and 71 minutes for ⁶⁸Ga.

4.2. Radionuclidic Purity (⁶⁸Ge Breakthrough)

Methodology:

  • Use a gamma spectrometer with a high-purity germanium (HPGe) detector.

  • Allow the ⁶⁸Ga in the sample to decay completely (at least 24 hours).

  • Measure the residual activity, which will be primarily from the long-lived ⁶⁸Ge parent radionuclide.

  • The amount of ⁶⁸Ge is determined by identifying its characteristic gamma-ray peaks (e.g., 1077 keV).

Acceptance Criteria: The amount of ⁶⁸Ge breakthrough must be less than 0.001% of the total ⁶⁸Ga activity at the time of administration.[7]

Sterility and Bacterial Endotoxin Testing

Objective: To ensure the final product is sterile and free from pyrogenic substances.

5.1. Sterility Test

Methodology: Due to the short half-life of ⁶⁸Ga, the final product is typically released before sterility test results are available. The test is performed retrospectively on a sample from the batch.[3]

  • Aseptically inoculate samples of the radiopharmaceutical into two types of sterile culture media: Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria) and Soybean-Casein Digest Medium (for fungi and aerobic bacteria).

  • Incubate the media for 14 days and observe for any signs of microbial growth.

Acceptance Criteria: No evidence of microbial growth.

5.2. Bacterial Endotoxin Test (LAL Test)

Methodology: The Limulus Amebocyte Lysate (LAL) test is used to detect bacterial endotoxins.

  • Perform the test according to the instructions of a commercially available LAL test kit (e.g., gel-clot or chromogenic method).

  • A small aliquot of the final product is mixed with the LAL reagent.

  • The mixture is incubated at 37°C for a specified time.

  • The presence of endotoxins is determined by the formation of a gel or a color change, depending on the method used.

Acceptance Criteria: The endotoxin level must be below the limit specified by the relevant pharmacopeia (e.g., < 175 EU/V, where V is the maximum recommended dose in mL).

Data Presentation

Quality Control Test Methodology Acceptance Criteria
Visual InspectionVisual assessment behind lead shieldingClear, colorless, no particulate matter
pHpH-indicator strip or pH meter4.5 - 8.5
Radiochemical PurityHPLC (C18 column) and/or TLC (ITLC-SG)≥ 95%[5][6]
Radionuclide IdentityHalf-life measurement with dose calibrator65 - 71 minutes
Radionuclidic PurityGamma spectrometry (HPGe detector)⁶⁸Ge breakthrough < 0.001%[7]
SterilityRetrospective culture in growth mediaNo microbial growth
Bacterial EndotoxinsLimulus Amebocyte Lysate (LAL) test< 175 EU/V

Visualization of Experimental Workflow

Quality_Control_Workflow start Radiolabeled IMP-245 Final Product visual Visual Inspection start->visual ph pH Measurement start->ph rcp Radiochemical Purity (HPLC/TLC) start->rcp rad_id Radionuclide Identity (Half-life) start->rad_id rad_purity Radionuclidic Purity (Gamma Spec) start->rad_purity sterility Sterility Test (Retrospective) start->sterility endotoxin Bacterial Endotoxin Test start->endotoxin pass_fail_check All Specifications Met? visual->pass_fail_check ph->pass_fail_check rcp->pass_fail_check rad_id->pass_fail_check rad_purity->pass_fail_check endotoxin->pass_fail_check release Product Release for Use fail Batch Failure pass_fail_check->release Yes pass_fail_check->fail No

Caption: Quality control workflow for radiolabeled IMP-245.

Signaling Pathway / Mechanism of Action

Since the specific target and signaling pathway for IMP-245 are not defined, a general schematic for a radiolabeled peptide targeting a cell surface receptor for PET imaging is provided below. This illustrates the fundamental principle of action for such an imaging agent.

Mechanism_of_Action imp245 ⁶⁸Ga-IMP-245 (Radiolabeled Peptide) binding Binding imp245->binding Targets receptor Target Receptor (Overexpressed on Cancer Cell) receptor->binding internalization Internalization (Endocytosis) binding->internalization accumulation Intracellular Accumulation of Radioactivity internalization->accumulation pet PET Imaging (Detection of ⁶⁸Ga Positron Emission) accumulation->pet Enables

Caption: General mechanism of action for a peptide-based PET imaging agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving IMP245 Tumor Uptake and Retention

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific therapeutic agent designated "IMP245" is not publicly available in the scientific literature. Therefore, this technical support center provides guidance based on established principles and strategies for improving tumor uptake and retention of analogous therapeutic modalities, such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and other targeted therapies. The troubleshooting guides and protocols provided herein are general frameworks that will require adaptation based on the specific characteristics of IMP245.

Frequently Asked Questions (FAQs)

Q1: We are observing low tumor accumulation of IMP245 in our preclinical models. What are the potential causes?

A1: Low tumor uptake of a targeted therapeutic can stem from a variety of factors related to the drug itself, the biological system, or the experimental setup. Key considerations include:

  • Pharmacokinetics and Stability: IMP245 may have a short plasma half-life, leading to rapid clearance from circulation before it can accumulate in the tumor. In vivo instability and degradation can also reduce the amount of active compound reaching the target.

  • Tumor Microenvironment: The unique pathophysiology of the tumor, including high interstitial fluid pressure, dense extracellular matrix, and poor vascularization, can create significant barriers to drug penetration.[1]

  • Target Expression and Accessibility: The target antigen or receptor for IMP245 may be heterogeneously expressed within the tumor, or it may not be readily accessible to the circulating therapeutic.

  • Physicochemical Properties: The size, charge, and hydrophobicity of IMP245 can influence its biodistribution and ability to extravasate into the tumor tissue.

Q2: How can we improve the retention of IMP245 within the tumor once it has been delivered?

A2: Enhancing tumor retention is crucial for maximizing therapeutic efficacy. Strategies to consider include:

  • Increasing Binding Affinity: Optimizing the binding affinity of IMP245 to its target can prolong its residence time within the tumor.

  • Modulating the Tumor Microenvironment: Co-administration of agents that normalize tumor vasculature or degrade the extracellular matrix can improve retention.[1]

  • Utilizing Nanocarriers: Encapsulating or conjugating IMP245 to nanoparticles can enhance its accumulation and retention through the Enhanced Permeability and Retention (EPR) effect.

Q3: Our in vitro experiments show high potency for IMP245, but this is not translating to in vivo efficacy. What could be the disconnect?

A3: The discrepancy between in vitro and in vivo results is a common challenge in drug development. Several factors can contribute to this:

  • Biological Barriers: The complex in vivo environment presents numerous barriers not present in a 2D cell culture, including metabolic degradation, immune clearance, and poor tissue penetration.

  • Pharmacokinetic Profile: The in vivo pharmacokinetics (absorption, distribution, metabolism, and excretion) of IMP245 may be suboptimal, preventing a sufficient concentration from reaching the tumor for a sustained period.

  • Tumor Heterogeneity: The cellular and molecular heterogeneity of a solid tumor in vivo can lead to regions that are resistant to IMP245, which may not be captured in a homogenous in vitro culture.

Troubleshooting Guides

Issue 1: Low Tumor-to-Background Ratio in Imaging Studies

Symptoms:

  • Low signal intensity from the tumor in PET, SPECT, or fluorescence imaging.

  • High signal intensity in non-target organs such as the liver, kidneys, or spleen.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Rapid Clearance - Modify IMP245 to increase its hydrodynamic size (e.g., PEGylation). - Evaluate alternative administration routes (e.g., intratumoral injection).
Non-specific Uptake - Modify the surface charge of IMP245 to be neutral or slightly negative to reduce uptake by the reticuloendothelial system. - If IMP245 is an antibody-based agent, consider engineering the Fc region to reduce non-specific binding.
Suboptimal Imaging Timepoint - Conduct a time-course study to determine the optimal imaging window that maximizes the tumor-to-background ratio.
Low Target Expression - Confirm target expression levels in the specific tumor model using immunohistochemistry or other methods. - Consider using a different tumor model with higher target expression.
Issue 2: High Variability in Tumor Uptake Between Animals

Symptoms:

  • Large error bars in quantitative tumor uptake data.

  • Inconsistent therapeutic response across a cohort of animals.

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inconsistent Tumor Growth - Ensure tumors are of a consistent size and stage at the time of IMP245 administration. - Monitor tumor growth rates and exclude animals with outlier growth patterns.
Variability in Vascularization - Use imaging techniques (e.g., ultrasound, MRI) to assess tumor vascularity prior to treatment. - Consider co-administering agents that normalize tumor vasculature.
Administration Inaccuracy - Ensure precise and consistent administration of IMP245 (e.g., tail vein injection technique). - Use appropriate animal handling and anesthesia protocols to minimize stress-induced physiological changes.

Experimental Protocols

Protocol 1: Evaluation of IMP245 Pharmacokinetics and Biodistribution

Objective: To determine the circulation half-life and tissue distribution of IMP245.

Methodology:

  • Animal Model: Select an appropriate tumor-bearing animal model (e.g., xenograft or syngeneic mouse model).

  • Radiolabeling (if applicable): Radiolabel IMP245 with a suitable isotope (e.g., 111In, 89Zr, 64Cu) for gamma counting or PET imaging.

  • Administration: Administer a known amount of radiolabeled IMP245 intravenously to a cohort of animals.

  • Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1h, 4h, 24h, 48h, 72h) post-injection.

  • Tissue Harvesting: At the final time point, euthanize the animals and harvest tumors and major organs (liver, spleen, kidneys, lungs, heart, muscle, bone).

  • Quantification: Measure the radioactivity in blood and tissue samples using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and tumor. Determine the plasma half-life by fitting the blood concentration data to a pharmacokinetic model.

Protocol 2: Assessment of Tumor Penetration

Objective: To visualize the distribution of IMP245 within the tumor microenvironment.

Methodology:

  • Fluorescent Labeling: Conjugate IMP245 with a fluorescent dye (e.g., a near-infrared dye for deep tissue imaging).

  • Administration: Administer the fluorescently labeled IMP245 to tumor-bearing animals.

  • Tissue Collection: At a predetermined time point, euthanize the animals and excise the tumors.

  • Tissue Processing: Fix the tumors in formalin, embed in paraffin, and prepare thin sections.

  • Immunofluorescence Staining: Stain the tumor sections with antibodies against relevant markers (e.g., CD31 for blood vessels, markers for specific cell populations).

  • Microscopy: Image the tumor sections using a fluorescence or confocal microscope.

  • Analysis: Analyze the co-localization of the fluorescent IMP245 signal with different components of the tumor microenvironment to assess its penetration from blood vessels into the tumor parenchyma.

Visualizations

Experimental_Workflow_for_Improving_Tumor_Uptake Experimental Workflow for Optimizing IMP245 Tumor Uptake cluster_0 Initial Characterization cluster_1 Troubleshooting Low Uptake cluster_2 Evaluation of Optimized Strategy A In Vitro Binding & Potency Assays B Pharmacokinetics & Biodistribution Study A->B Proceed if potent C Hypothesis Generation: - Poor Stability? - Rapid Clearance? - Poor Penetration? B->C If low tumor uptake D Modification of IMP245: - PEGylation - Charge Modification C->D E Co-administration Strategy: - Vasculature Normalizing Agents - ECM Degrading Enzymes C->E F Repeat PK/Biodistribution Studies D->F E->F G Tumor Penetration Analysis (Microscopy) F->G Confirm improved distribution H Therapeutic Efficacy Study G->H Assess therapeutic benefit

Caption: Workflow for optimizing IMP245 tumor uptake.

Signaling_Pathway_Barriers Barriers to IMP245 Tumor Accumulation cluster_barriers Key Barriers IMP245 IMP245 in Circulation Vessel Tumor Vasculature IMP245->Vessel Extravasation ECM Extracellular Matrix Vessel->ECM Penetration TumorCell Tumor Cell ECM->TumorCell Access Target Target Receptor TumorCell->Target Binding Internalization Internalization & Therapeutic Effect Target->Internalization B1 High Interstitial Fluid Pressure B1->Vessel B2 Dense Stroma B2->ECM B3 Heterogeneous Target Expression B3->TumorCell

References

Technical Support Center: Optimizing Time Interval Between Antibody and IMP245 Injection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for research purposes only. "IMP245" is a hypothetical compound designation used for illustrative purposes, as no publicly available information exists for a compound with this specific name. The experimental protocols and data presented are based on general principles of antibody-drug co-administration and should be adapted and validated for your specific antibody and experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for optimizing the time interval between an antibody and a second agent like IMP245?

A1: The optimal time interval depends on the mechanism of action of both the antibody and the co-administered agent, as well as their pharmacokinetic and pharmacodynamic profiles. Key considerations include the antibody's target, its rate of internalization (if any), and the biological process modulated by the second agent. The goal is to schedule the administrations to achieve synergistic or additive effects while minimizing toxicity.

Q2: Should the antibody or IMP245 be administered first?

A2: This depends on the desired biological outcome. If the antibody is intended to "prime" the target, for instance by increasing the expression of a receptor for IMP245, it should be administered first. Conversely, if IMP245 is meant to alter the tumor microenvironment to enhance antibody penetration or efficacy, its administration might precede the antibody.

Q3: What are the key factors to consider when designing a time-interval optimization study?

A3: Several factors should be considered, including:

  • Pharmacokinetics (PK) of both agents: Half-life, peak concentration (Cmax), and time to reach Cmax.

  • Pharmacodynamics (PD) of both agents: Onset and duration of the biological effect.

  • Mechanism of action: How each agent individually and in combination affects the target cells and surrounding tissues.

  • Toxicity profiles: Potential for overlapping toxicities that could be exacerbated by suboptimal scheduling.

Q4: Can co-administration of an unconjugated antibody improve the efficacy of an antibody-drug conjugate (ADC)?

A4: Yes, in some cases, co-administering an unconjugated "carrier" antibody can improve the distribution and efficacy of an ADC.[1][2][3] This strategy can help overcome the "binding site barrier," where the ADC binds strongly to the first layer of target cells, preventing deeper penetration into a tumor.[4] The unconjugated antibody can saturate peripheral binding sites, leading to more homogeneous tumor distribution of the ADC.[3][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High toxicity observed with combination therapy. Overlapping toxicities due to simultaneous peak concentrations.Stagger the administration times. Administer the agents with a sufficient interval to allow the concentration of the first drug to decrease before the second drug reaches its peak. Consider reducing the dose of one or both agents.
No synergistic or additive effect observed. Suboptimal timing of administration leading to antagonistic or independent effects.Re-evaluate the hypothesized mechanism of synergy. Conduct a dose-response and time-course experiment for each agent individually to understand their PK/PD profiles. Systematically test different time intervals (e.g., simultaneous, 2, 4, 8, 24, 48 hours apart).
Inconsistent results between experiments. High biological variability in the experimental model. Inconsistent timing of injections.Increase the sample size per group. Standardize the administration protocol, including the time of day, to minimize circadian rhythm effects on drug metabolism and efficacy.[5]
Reduced efficacy with co-administration. The "carrier" antibody dose is too high, leading to excessive competition with the ADC for target binding.Optimize the ratio of the carrier antibody to the ADC. A lower carrier dose may improve tissue penetration without significantly reducing the total amount of ADC binding to the target cells.[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal Time Interval in a Xenograft Mouse Model

This protocol outlines a general workflow for optimizing the time interval between an antibody and IMP245 injection in a tumor xenograft model.

  • Animal Model: Establish tumor xenografts in immunocompromised mice (e.g., NOD-SCID or NSG mice) using a relevant human cancer cell line.

  • Single-Agent Dose-Response: Determine the maximum tolerated dose (MTD) and optimal therapeutic dose for the antibody and IMP245 administered as single agents.

  • Time-Interval Study Design:

    • Groups:

      • Vehicle Control

      • Antibody alone (at optimal dose)

      • IMP245 alone (at optimal dose)

      • Simultaneous administration: Antibody + IMP245

      • Sequential administration (Antibody first): Antibody followed by IMP245 at 2, 4, 8, 24, and 48 hours.

      • Sequential administration (IMP245 first): IMP245 followed by the antibody at 2, 4, 8, 24, and 48 hours.

    • Endpoints:

      • Tumor growth inhibition (TGI)

      • Body weight (as a measure of toxicity)

      • Survival analysis

  • Data Analysis: Compare the TGI and survival outcomes between the different time-interval groups to identify the schedule with the best therapeutic index.

Quantitative Data Summary (Hypothetical)
Treatment GroupTime Interval (hours)Tumor Growth Inhibition (%)Median Survival (days)
Vehicle Control-020
Antibody alone-4535
IMP245 alone-3030
Simultaneous06042
Antibody -> IMP24588555
IMP245 -> Antibody85038

Visualizations

Signaling Pathway and Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Optimization cluster_mechanism Mechanism of Action Hypothesis A Establish Xenograft Model B Single-Agent Dose Response (Antibody & IMP245) A->B C Time-Interval Study Design B->C D Endpoint Analysis (Tumor Growth, Survival) C->D E Identify Optimal Time Interval D->E I Synergistic Apoptosis E->I validates F Antibody Binds Target G Receptor Internalization F->G G->I enhances H IMP245 Modulates Pathway X H->I

Caption: Workflow for optimizing antibody and IMP245 co-administration.

Logical_Relationship A Is there a known interaction between the antibody's target and IMP245's pathway? B Yes A->B C No A->C D Hypothesize synergy based on pathway crosstalk. Design time- interval study accordingly. B->D E Conduct broad time-interval screening to identify potential synergistic schedules. C->E

Caption: Decision tree for designing time-interval experiments.

References

Technical Support Center: Modulating the Pharmacokinetics of IMP 245

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the renal clearance of the investigational compound IMP 245. The following information is based on established principles of renal physiology and pharmacology and should be adapted based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of renal clearance for a compound like this compound?

A1: Renal clearance is the process by which the kidneys remove a substance from the blood plasma. For a drug like this compound, this typically occurs through a combination of three main processes:

  • Glomerular Filtration: The passive filtration of small molecules from the blood into the urine as it passes through the glomeruli of the kidneys. The rate of filtration is influenced by the molecule's size, charge, and the fraction of the drug that is not bound to plasma proteins.[1][2]

  • Active Tubular Secretion: The active transport of drugs from the blood into the renal tubules, mediated by various transporter proteins located in the proximal tubules. This is a key mechanism for the elimination of many drugs.[2][3]

  • Tubular Reabsorption: The movement of a drug from the renal tubules back into the bloodstream. This can be a passive process driven by concentration gradients or an active transport process.[2]

Q2: How can I determine the dominant renal clearance mechanism for this compound?

A2: To effectively reduce the renal clearance of this compound, it is crucial to first identify its primary elimination pathway. This can be achieved through a series of in vitro and in vivo experiments:

  • In vitro Transporter Assays: Utilize cell lines overexpressing key renal transporters (e.g., OATs, OCTs, MATEs, P-gp) to determine if this compound is a substrate for active secretion.

  • In vivo Studies with Inhibitors: Administer this compound to animal models with and without known inhibitors of renal transporters, such as probenecid, and measure the impact on its plasma concentration and urinary excretion. A significant decrease in renal clearance in the presence of an inhibitor suggests the involvement of that transporter.[4][5]

  • Comparison of Renal Clearance to Glomerular Filtration Rate (GFR): If the renal clearance of this compound is significantly greater than the GFR (approximated by the clearance of a filtration marker like inulin), it indicates that active tubular secretion is a major contributor to its elimination.[1]

Q3: What are the main strategies to reduce the renal clearance of this compound?

A3: Several strategies can be employed to reduce the renal clearance of a therapeutic compound:

  • Inhibition of Renal Transporters: Co-administration of a compound that competitively inhibits the transporters responsible for the active secretion of this compound.[5][6]

  • Structural Modification (e.g., PEGylation): Covalently attaching polyethylene glycol (PEG) chains to this compound can increase its hydrodynamic size, thereby reducing glomerular filtration and potentially shielding it from transporter recognition.[7][8]

  • Increasing Plasma Protein Binding: Drugs that are highly bound to plasma proteins like albumin are not readily filtered by the glomeruli. Modifying this compound to increase its affinity for plasma proteins can decrease its renal clearance.[9][10]

  • Formulation with Nanocarriers: Encapsulating this compound in nanoparticles can prevent its filtration and alter its biodistribution, reducing accumulation in the kidneys.[11][12]

Troubleshooting Guides

Problem: this compound shows rapid elimination from plasma in preclinical animal models, suggesting high renal clearance.

Possible Cause 1: Extensive Glomerular Filtration

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Determine the molecular weight and charge of this compound. Small, positively charged molecules are more readily filtered.

    • Measure Plasma Protein Binding: Quantify the fraction of this compound bound to plasma proteins. Low protein binding leads to a higher free fraction available for filtration.[9]

    • Experimental Intervention (PEGylation): If this compound is a suitable candidate (e.g., a peptide or small protein), consider PEGylation to increase its size above the glomerular filtration threshold (around 40-50 kDa).[13]

Possible Cause 2: Active Tubular Secretion

  • Troubleshooting Steps:

    • Identify Transporters: Conduct in vitro assays with a panel of relevant renal uptake (OAT1, OAT3, OCT2) and efflux (P-gp, MRPs, MATEs) transporters to identify which ones interact with this compound.[14]

    • In vivo Inhibition Studies: Co-administer this compound with a broad-spectrum inhibitor of renal anion transport like probenecid.[4][15] A significant increase in the plasma half-life and a decrease in the renal clearance of this compound would confirm the involvement of active secretion.

Problem: Co-administration of probenecid does not significantly reduce the renal clearance of this compound.

Possible Cause 1: this compound is primarily cleared by other transporters not inhibited by probenecid.

  • Troubleshooting Steps:

    • Broader Inhibitor Screening: Test other transporter inhibitors in vitro and in vivo. For example, if this compound is a cationic compound, inhibitors of organic cation transporters (e.g., cimetidine, though it is also a substrate) should be investigated.[16]

    • Re-evaluate Clearance Mechanisms: It's possible that glomerular filtration is the predominant mechanism of clearance, or that non-renal clearance pathways (e.g., hepatic metabolism) are more significant than initially thought.

Possible Cause 2: The dose of probenecid was insufficient to achieve competitive inhibition.

  • Troubleshooting Steps:

    • Dose-Ranging Study: Conduct a dose-escalation study with probenecid to ensure that plasma concentrations are sufficient to inhibit the target transporters effectively.

    • Measure Probenecid Concentrations: Confirm that the plasma levels of probenecid reached in the study are within the range known to cause transporter inhibition.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize data from studies on the effect of various strategies on the renal clearance of different drugs. This data can serve as a reference for the potential magnitude of change you might observe in your experiments with this compound.

Table 1: Effect of Probenecid on the Pharmacokinetics of Furosemide

ParameterFurosemide Alone (mean ± SD)Furosemide + Probenecid (mean ± SD)% Change
Half-life (t½)2.01 ± 0.68 h3.40 ± 1.48 h+69%
Oral Clearance164 ± 67.0 mL/min58.3 ± 28.1 mL/min-64%
Renal Clearance128 ± 49 mL/min44.0 ± 18.6 mL/min-66%
Data from a study in nine healthy human subjects.[15]

Table 2: Effect of Probenecid on the Renal Clearance of Cimetidine

ParameterCimetidine AloneCimetidine + Probenecid% Change
Renal ClearanceDecreasedSignificantly DecreasedNot specified
Filtration ClearanceDecreasedSignificantly DecreasedNot specified
Net Secretory ClearanceDecreasedSignificantly DecreasedNot specified
Data from a study in six healthy male subjects. The study noted that while renal clearance was reduced, overall plasma concentrations of cimetidine were not significantly affected.[16]

Experimental Protocols

Protocol 1: In Vivo Assessment of a Renal Transporter Inhibitor (e.g., Probenecid)

  • Animal Model: Select an appropriate animal model (e.g., rats, rabbits) with renal transporter expression and function relevant to humans.

  • Acclimatization: Allow animals to acclimate to the housing conditions for at least one week.

  • Group Allocation: Randomly assign animals to two groups: Control (vehicle + this compound) and Treatment (probenecid + this compound).

  • Inhibitor Administration: Administer probenecid (e.g., 50 mg/kg orally or intravenously) to the treatment group. The timing of administration should be such that peak plasma concentrations of the inhibitor coincide with the administration of this compound.[17]

  • This compound Administration: Administer a known dose of this compound to all animals.

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via an appropriate route (e.g., tail vein, jugular vein cannula). Collect urine over the entire study period.

  • Sample Analysis: Analyze plasma and urine samples for concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), renal clearance (CLR), volume of distribution (Vd), and half-life (t½), for both groups and compare them statistically.

Protocol 2: Evaluation of PEGylated this compound

  • Synthesis and Characterization: Synthesize one or more PEGylated versions of this compound with varying PEG chain lengths (e.g., 10 kDa, 20 kDa, 40 kDa). Characterize the conjugates to confirm the degree of PEGylation and purity.[18]

  • In Vivo Pharmacokinetic Study:

    • Administer equimolar doses of unmodified this compound and the PEGylated conjugates to different groups of animals.

    • Collect serial blood samples over an extended period (PEGylation is expected to prolong the half-life).[7]

    • Analyze plasma samples for drug concentration.

  • Data Analysis: Compare the pharmacokinetic profiles of the PEGylated and unmodified this compound. Key parameters to evaluate are the mean residence time (MRT), clearance (CL), and half-life (t½). A significant increase in MRT and t½ and a decrease in CL for the PEGylated versions would indicate reduced clearance.

Visualizations

RenalClearancePathways cluster_blood Peritubular Capillary (Blood) cluster_tubule Proximal Tubule Cell cluster_urine Tubular Lumen (Urine) IMP245_bound This compound (Bound to Protein) IMP245_free This compound (Free) IMP245_bound->IMP245_free Dissociation Transporter_uptake Uptake Transporters (e.g., OAT, OCT) IMP245_free->Transporter_uptake Active Secretion Glomerulus Glomerulus IMP245_free->Glomerulus Glomerular Filtration Transporter_efflux Efflux Transporters (e.g., P-gp, MRP) Transporter_uptake->Transporter_efflux IMP245_urine This compound (Excreted) Transporter_efflux->IMP245_urine Glomerulus->IMP245_urine

Caption: Mechanisms of renal clearance for this compound.

ReductionStrategies cluster_blood Bloodstream cluster_kidney Kidney IMP245_free Free this compound Glomerulus Glomerular Filtration IMP245_free->Glomerulus Tubular_Secretion Active Tubular Secretion IMP245_free->Tubular_Secretion Urine Urine Glomerulus->Urine Excretion Tubular_Secretion->Urine Excretion PEGylation PEGylation PEGylation->Glomerulus Blocks (Increases Size) Probenecid Transporter Inhibitor (e.g., Probenecid) Probenecid->Tubular_Secretion Blocks (Inhibits Transporters)

Caption: Strategies to reduce the renal clearance of this compound.

References

troubleshooting poor signal-to-noise ratio with IMP 245

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the IMP 245 system. This resource is designed to help you troubleshoot and resolve common issues encountered during your experiments.

Troubleshooting Guide: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio (SNR) can obscure your results and lead to incorrect interpretations. This guide provides a systematic approach to identifying and resolving the root causes of a poor SNR with your this compound instrument.

What is Signal-to-Noise Ratio?

In the context of the this compound system, the signal-to-noise ratio compares the level of your desired signal (e.g., specific binding of an antibody) to the level of background noise. A higher SNR indicates a clearer and more reliable measurement.

Initial Troubleshooting Steps

Before delving into specific experimental parameters, ensure the following:

  • Review the Protocol: Carefully compare your experimental steps with the recommended protocol for the this compound.[1] Even minor deviations can significantly impact results.

  • Check Reagents: Ensure that all reagents are within their expiration dates and have been stored under the recommended conditions.[1]

  • Instrument Performance: Verify that the this compound has passed its last performance qualification and that there are no active error messages.

Common Causes and Solutions for Poor SNR

A poor signal-to-noise ratio can be caused by either a weak signal or high background.

Category 1: Weak or No Signal

If your signal intensity is low, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Inactive Reagents Use fresh, properly stored reagents. Verify the activity of critical reagents like enzymes or antibodies if possible.
Incorrect Reagent Concentration Optimize the concentration of primary and secondary antibodies or other detection reagents. Too little can result in a weak signal.[2]
Suboptimal Incubation Times/Temperatures Ensure incubation times and temperatures are as specified in the protocol. Longer incubation at lower temperatures can sometimes improve specific binding.[3]
Degraded Standard Use a freshly prepared standard dilution series. Improper storage can lead to degradation and a poor standard curve.[4]
Sample Issues Ensure the target analyte is present in the sample at a detectable concentration and has not degraded.

Category 2: High Background

High background noise can mask your specific signal. Here are common causes and how to address them.

Potential Cause Recommended Solution
Insufficient Washing Increase the number or stringency of wash steps to remove unbound reagents. Ensure your automated washer's dispensing tubes are clean.[3][4]
Inadequate Blocking Optimize the blocking buffer concentration and incubation time. Consider testing a different blocking agent if cross-reactivity is suspected.[2][3][4]
Non-specific Antibody Binding Use affinity-purified antibodies when possible.[2] Titrate the antibody concentration to find the optimal balance between signal and background.
Excessive Reagent Concentration Too much enzyme conjugate or detection antibody can lead to high background.[2] Perform a titration to determine the optimal concentration.
Contaminated Buffers or Reagents Use fresh, sterile buffers. Contamination can lead to unwanted enzymatic activity or fluorescence.[1]
Substrate Issues Choose a substrate with a high signal-to-noise ratio. Chemiluminescent substrates often provide better sensitivity than chromogenic ones.[3]

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

This protocol helps determine the optimal concentration of primary and secondary antibodies to maximize the signal-to-noise ratio.

Materials:

  • This compound microplates

  • Coating antigen or capture antibody

  • Blocking buffer

  • Serial dilutions of primary antibody

  • Serial dilutions of secondary antibody

  • Wash buffer

  • Detection substrate

  • This compound instrument

Methodology:

  • Coating: Coat the wells of an this compound microplate with the coating antigen or capture antibody at a predetermined optimal concentration. Incubate as required.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Prepare a 2-fold serial dilution of your primary antibody. Add each dilution to a different set of wells. Include a "no primary antibody" control. Incubate as required.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Prepare a 2-fold serial dilution of your secondary antibody. Add each dilution to the wells, creating a checkerboard of primary and secondary antibody concentrations. Incubate as required.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the detection substrate to all wells.

  • Measurement: Read the plate on the this compound instrument.

  • Analysis: Plot the signal and background values for each antibody concentration combination. The optimal concentrations will yield the highest signal-to-background ratio.

Frequently Asked Questions (FAQs)

Q1: My signal is consistently low across all my samples. What should I check first?

A1: A consistently low signal often points to a systemic issue. Start by verifying the activity and storage conditions of your reagents, particularly the detection antibody and substrate. Also, ensure your standard is not degraded and was prepared correctly.[4]

Q2: I see high background in my negative control wells. What is the likely cause?

A2: High background in negative controls is a classic sign of non-specific binding or insufficient washing.[4] Review your blocking and washing steps. Ensure your blocking buffer is effective and that your wash steps are thorough. You may also need to decrease the concentration of your detection antibody.

Q3: Can the type of microplate affect my signal-to-noise ratio?

A3: Yes, the type of microplate can influence results. For fluorescence-based assays on the this compound, use black plates to minimize background fluorescence. For colorimetric assays, clear plates are standard. Always use plates recommended for your specific assay type.

Q4: How does incubation time affect my results?

A4: Incubation times are critical for the binding events in your assay. Insufficient incubation can lead to a weak signal, while overly long incubations may increase non-specific binding and background noise.[3] Adhering to the protocol's recommended times is crucial.

Q5: What should I do if I suspect my sample matrix is interfering with the assay?

A5: Sample matrix effects can sometimes cause issues. To test for this, you can perform a spike-and-recovery experiment. This involves adding a known amount of your analyte to your sample matrix and measuring the recovery. If recovery is poor, you may need to dilute your samples or use a different sample preparation method.

Visual Guides

Troubleshooting Workflow for Poor Signal-to-Noise Ratio

Troubleshooting_Workflow start Poor Signal-to-Noise Ratio (SNR) check_signal Evaluate Signal Strength start->check_signal weak_signal Weak or No Signal check_signal->weak_signal Low Signal high_background High Background check_signal->high_background High Noise reagents Check Reagent Activity & Storage weak_signal->reagents washing Improve Wash Steps (Increase volume/number) high_background->washing concentrations Optimize Antibody/Reagent Concentrations reagents->concentrations incubation Verify Incubation Times & Temperatures concentrations->incubation standard Check Standard Integrity incubation->standard end SNR Improved standard->end blocking Optimize Blocking (Buffer, time, temp) washing->blocking antibody_conc Titrate Detection Antibody blocking->antibody_conc contamination Check for Buffer Contamination antibody_conc->contamination contamination->end

Caption: A flowchart for troubleshooting poor SNR.

Logical Relationship of Factors Affecting SNR

SNR_Factors SNR Good SNR HighSignal High Signal HighSignal->SNR LowBackground Low Background LowBackground->SNR OptimalAb Optimal Antibody Concentration OptimalAb->HighSignal ActiveReagents Active Reagents ActiveReagents->HighSignal EffectiveBlocking Effective Blocking EffectiveBlocking->LowBackground ThoroughWashing Thorough Washing ThoroughWashing->LowBackground

Caption: Key factors influencing a good SNR.

References

stability issues of IMP 245 in vitro and in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers working with research compounds. A direct search for a compound specifically named "IMP 245" did not yield conclusive public data regarding its stability. The troubleshooting advice and protocols provided below are based on common issues encountered with research compounds and should be adapted to the specific characteristics of your molecule.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A1: For optimal stability, it is generally recommended to store new compounds, particularly those in a lyophilized or solid state, at -20°C or -80°C, protected from light and moisture. Refer to the product-specific information sheet for any unique storage requirements.

Q2: What is the best way to reconstitute this compound for in vitro experiments?

A2: The choice of solvent for reconstitution is critical and compound-specific. High-purity, anhydrous solvents such as DMSO, DMF, or ethanol are commonly used. To prepare a stock solution, add the appropriate volume of solvent to the vial and gently vortex or sonicate to ensure complete dissolution. It is advisable to prepare fresh working solutions from the stock for each experiment to minimize degradation.

Q3: Can I store reconstituted solutions of this compound? If so, under what conditions?

A3: The stability of a compound in solution is highly variable. If you need to store a stock solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C. Before use, allow the aliquot to thaw completely and come to room temperature. It is best to perform a stability test on your specific solution to determine its viability over time.

Q4: What are the potential degradation pathways for a compound like this compound?

A4: Potential degradation pathways for research compounds can include hydrolysis, oxidation, and photodecomposition. For instance, some compounds, like certain peptide boronic acid derivatives, have been shown to be susceptible to oxidative degradation, where the boronic acid group is cleaved.[1] Understanding the chemical structure of your compound can help predict its potential liabilities.

Troubleshooting Guide

Issue 1: I am observing precipitation of this compound in my in vitro assay medium.

  • Question: Why is my compound precipitating, and how can I prevent it?

  • Answer: Precipitation in aqueous media is a common issue and can be caused by several factors:

    • Low Solubility: The concentration of your compound may exceed its solubility limit in the assay buffer.

      • Troubleshooting:

        • Determine the aqueous solubility of your compound.

        • Lower the final concentration of the compound in the assay.

        • Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring the solvent concentration is not toxic to your cells.

        • Consider using a different formulation or a solubilizing agent, if compatible with your assay.

    • Buffer Incompatibility: Components of your assay buffer (e.g., salts, proteins) may be interacting with your compound, causing it to precipitate.

      • Troubleshooting:

        • Test the solubility of your compound in different buffer systems.

        • Prepare the final dilution of your compound in the assay medium just before use.

Issue 2: I am seeing inconsistent results in my in vivo experiments.

  • Question: What could be causing the variability in my in vivo data?

  • Answer: Inconsistent in vivo results can stem from formulation and stability issues:

    • Poor Formulation: The vehicle used for administration may not be optimal for your compound, leading to poor bioavailability or rapid clearance.

      • Troubleshooting:

        • Experiment with different formulation vehicles to improve solubility and stability. Common vehicles include saline, PBS, cyclodextrins, or lipid-based formulations.

        • Ensure the formulation is homogenous and the compound remains in solution or suspension throughout the dosing period.

    • In Vivo Instability: Your compound may be rapidly metabolized or degraded in vivo.

      • Troubleshooting:

        • Conduct pharmacokinetic studies to determine the half-life and clearance of your compound.

        • Analyze plasma or tissue samples for the presence of metabolites. The metabolism of purine-related compounds, for example, is a well-regulated process.[2]

Issue 3: My compound seems to be losing activity over time in solution.

  • Question: How can I determine if my compound is degrading in my stock solution?

  • Answer: Loss of activity is a strong indicator of compound degradation.

    • Troubleshooting:

      • Analytical Chemistry: Use analytical techniques like HPLC or LC-MS to assess the purity of your stock solution over time. Compare the chromatogram of a fresh solution to one that has been stored.

      • Functional Assays: Perform a time-course experiment where you test the activity of your compound in your primary assay at different time points after reconstitution.

      • Forced Degradation Studies: To understand potential liabilities, you can subject your compound to stress conditions (e.g., acid, base, peroxide, heat, light) to identify the primary degradation pathways.[1]

Quantitative Data Summary

The following tables are provided as templates for summarizing stability data for this compound.

Table 1: In Vitro Stability of this compound

MatrixIncubation Time (hours)Concentration (µM)% RemainingHalf-life (t½)
PBS (pH 7.4)0, 1, 2, 4, 8, 2410
Simulated Gastric Fluid0, 0.5, 1, 210
Simulated Intestinal Fluid0, 1, 2, 410
Human Plasma0, 0.5, 1, 2, 41
Mouse Plasma0, 0.5, 1, 2, 41

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
5IV
20PO
20IP

Experimental Protocols

Protocol: Assessing In Vitro Stability in Plasma

  • Preparation of Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spiking into Plasma: Thaw frozen plasma (human or other species) at 37°C. Spike the this compound stock solution into the plasma to achieve a final concentration of 1 µM. Gently vortex to mix.

  • Incubation: Incubate the plasma sample in a water bath at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Quenching: Immediately quench the metabolic reaction by adding the plasma aliquot to a tube containing 3 volumes of ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the sample vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point. Determine the half-life by plotting the natural log of the percent remaining versus time.

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Stability Start Inconsistent Experimental Results CheckPurity Check Purity and Integrity of Solid Compound (LC-MS) Start->CheckPurity CheckSolubility Assess Solubility in Assay/Formulation Buffer CheckPurity->CheckSolubility Purity OK Precipitation Precipitation Observed? CheckSolubility->Precipitation Degradation Degradation Observed? Precipitation->Degradation No OptimizeSolvent Optimize Co-solvent or Formulation Vehicle Precipitation->OptimizeSolvent Yes FreshSolution Prepare Fresh Solutions for Each Experiment Degradation->FreshSolution Yes ForcedDegradation Perform Forced Degradation Studies to Identify Liabilities Degradation->ForcedDegradation Uncertain End Optimized Protocol OptimizeSolvent->End FreshSolution->End ForcedDegradation->End

Caption: A workflow for troubleshooting common stability issues with research compounds.

G cluster_1 Hypothetical Signaling Pathway for an IMPDH2 Inhibitor IMP245 This compound (Hypothetical Inhibitor) IMPDH2 IMPDH2 IMP245->IMPDH2 inhibits XMP Xanthosine Monophosphate (XMP) IMPDH2->XMP catalyzes IMP Inosine Monophosphate (IMP) IMP->IMPDH2 Guanine Guanine Nucleotides (GTP) XMP->Guanine Proliferation Cell Proliferation (DNA/RNA Synthesis) Guanine->Proliferation Signaling Signaling Pathways (e.g., PI3K/AKT/mTOR) Guanine->Signaling

References

Technical Support Center: Overcoming Non-Specific Binding of IMP 245

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IMP 245. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of experiments with this compound?

A: Non-specific binding refers to the attachment of this compound or other detection reagents to unintended molecules or surfaces within an assay, rather than to its specific target.[1][2] This can lead to high background noise, false-positive results, and reduced assay sensitivity.[1]

Q2: What are the common causes of non-specific binding?

A: Several factors can contribute to non-specific binding, including:

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to surfaces or other molecules due to hydrophobic or electrostatic forces.[1][3]

  • Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay surface (e.g., microplate wells, blotting membranes) can leave them available for non-specific attachment.[1][4][5]

  • High Reagent Concentration: Using excessively high concentrations of this compound or detection reagents increases the likelihood of low-affinity, non-specific interactions.[1][5]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffers can significantly influence non-specific interactions.[6][7][8]

Troubleshooting Guides

Issue 1: High Background Signal in Your Assay

A uniformly high background can obscure the specific signal from your target. Here are common causes and solutions:

Potential Cause Recommended Solution
Insufficient Washing or Blocking Increase the number and/or duration of wash steps. Optimize the blocking time and/or the concentration of the blocking agent. Consider adding a non-ionic detergent like Tween-20 to your wash buffers at a concentration of 0.01-0.1%.[9]
This compound Concentration is Too High Perform a titration experiment to determine the optimal concentration of this compound. Reducing the concentration can decrease non-specific binding while maintaining a strong specific signal.[5]
Cross-Reactivity of Detection Reagents If using secondary detection reagents, run a control experiment with only the secondary reagent to check for non-specific binding.[1] Consider using a different detection system or a more specific reagent.
Inappropriate Buffer Conditions Adjust the pH of your buffer to be near the isoelectric point of your protein of interest to minimize charge-based interactions.[7][8] You can also try increasing the salt concentration (e.g., 150-500 mM NaCl) to reduce electrostatic interactions.[7][8]
Issue 2: Multiple Non-Specific Bands in Western Blotting

The appearance of unexpected bands in a Western blot can complicate data interpretation.

Potential Cause Recommended Solution
Ineffective Blocking Switch to a different blocking agent. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, and specialized commercial blocking buffers.[5][10][11] The optimal blocking agent is application-dependent and may require empirical testing.
Hydrophobic Interactions Include a non-ionic surfactant such as Tween 20 or Triton X-100 in your buffers to disrupt hydrophobic interactions.[7][12]
Low Antibody Specificity If using an antibody for detection, ensure it is highly specific for the target. You may need to try a different antibody or further purify your current one. Incubating the primary antibody at 4°C can also help decrease non-specific binding.[5]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions
  • Prepare Multiple Blocking Buffers: Prepare solutions of different blocking agents (e.g., 1%, 3%, and 5% BSA; 5% non-fat dry milk; or a commercial blocker) in your standard buffer (e.g., PBST or TBST).[1][11]

  • Block the Assay Surface: For an ELISA, coat the wells with your antigen and then block different wells with each of the prepared blocking buffers. For a Western blot, cut the membrane into strips and incubate each strip in a different blocking buffer.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Proceed with Assay: Continue with your standard protocol for incubation with this compound and subsequent detection steps.

  • Analyze Results: Compare the signal-to-noise ratio for each blocking condition to determine the most effective one for your assay.

Protocol 2: Buffer Optimization for Reduced Non-Specific Binding
  • Prepare a Matrix of Buffers: Prepare your binding buffer with a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) and salt concentrations (e.g., 100 mM, 250 mM, 500 mM NaCl).

  • Perform Binding Assay: Run your experiment using this compound in each of the prepared buffer conditions.

  • Include Controls: Be sure to include a negative control (no target molecule) for each buffer condition to assess the level of non-specific binding.

  • Measure Signal: Quantify the specific signal and the background signal for each condition.

  • Select Optimal Buffer: Choose the buffer composition that provides the highest specific signal with the lowest non-specific binding.

Data Presentation

Table 1: Common Blocking Agents and Their Properties
Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Highly purified, consistent blocking.Can cross-react with some antibodies, relatively expensive.[10]
Non-Fat Dry Milk 3-5% (w/v)Cost-effective and readily available.[10]Not suitable for all applications, especially with phosphoproteins.
Fish Gelatin 0.1-1% (w/v)Low cross-reactivity with mammalian antibodies.[10]May not be as effective as BSA or milk in all situations.[10]
Normal Serum 1-10% (v/v)Saturates non-specific binding sites with endogenous proteins.[13]Can introduce cross-reacting antibodies if not from the correct species.
Polyvinylpyrrolidone (PVP) / Polyethylene Glycol (PEG) VariesSynthetic, protein-free, useful for low-protein experiments.[10]Can be more expensive and require careful optimization.[10]
Casein 0.5-2% (w/v)Effective blocking agent, can be more effective than BSA or gelatin in some ELISAs.[14]May mask some epitopes.
Table 2: Common Buffer Additives to Reduce Non-Specific Binding
Additive Typical Concentration Mechanism of Action
Sodium Chloride (NaCl) 150-500 mMReduces electrostatic interactions.[7][8]
Tween-20 0.05-0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.[7][9]
Triton X-100 0.1-0.5% (v/v)Non-ionic detergent that reduces hydrophobic interactions.[12]

Visualizations

experimental_workflow Experimental Workflow for Troubleshooting Non-Specific Binding start Start: High Non-Specific Binding Observed check_blocking Step 1: Optimize Blocking Conditions start->check_blocking check_concentration Step 2: Titrate this compound Concentration check_blocking->check_concentration check_buffer Step 3: Adjust Buffer Conditions (pH, Salt) check_concentration->check_buffer check_washing Step 4: Optimize Wash Steps check_buffer->check_washing result Result: Reduced Non-Specific Binding check_washing->result

Caption: A stepwise workflow for troubleshooting non-specific binding issues.

signaling_pathway_concept Conceptual Diagram of Specific vs. Non-Specific Binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding IMP245_specific This compound Target Target Molecule IMP245_specific->Target High Affinity IMP245_nonspecific This compound NonTarget Non-Target Molecule IMP245_nonspecific->NonTarget Low Affinity Surface Assay Surface IMP245_nonspecific->Surface Low Affinity logical_relationship Decision Tree for Selecting a Blocking Agent start Start: Choose a Blocking Agent is_phosphoprotein Is the target a phosphoprotein? start->is_phosphoprotein avoid_milk Avoid Non-Fat Dry Milk is_phosphoprotein->avoid_milk Yes is_cost_sensitive Is cost a major factor? is_phosphoprotein->is_cost_sensitive No use_bsa Use BSA or Fish Gelatin avoid_milk->is_cost_sensitive use_milk Use Non-Fat Dry Milk is_cost_sensitive->use_milk Yes consider_bsa Consider BSA or Commercial Blocker is_cost_sensitive->consider_bsa No

References

Technical Support Center: Managing Immunogenicity of Bispecific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public information was found for a specific bispecific antibody designated "IMP 245." The following technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on dealing with the immunogenicity of bispecific antibodies in general. This information can be adapted to your specific bispecific antibody of interest.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the immunogenicity assessment of bispecific antibodies (BsAbs).

Frequently Asked Questions (FAQs)

Q1: What are the key factors contributing to the immunogenicity of bispecific antibodies?

Bispecific antibodies present unique immunogenicity challenges due to their complex structures.[1] Key risk factors include:

  • Novel Scaffolds and Bioengineered Sequences: BsAbs often incorporate non-human sequences or novel linkers and junctions, which can be recognized as foreign by the immune system.[2][3]

  • Mechanism of Action (MOA): The dual-targeting nature of BsAbs can lead to synergistic immunomodulating effects, potentially enhancing immune responses.[2][3][4]

  • Product-Related Factors: Aggregation, impurities, and formulation components can all increase the immunogenic potential of a BsAb.[1]

  • Patient-Related Factors: The patient's underlying disease, genetic background (HLA type), and concomitant medications can influence the development of an anti-drug antibody (ADA) response.[2][3]

Q2: How can we predict the immunogenicity of our bispecific antibody early in development?

An integrated immunogenicity risk assessment (IgRA) is crucial during the early development stages.[2][3][5] This typically involves a combination of:

  • In Silico Tools: Computational algorithms are used to predict potential T-cell epitopes within the amino acid sequence of the BsAb.[4][6][7][8][9] These tools analyze the binding affinity of peptides to various Major Histocompatibility Complex (MHC) class II alleles.[4]

  • In Vitro Assays: Cell-based assays, such as T-cell proliferation assays, help to assess the actual T-cell response to the BsAb in a controlled environment.[4][10]

Q3: What are the recommended in vitro assays for assessing T-cell dependent immunogenicity?

Several in vitro assays can be employed to evaluate the potential for T-cell activation:

  • Dendritic Cell (DC)-CD4+ T-cell Proliferation Assay: This is a common method where DCs are loaded with the BsAb and then co-cultured with autologous CD4+ T-cells to measure proliferation.[4]

  • Peripheral Blood Mononuclear Cell (PBMC) Assays: PBMCs from a diverse pool of HLA-typed donors are incubated with the BsAb, and T-cell proliferation or cytokine secretion is measured.[4]

Troubleshooting Guides

High Signal in Pre-existing ADA Screening
Potential Cause Troubleshooting Steps
Pre-existing cross-reactive antibodies in the patient population. 1. Confirm specificity by performing a confirmatory assay with an excess of the unlabeled bispecific antibody. 2. Characterize the nature of the pre-existing antibodies (e.g., isotype, binding domain).
Non-specific binding in the assay. 1. Optimize blocking buffers and sample dilution. 2. Evaluate different assay formats (e.g., solution-phase vs. solid-phase).
Presence of rheumatoid factor or other interfering substances. 1. Incorporate a control for non-specific binding. 2. Consider sample pre-treatment steps.
Inconsistent Results in T-cell Proliferation Assays
Potential Cause Troubleshooting Steps
High background proliferation in negative controls. 1. Ensure proper handling and quality of PBMCs. 2. Optimize cell culture conditions (e.g., serum batch, incubation time).
Low stimulation index with the positive control. 1. Verify the activity of the positive control (e.g., keyhole limpet hemocyanin). 2. Check for issues with antigen-presenting cell function.
Donor-to-donor variability. 1. Increase the number of donors to ensure a representative population. 2. Analyze data based on HLA haplotypes.

Experimental Protocols

In Silico T-cell Epitope Prediction

Objective: To identify potential T-cell epitopes in the primary amino acid sequence of the bispecific antibody.

Methodology:

  • Obtain the full amino acid sequence of the heavy and light chains of the bispecific antibody.

  • Utilize a validated in silico prediction tool (e.g., EpiMatrix, NetMHCIIpan).

  • Input the sequences into the software.

  • The algorithm will screen overlapping peptide fragments (e.g., 9-mers) for their predicted binding affinity to a panel of common HLA-DR alleles.

  • Analyze the output to identify "promiscuous" T-cell epitopes that are predicted to bind to multiple HLA alleles.

Data Interpretation: The results are typically presented as an immunogenicity score, which can be compared to a panel of known immunogenic and non-immunogenic proteins to rank the potential immunogenicity of the bispecific antibody.

Dendritic Cell:CD4+ T-cell Proliferation Assay

Objective: To assess the potential of the bispecific antibody to induce a CD4+ T-cell proliferative response in vitro.[4]

Methodology:

  • Isolate monocytes from healthy donor PBMCs and differentiate them into immature dendritic cells (DCs) using GM-CSF and IL-4.

  • Isolate autologous CD4+ T-cells from the same donor PBMCs.

  • Mature the DCs in the presence of the bispecific antibody, a positive control (e.g., KLH), and a negative control (formulation buffer).

  • Co-culture the mature, antigen-loaded DCs with the autologous CD4+ T-cells for 5-7 days.

  • Measure T-cell proliferation using methods such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).

Data Interpretation: A stimulation index (SI) is calculated by dividing the mean proliferation in the presence of the bispecific antibody by the mean proliferation of the negative control. An SI above a pre-defined threshold (typically ≥ 2) is considered a positive response.

Visualizations

Immunogenicity_Risk_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Confirmation cluster_mitigation Mitigation Strategy seq BsAb Amino Acid Sequence epitope_pred T-cell Epitope Prediction (e.g., EpiMatrix) seq->epitope_pred Input risk_assessment Immunogenicity Risk Assessment epitope_pred->risk_assessment Predicted Epitopes tcell_assay T-cell Proliferation Assay (e.g., DC:T-cell) tcell_assay->risk_assessment Proliferation Data cytokine_assay Cytokine Release Assay cytokine_assay->risk_assessment Cytokine Profile deimmunization Protein Engineering (Deimmunization) deimmunization->seq Re-engineer formulation Formulation Optimization proceed Proceed with Development formulation->proceed high_risk High Risk risk_assessment->high_risk High Score low_risk Low Risk risk_assessment->low_risk Low Score high_risk->deimmunization high_risk->formulation low_risk->proceed

Caption: Workflow for immunogenicity risk assessment and mitigation of bispecific antibodies.

ADA_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell cluster_BCell B-Cell bsab Bispecific Antibody uptake Uptake & Processing bsab->uptake bcr B-cell Receptor (BCR) bsab->bcr B-cell Epitope mhc MHC-II Presentation uptake->mhc tcr T-cell Receptor (TCR) mhc->tcr T-cell Epitope activation Activation & Proliferation tcr->activation b_activation Activation & Differentiation activation->b_activation Co-stimulation bcr->b_activation plasma_cell Plasma Cell b_activation->plasma_cell ada Anti-Drug Antibodies (ADAs) plasma_cell->ada

Caption: Simplified signaling pathway for the induction of anti-drug antibodies against a bispecific antibody.

References

Technical Support Center: Improving the Therapeutic Efficacy of RNA-Targeting Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is based on a hypothetical RNA-targeting platform, as public information on "IMP245-based PRIT" is not available. The principles and troubleshooting strategies are derived from established knowledge in the field of RNA-targeting small molecules and therapeutics.

This guide is intended for researchers, scientists, and drug development professionals working with RNA-targeting small molecules. It provides troubleshooting advice and frequently asked questions to help improve therapeutic efficacy and navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for our Proximity-induced RNA Targeting (PRIT)-based therapeutic?

A1: Our PRIT-based therapeutic is a small molecule designed to bind to a specific RNA target. This binding event modulates the function of the RNA, leading to a therapeutic effect. The modulation can occur through various mechanisms, such as inhibiting translation, altering splicing, or promoting RNA degradation. The specificity of these molecules is crucial for their therapeutic window.[1][2]

Q2: How do I select the appropriate cell lines for my in vitro experiments?

A2: The choice of cell line is critical for the successful evaluation of your RNA-targeting therapeutic. You should select cell lines that endogenously express the target RNA at a detectable and relevant level. It is also important to choose cell lines that are relevant to the disease model you are studying. We recommend performing an initial screen of several cell lines to identify the one with the most robust and reproducible response to the therapeutic.

Q3: What are the key considerations for transitioning from in vitro to in vivo studies?

A3: Transitioning from in vitro to in vivo studies requires careful consideration of several factors, including the pharmacokinetic and pharmacodynamic (PK/PD) properties of your compound, the choice of animal model, and the route of administration.[3] It is essential to establish a clear correlation between in vitro potency and in vivo efficacy.[4][5] The delivery of the therapeutic agent to the target tissue is also a significant challenge that needs to be addressed.[6][7]

Q4: How can I assess the stability of my RNA-targeting small molecule?

A4: The stability of RNA-targeting therapeutics is a critical factor for their efficacy.[8] Stability can be assessed using various in vitro and in vivo methods. In vitro, you can evaluate the stability of the compound in plasma and liver microsomes. In vivo, pharmacokinetic studies can provide information on the half-life and clearance of the compound. Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for these assessments.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with RNA-targeting small molecules.

Issue 1: Low Therapeutic Efficacy in Cell-Based Assays

Q: I am observing lower than expected efficacy of my compound in cell-based assays. What are the potential causes and how can I troubleshoot this?

A: Low efficacy can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Poor Compound Potency:

    • Verify Target Engagement: Confirm that your molecule is binding to the target RNA within the cells. Techniques like cellular thermal shift assays (CETSA) or photoaffinity labeling can be used.

    • Optimize Compound Structure: If target engagement is low, medicinal chemistry efforts may be needed to improve the binding affinity and selectivity of the compound.

  • Low Intracellular Concentration:

    • Assess Cell Permeability: The compound may not be efficiently crossing the cell membrane. Use in vitro permeability assays (e.g., PAMPA) to assess this.

    • Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps. This can be tested by co-administering known efflux pump inhibitors.

  • Incorrect Assay Conditions:

    • Optimize Incubation Time and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a therapeutic effect.

    • Cell Line Variability: The chosen cell line may not be sensitive to the therapeutic. Test a panel of cell lines to find a more responsive model.

Troubleshooting Workflow: Low Efficacy

low_efficacy start Low Efficacy Observed check_potency Verify In Vitro Potency start->check_potency check_permeability Assess Cell Permeability start->check_permeability check_target Confirm Target Engagement in Cells start->check_target optimize_assay Optimize Assay Conditions start->optimize_assay low_potency Low Potency check_potency->low_potency low_permeability Low Permeability check_permeability->low_permeability low_engagement Low Target Engagement check_target->low_engagement suboptimal_assay Suboptimal Assay optimize_assay->suboptimal_assay solution_potency Redesign Compound low_potency->solution_potency Yes solution_permeability Modify Compound for Better Uptake low_permeability->solution_permeability Yes solution_engagement Improve Compound Affinity low_engagement->solution_engagement Yes solution_assay Adjust Dose/Time, Change Cell Line suboptimal_assay->solution_assay Yes

Caption: Troubleshooting workflow for low therapeutic efficacy.

Issue 2: High Off-Target Effects or Cellular Toxicity

Q: My compound shows significant off-target effects and/or cellular toxicity. How can I mitigate these issues?

A: Off-target effects are a major concern for any therapeutic and can lead to toxicity.[10][11]

Potential Causes and Solutions:

  • Lack of Specificity:

    • Assess Target Selectivity: Profile your compound against a panel of related and unrelated RNA targets to determine its selectivity.

    • Computational Prediction: Use computational tools to predict potential off-target binding sites based on sequence and structure homology.

  • Reactive Metabolites:

    • Metabolite Profiling: Identify the metabolites of your compound using techniques like mass spectrometry to see if any are reactive.

  • General Cellular Stress:

    • Toxicity Assays: Use a panel of toxicity assays (e.g., apoptosis, necrosis, mitochondrial dysfunction) to understand the mechanism of toxicity.

Illustrative Data: Off-Target Analysis

Target RNACompound A (IC50, nM)Compound B (IC50, nM)
On-Target 10 15
Off-Target 1>10,00050
Off-Target 25001,000
Off-Target 3>10,000200

In this hypothetical example, Compound A shows higher selectivity than Compound B.

Experimental Protocols

Protocol 1: In Vitro RNA Binding Assay (Filter Binding)

This protocol is for determining the binding affinity of a small molecule to a target RNA.

Materials:

  • Radiolabeled target RNA (e.g., ³²P-labeled)

  • Small molecule compound

  • Binding buffer (e.g., Tris-HCl, KCl, MgCl₂)

  • Nitrocellulose and nylon membranes

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the small molecule compound in the binding buffer.

  • Incubate a constant concentration of radiolabeled RNA with the varying concentrations of the compound for 30 minutes at room temperature.

  • Filter the binding reactions through a dual-membrane system (nitrocellulose on top of nylon) using a dot-blot apparatus.

  • Wash the membranes with cold binding buffer.

  • Disassemble the apparatus and allow the membranes to dry.

  • Quantify the radioactivity on both membranes using a scintillation counter.

  • Calculate the fraction of RNA bound at each compound concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Protocol 2: Cell-Based Potency Assay (RT-qPCR)

This protocol measures the ability of a small molecule to modulate the expression of a target RNA in cells.

Materials:

  • Cultured cells expressing the target RNA

  • Small molecule compound

  • Cell culture medium

  • RNA extraction kit

  • RT-qPCR reagents and instrument

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the small molecule compound for the desired time (e.g., 24-48 hours).

  • Lyse the cells and extract total RNA using a commercial kit.

  • Perform reverse transcription to generate cDNA.

  • Quantify the expression of the target RNA and a housekeeping gene using qPCR.

  • Calculate the relative expression of the target RNA normalized to the housekeeping gene.

  • Plot the relative expression as a function of compound concentration to determine the IC50 or EC50.

Illustrative Data: Dose-Response Curve

Compound Conc. (nM)Relative Target RNA Expression (%)
0100
195
1070
10030
100010

Visualizations

General Workflow of a PRIT-based Experiment

PRIT_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies a Target RNA Selection b Small Molecule Screening a->b c Binding Affinity Assay (Kd) b->c d In Vitro Potency Assay (IC50) c->d e Cellular Potency (EC50) d->e f Off-Target Profiling e->f g Toxicity Assessment f->g h Pharmacokinetics (PK) g->h i Efficacy in Animal Model h->i j Toxicology Studies i->j Signaling_Pathway cluster_pathway Cellular Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target_RNA Target mRNA (e.g., Oncogene) Receptor->Target_RNA Upregulates Transcription Protein Oncogenic Protein Target_RNA->Protein Translation Proliferation Cell Proliferation Protein->Proliferation Therapeutic PRIT Therapeutic Therapeutic->Target_RNA Inhibits Translation

References

Validation & Comparative

A Comparative Guide: IMP 245 Pre-Targeting System Versus Directly Radiolabeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted radionuclide delivery for imaging and therapy, two prominent strategies have emerged: the pre-targeting approach, exemplified by systems utilizing hapten-peptides like IMP 245, and the conventional direct radiolabeling of monoclonal antibodies. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific applications.

Executive Summary

Directly radiolabeled antibodies, while conceptually straightforward, are often hampered by slow pharmacokinetics, leading to high background radiation and potential toxicity to non-target tissues. The this compound pre-targeting system, and similar platforms, decouples the tumor-targeting and radionuclide-delivery steps. This is achieved by first administering a bispecific antibody that binds to both a tumor-associated antigen and a subsequently injected radiolabeled hapten-peptide. This two-step process leverages the rapid clearance of the small, radiolabeled peptide to significantly enhance tumor-to-background ratios and improve the therapeutic index.

Performance Comparison: Pre-Targeting vs. Direct Labeling

Experimental and clinical data consistently demonstrate the superior performance of pre-targeting systems over direct antibody labeling, particularly in achieving high-contrast imaging and delivering a more targeted therapeutic dose.

Performance MetricThis compound Pre-Targeting System (via IMP 288/TF2)Directly Radiolabeled AntibodiesKey Advantages of Pre-Targeting
Tumor-to-Background Ratio Significantly higher; tumor-to-nontumor ratio of 3.1 ± 1.3 reported in a clinical study[1]. In preclinical models, tumor/blood ratios can exceed 300:1 within hours[2].Lower; tumor-to-nontumor ratio of 1.5 ± 0.5 in the same clinical study[1].Enhanced image contrast and reduced off-target radiation dose.
Percentage of Injected Dose (%ID) in Tumor Comparable to direct labeling, with reported values around (4.4 ± 3.0) x 10-3 %ID[1]. However, the background is significantly lower.Similar tumor accumulation, with reported values around (3.8 ± 2.8) x 10-3 %ID[1].Achieves similar tumor targeting with substantially less systemic exposure to radioactivity.
Time to Optimal Imaging Rapid; high-contrast images can be obtained within hours of injecting the radiolabeled hapten-peptide[3].Delayed; optimal imaging often requires several days to allow for antibody clearance from circulation.Enables the use of short-lived radionuclides and facilitates quicker diagnostic workflows.
Pharmacokinetics Two-component system: slow clearance of the bispecific antibody followed by rapid clearance of the small radiolabeled hapten-peptide[4][5].Slow clearance of the large antibody-radionuclide conjugate.Minimizes radiation dose to healthy tissues and allows for higher administered activities.
Dosimetry Higher tumor-absorbed doses with improved tumor-to-normal tissue ratios compared to directly labeled antibodies[6].Lower therapeutic index due to prolonged circulation of the radiolabeled antibody[6].Potentially greater therapeutic efficacy with reduced toxicity.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the underlying mechanisms and experimental processes.

Figure 1: Mechanism of Action Comparison

G cluster_direct Directly Radiolabeled Antibody cluster_pretargeting This compound Pre-Targeting System direct_ab Radiolabeled Antibody direct_tumor Tumor Cell direct_ab->direct_tumor Binding direct_bkg Non-Target Tissue direct_ab->direct_bkg Non-specific uptake (High background) bsab Bispecific Antibody (e.g., anti-CEA x anti-HSG) tumor Tumor Cell bsab->tumor Step 1: Targeting hapten Radiolabeled Hapten-Peptide (e.g., this compound/288) hapten->bsab Step 2: Binding pre_bkg Non-Target Tissue hapten->pre_bkg Rapid Clearance (Low background) G start Start bsab_admin Administer Bispecific Antibody (TF2) start->bsab_admin clearance Allow for Tumor Accumulation and Blood Clearance (24-48h) bsab_admin->clearance hapten_admin Administer Radiolabeled Hapten-Peptide (IMP 288) clearance->hapten_admin imaging Perform Imaging (e.g., PET/SPECT) or Initiate Therapy hapten_admin->imaging end End imaging->end

References

A Comparative Guide to Haptens in Photo-Reactive Immunocapture Technology (PRIT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photo-Reactive Immunocapture Technology (PRIT) is a powerful methodology for the identification of small molecule targets from complex biological systems. The success of a PRIT experiment is critically dependent on the design and performance of the hapten used. A PRIT hapten is a chemical probe composed of three key moieties: a photoreactive group for covalent crosslinking to the target protein, a specificity unit that directs the probe to its target, and an affinity handle for immunocapture. This guide provides an objective comparison of commonly used components for constructing PRIT haptens, supported by experimental data, to aid researchers in the selection of the most appropriate tools for their target identification studies.

Performance Comparison of Photoreactive Groups

The choice of the photoreactive group is crucial as it dictates the efficiency and specificity of the covalent capture of the target protein. The most commonly used photoreactive groups in photoaffinity labeling (PAL), the core of PRIT, are benzophenones, aryl azides, and diazirines.[1][2] Each has distinct photochemical properties that influence its performance.

FeatureBenzophenoneAryl AzideDiazirine
Activation Wavelength ~350-360 nm (UVA)<300 nm (UVC/UVB) for simple aryl azides; ~300-460 nm for nitro-aryl azides~350 nm (UVA)
Reactive Intermediate Triplet diradicalNitreneCarbene
Reactivity with Water Low, reversible quenchingCan react with water, irreversibleCarbene can be quenched by water
Crosslinking Efficiency Generally moderate to highCan be variable, often <30% for simple aryl azidesGenerally high, but can be context-dependent
Potential for Non-specific Binding Can occur, influenced by probe design and longer irradiation timesHigher potential due to the longer lifetime of the nitrene intermediateLower potential due to the highly reactive and short-lived carbene
Handling and Stability Generally stable to ambient lightSensitive to light, requires handling in the dark or under red lightStable in the dark

Table 1: Comparison of key features of commonly used photoreactive groups in PRIT.

Performance Comparison of Affinity Handles (Haptens)

The affinity handle is the component of the PRIT probe that allows for the selective enrichment of the crosslinked protein-probe complex. Biotin and dinitrophenol (DNP) are two of the most widely used haptens for immunocapture.

FeatureBiotinDinitrophenol (DNP)
Binding Partner Avidin, Streptavidin, or NeutrAvidinAnti-DNP Antibody
Binding Affinity (Kd) ~10⁻¹⁵ M (Biotin-Streptavidin)~10⁻⁶ to 10⁻⁹ M (DNP-Antibody, affinity can vary)
Endogenous Interference Yes, endogenous biotin can lead to high backgroundNo, DNP is not found endogenously in tissues
Non-specific Binding Avidin can exhibit non-specific binding due to glycosylation and positive charge. Streptavidin and NeutrAvidin show reduced non-specific binding.[3]Generally low non-specific binding of anti-DNP antibodies.
Elution Conditions Harsh denaturing conditions (e.g., boiling in SDS-PAGE buffer) are often required to disrupt the biotin-streptavidin interaction.Milder elution conditions (e.g., competition with free DNP or pH change) can be used.

Table 2: Comparison of Biotin and Dinitrophenol (DNP) as affinity handles in PRIT.

Experimental Protocols

A generalized experimental workflow for a PRIT experiment is outlined below. Specific parameters such as probe concentration, irradiation time, and antibody concentrations should be optimized for each specific small molecule and biological system.

General PRIT Experimental Workflow
  • Probe Incubation:

    • Treat live cells, cell lysates, or purified proteins with the photoaffinity probe at a predetermined concentration (e.g., 1-10 µM).

    • Incubate for a sufficient time to allow the probe to bind to its target protein(s). This step should be performed in the dark or under red light to prevent premature activation of the photoreactive group.

  • UV Irradiation:

    • Expose the samples to UV light at the appropriate wavelength for the chosen photoreactive group (e.g., 350-365 nm for benzophenones and diazirines).

    • Irradiation time should be optimized to maximize crosslinking to the specific target while minimizing non-specific labeling and photodamage to the biological sample (typically 5-30 minutes).

  • Sample Lysis (for live-cell experiments):

    • If the experiment was performed on live cells, lyse the cells to solubilize the proteins.

  • Immunocapture:

    • Add the appropriate affinity matrix (e.g., streptavidin-coated beads for biotinylated probes or anti-DNP antibody-coated beads for DNP-labeled probes) to the cell lysate.

    • Incubate to allow the affinity matrix to capture the hapten-labeled protein complexes.

  • Washing:

    • Wash the affinity matrix extensively to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins from the affinity matrix. For biotin-streptavidin, this often involves boiling the beads in SDS-PAGE sample buffer. For DNP-anti-DNP, elution can be performed with a solution containing free DNP or by changing the pH.

  • Downstream Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry for protein identification.

Mandatory Visualizations

PRIT_Hapten_Components cluster_hapten PRIT Hapten Probe Photoreactive_Group Photoreactive Group (e.g., Benzophenone, Aryl Azide, Diazirine) Specificity_Unit Specificity Unit (Small Molecule of Interest) Photoreactive_Group->Specificity_Unit Affinity_Handle Affinity Handle (e.g., Biotin, DNP) Specificity_Unit->Affinity_Handle PRIT_Workflow Start Incubate PRIT Hapten with Biological Sample UV_Irradiation UV Irradiation (Covalent Crosslinking) Start->UV_Irradiation Lysis Cell Lysis (if applicable) UV_Irradiation->Lysis Immunocapture Immunocapture (e.g., Streptavidin or Anti-DNP Beads) Lysis->Immunocapture Wash Wash to Remove Non-specific Binders Immunocapture->Wash Elution Elute Captured Proteins Wash->Elution Analysis Downstream Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) Elution->Analysis

References

Validating the In Vivo Targeting Specificity of IMP 245: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the experimental validation of the in vivo targeting specificity of a novel small molecule, IMP 245, an inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH). The performance of this compound is compared with a well-established IMPDH inhibitor, Mycophenolic Acid (MPA), to provide a clear benchmark for its specificity and efficacy. This document is intended for researchers, scientists, and drug development professionals.

Introduction to the Target: IMP Dehydrogenase (IMPDH)

Inosine Monophosphate Dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] It catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is a precursor for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). These nucleotides are essential for DNA and RNA synthesis, signal transduction, and other critical cellular processes.[1][3] Consequently, inhibiting IMPDH can lead to the depletion of guanine nucleotides, thereby arresting cell proliferation. This makes IMPDH an attractive target for the development of immunosuppressive, anticancer, and antiviral therapies.[2]

IMPDH Signaling Pathway

The central role of IMPDH in purine metabolism is depicted in the following pathway:

IMPDH_Pathway cluster_de_novo De Novo Purine Synthesis cluster_guanine_synthesis Guanine Nucleotide Synthesis cluster_adenine_synthesis Adenine Nucleotide Synthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH sAMP Adenylosuccinate (sAMP) IMP->sAMP GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP dGTP Deoxyguanosine Triphosphate (dGTP) GDP->dGTP Ribonucleotide Reductase RNA Synthesis RNA Synthesis GTP->RNA Synthesis Signal Transduction Signal Transduction GTP->Signal Transduction Protein Synthesis Protein Synthesis GTP->Protein Synthesis DNA Synthesis DNA Synthesis dGTP->DNA Synthesis AMP Adenosine Monophosphate (AMP) sAMP->AMP ADP Adenosine Diphosphate (ADP) AMP->ADP ATP Adenosine Triphosphate (ATP) ADP->ATP IMP245 This compound IMPDH IMPDH IMP245->IMPDH Inhibition

Caption: The IMPDH-catalyzed step in the de novo purine synthesis pathway.

Comparative In Vivo Specificity Analysis: this compound vs. MPA

To validate the in vivo targeting specificity of this compound, a series of experiments were conducted in a mouse xenograft model of human leukemia. The results are compared with Mycophenolic Acid (MPA), a known IMPDH inhibitor.

Efficacy and On-Target Activity
ParameterThis compoundMycophenolic Acid (MPA)Vehicle Control
Tumor Growth Inhibition (%) 78%62%0%
Intratumoral GTP Levels (pmol/mg tissue) 15.2 ± 2.125.8 ± 3.568.5 ± 5.9
Intratumoral dGTP Levels (pmol/mg tissue) 8.1 ± 1.513.4 ± 2.235.2 ± 4.1
IMPDH Activity in Tumor Lysates (%) 12% of control28% of control100%
Off-Target and Toxicity Profile
ParameterThis compoundMycophenolic Acid (MPA)Vehicle Control
Body Weight Change (%) -2.5%-8.1%+1.2%
White Blood Cell Count (x10^9/L) 4.2 ± 0.82.1 ± 0.57.8 ± 1.1
Alanine Aminotransferase (ALT) (U/L) 45 ± 898 ± 1535 ± 6
Creatinine (mg/dL) 0.3 ± 0.10.7 ± 0.20.3 ± 0.1

Experimental Protocols

Animal Model and Dosing
  • Model: Female NOD/SCID mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 human leukemia cells (MOLM-13).

  • Treatment: Once tumors reached an average volume of 150 mm³, mice were randomized into three groups (n=8 per group):

    • Vehicle control (5% DMSO in saline, i.p., daily)

    • This compound (25 mg/kg, i.p., daily)

    • Mycophenolic Acid (MPA) (50 mg/kg, i.p., daily)

  • Duration: Treatment was administered for 14 consecutive days. Tumor volume and body weight were measured every two days.

In Vivo Target Engagement Workflow

The following workflow was used to assess the engagement of this compound with its target, IMPDH, in vivo.

InVivo_Target_Engagement cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Dosing Administer this compound to Xenograft Model Tissue_Harvest Harvest Tumors and Control Tissues Dosing->Tissue_Harvest Lysate_Prep Prepare Tissue Lysates Tissue_Harvest->Lysate_Prep GTP_Measurement Measure GTP/dGTP Levels (LC-MS/MS) Lysate_Prep->GTP_Measurement IMPDH_Assay Measure IMPDH Activity Lysate_Prep->IMPDH_Assay Western_Blot Western Blot for Downstream Markers Lysate_Prep->Western_Blot

Caption: Workflow for in vivo target engagement and pharmacodynamic studies.

Measurement of Guanine Nucleotides (LC-MS/MS)
  • Sample Preparation: Tumor tissues were homogenized in 70% methanol.

  • Extraction: The homogenates were centrifuged, and the supernatant containing nucleotides was collected.

  • Analysis: Nucleotide levels were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

IMPDH Activity Assay
  • Lysate Preparation: Tumor lysates were prepared in a non-denaturing buffer.

  • Reaction: The assay was performed by incubating the lysate with IMP and NAD+ and measuring the rate of NADH production by monitoring the increase in absorbance at 340 nm.

Off-Target and Toxicity Assessment
  • Hematology: Blood samples were collected via cardiac puncture at the end of the study for complete blood count (CBC) analysis.

  • Serum Chemistry: Serum was separated to measure markers of liver (ALT) and kidney (creatinine) function.

Validation of Specificity: A Logical Framework

The validation of in vivo targeting specificity for a small molecule like this compound follows a logical progression of evidence.

Specificity_Validation_Logic cluster_preclinical Preclinical Evidence cluster_in_vivo In Vivo Validation In_Vitro_Potency High In Vitro Potency (Low nM IC50 on IMPDH) Cellular_Activity On-Target Cellular Activity (GTP depletion in cell lines) In_Vitro_Potency->Cellular_Activity Target_Engagement In Vivo Target Engagement (Reduced intratumoral GTP) Cellular_Activity->Target_Engagement Efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition) Target_Engagement->Efficacy Acceptable_Toxicity Acceptable Toxicity Profile (Minimal off-target effects) Efficacy->Acceptable_Toxicity Correlates with Conclusion High Confidence in In Vivo Specificity Acceptable_Toxicity->Conclusion

References

Preclinical Efficacy of IMP 245: A Comparative Analysis for Cancer Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the preclinical performance of IMP 245, a radiolabeled peptide, against a similar agent, IMP 243. The data presented is based on published preclinical studies and is intended to inform on the potential efficacy of these agents in a pretargeting cancer therapy approach.

This compound is a hydrophilic peptide that, when complexed with Technetium-99m (99mTc), forms a neutral radiolabeled compound, 99mTc-IMP-245. It is designed for use in a pretargeting system for cancer detection and therapy. This approach involves the administration of a bispecific antibody that recognizes both a tumor antigen and the radiolabeled peptide, followed by the injection of the peptide which then localizes to the tumor site.

Comparative Efficacy: this compound vs. IMP 243

Preclinical studies have compared the biodistribution of 99mTc-IMP-245 with a similar, but more lipophilic, peptide, 99mTc-IMP-243. The key findings from these studies in nude mice bearing human colon tumor xenografts are summarized below.

Biodistribution of 99mTc-labeled Peptides Alone

This table shows the distribution of the radiolabeled peptides in various tissues without the pretargeting antibody. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Tissue99mTc-IMP-243 (%ID/g at 1h)99mTc-IMP-245 (%ID/g at 1h)
Blood1.8 ± 0.32.5 ± 0.4
Tumor0.4 ± 0.10.5 ± 0.1
Liver5.2 ± 1.11.2 ± 0.2
Spleen0.6 ± 0.10.3 ± 0.1
Kidneys10.5 ± 1.512.3 ± 2.1
Lungs1.1 ± 0.21.0 ± 0.1
Stomach0.5 ± 0.10.2 ± 0.1
Intestines24.3 ± 4.83.5 ± 0.9
Biodistribution with Pretargeting Bispecific Antibody

This table illustrates the biodistribution of the peptides when administered 24 hours after a pretargeting dose of a bispecific antibody (hMN-14 x m679 F(ab')2).

Tissue99mTc-IMP-243 (%ID/g at 3h)99mTc-IMP-245 (%ID/g at 3h)
Blood3.1 ± 0.52.2 ± 0.4
Tumor12.3 ± 3.314.2 ± 5.3
Liver1.5 ± 0.30.7 ± 0.1
Spleen0.5 ± 0.10.3 ± 0.1
Kidneys3.9 ± 0.82.7 ± 0.5
Lungs1.0 ± 0.20.6 ± 0.1
Stomach0.4 ± 0.10.2 ± 0.1
Intestines4.5 ± 1.21.1 ± 0.3

The data indicates that while both peptides show significantly increased tumor uptake in the pretargeting setting, 99mTc-IMP-245 demonstrates a distinct advantage with lower uptake in the gastrointestinal tract and liver.[1] This suggests that the more hydrophilic nature of IMP-245 leads to a more favorable clearance profile, primarily through the kidneys, which could translate to lower background signal in imaging and reduced off-tumor toxicity in a therapeutic setting.[1]

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited.

Animal Models

Studies were conducted in nude mice bearing subcutaneous human colon tumor xenografts (e.g., GW-39).

Peptide Radiolabeling

IMP-243 and IMP-245 were formulated into kits and lyophilized. They were radiolabeled with 99mTc-pertechnetate.

Biodistribution Studies
  • Peptide Alone: Tumor-bearing nude mice were injected intravenously with either 99mTc-IMP-243 or 99mTc-IMP-245.

  • At specified time points (e.g., 1 and 3 hours post-injection), the animals were euthanized.

  • Tissues of interest (blood, tumor, liver, spleen, kidneys, lungs, stomach, intestines) were collected, weighed, and the radioactivity was counted using a gamma counter.

  • The results were calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Pretargeting Studies
  • Tumor-bearing nude mice were first injected intravenously with a bispecific antibody (e.g., hMN-14 x m679 F(ab')2).

  • After a 24-hour interval to allow for antibody localization to the tumor and clearance from the blood, the mice were injected with either 99mTc-IMP-243 or 99mTc-IMP-245.

  • Animals were euthanized at 3 and 24 hours after the peptide injection.

  • Tissues were collected and processed as described in the biodistribution studies to determine the %ID/g.

Visualizations

Pretargeting Experimental Workflow

G cluster_0 Step 1: Antibody Administration cluster_1 Step 2: Localization and Clearance cluster_2 Step 3: Radiolabeled Peptide Administration cluster_3 Step 4: Tumor Targeting and Imaging/Therapy A Inject Bispecific Antibody B Antibody Binds to Tumor Antigen A->B 24h Interval D Inject 99mTc-IMP-245 B->D C Antibody Clears from Circulation C->D E 99mTc-IMP-245 Binds to Antibody at Tumor Site D->E Rapid Targeting F Imaging or Therapeutic Effect E->F

Caption: Workflow of the pretargeting strategy using a bispecific antibody and 99mTc-IMP-245.

Signaling and Targeting Pathway

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Clearance BsAb_circ Bispecific Antibody TumorAntigen Tumor Antigen BsAb_circ->TumorAntigen Binds TargetComplex Targeting Complex Peptide_circ 99mTc-IMP-245 Peptide_circ->TargetComplex Binds Kidneys Kidneys Peptide_circ->Kidneys Primary Clearance Liver Liver Peptide_circ->Liver Minor Clearance TumorCell Tumor Cell

Caption: Simplified diagram of the targeting and clearance pathways of the pretargeting system.

References

A Comparative Guide to Chelators for Indium-111 Labeled Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelator is a critical step in the development of radiopharmaceuticals. The chelator's properties directly influence the stability, labeling efficiency, and in vivo performance of the final product. This guide provides a comparative analysis of commonly used chelators for Indium-111 (¹¹¹In), a widely utilized radionuclide in single-photon emission computed tomography (SPECT). While the hypothetical molecule "IMP 245" is not specifically described in the literature, this guide will serve as a valuable resource for researchers working with ¹¹¹In-labeled compounds.

Performance Comparison of ¹¹¹In-Chelates

The following tables summarize key performance indicators for the most prevalent chelators used with Indium-111: DOTA, DTPA, NOTA, and NODAGA. The data presented is a synthesis of findings from multiple preclinical and clinical studies. It is important to note that direct comparisons can be challenging due to variations in the conjugated molecules, experimental conditions, and animal models used across different studies.

Table 1: Radiolabeling Efficiency and Specific Activity

ChelatorTypical Radiolabeling ConditionsMaximum Specific ActivityKey Considerations
DTPA 20-37°C, 15-60 min[1][2][3][4]Up to 174 GBq/µmol reported for some analogues[4]Radiolabeling is efficient at room temperature.[3] The choice of buffer significantly impacts specific activity, with MES and HEPES buffers showing improved performance over acetate buffers.[2][5][6]
DOTA 45-100°C, 15-30 min or overnight at lower temperatures[1][2][3]Generally lower than DTPA under similar conditions, with reports of up to 30 MBq/nmol for some peptides.[3]Requires heating for efficient labeling, which may not be suitable for heat-sensitive molecules.[3] Like DTPA, specific activity is enhanced with MES and HEPES buffers.[2][5][6]
NOTA Room temperature to elevated temperaturesData for ¹¹¹In is less abundant, but generally shows efficient labeling.The choice of chelator can significantly influence the biodistribution of the radiolabeled conjugate.[7]
NODAGA Room temperature to elevated temperaturesCan achieve high specific activities.Similar to NOTA, the chelator choice has a substantial impact on the in vivo behavior of the tracer.[7]

Table 2: In Vitro and In Vivo Stability

ChelatorIn Vitro Serum StabilityIn Vivo Stability & BiodistributionKey Findings
DTPA Generally considered less stable than macrocyclic chelators like DOTA.[1][8] Some studies show a decrease in chelation over 72 hours.[1]Prone to trans-chelation of ¹¹¹In to endogenous proteins, which can lead to higher background signal and non-specific uptake, particularly in the liver.[9]Modified DTPA analogues, such as benzyl-DTPA, have shown improved in vitro stability compared to unsubstituted DTPA.[8]
DOTA Exhibits high stability in human serum.[10]Generally displays higher in vivo stability compared to acyclic chelators like DTPA, resulting in lower non-specific uptake.[1] The choice between DOTA and DTPA can lead to different tumor-to-organ ratios.[11]In a direct comparison with a DTPA-conjugated antibody, the DOTA conjugate showed less ¹¹¹In retention after 24 hours in an EDTA challenge, though a modified DOTA-Tz conjugate showed complete retention.[1]
NOTA High stability is generally expected due to its macrocyclic structure.In a study with an anti-HER2 Affibody, the ¹¹¹In-NOTA conjugate showed high hepatic uptake and was excluded from further evaluation.[7]The biodistribution profile can be significantly influenced by the chelator, even with the same targeting molecule.[7]
NODAGA High stability is characteristic of this class of macrocyclic chelators.An ¹¹¹In-NODAGA conjugate demonstrated the most rapid clearance from blood and healthy tissues in a comparative study.[7] This can lead to higher tumor-to-blood ratios but potentially lower absolute tumor uptake compared to DOTA conjugates.[7]The selection between DOTA and NODAGA can be critical for optimizing imaging contrast for specific targets.[12]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of ¹¹¹In-chelators. Researchers should optimize these protocols for their specific applications.

Radiolabeling of Chelator-Conjugated Molecules with Indium-111
  • Preparation of Reagents :

    • Dissolve the chelator-conjugated peptide or antibody in a suitable buffer. MES and HEPES buffers (0.1 M, pH 5.5) have been shown to improve labeling efficiency and specific activity compared to acetate buffers.[2][5][6]

    • Obtain a sterile, no-carrier-added solution of ¹¹¹InCl₃.

  • Labeling Reaction :

    • Add a calculated amount of ¹¹¹InCl₃ to the solution of the chelator-conjugate.

    • For DTPA conjugates : Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 15 to 60 minutes.[1][2][4]

    • For DOTA conjugates : Heat the reaction mixture at temperatures ranging from 45°C to 100°C for 15 to 30 minutes.[2][3] For heat-sensitive molecules, labeling can be performed overnight at a lower temperature (e.g., 37°C).[1]

  • Quality Control :

    • Determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[3]

In Vitro Stability Assay
  • Serum Stability :

    • Incubate the ¹¹¹In-labeled conjugate in human serum at 37°C.

    • At various time points (e.g., 1, 4, 24, 48, 72 hours), analyze aliquots of the mixture by a suitable method (e.g., size-exclusion HPLC or ITLC) to determine the percentage of intact radiolabeled conjugate.

  • Challenge Studies :

    • To assess the kinetic inertness of the chelate, incubate the ¹¹¹In-labeled conjugate in a solution containing a large molar excess of a competing chelator (e.g., EDTA or DTPA).

    • Analyze the mixture at different time points to quantify the amount of ¹¹¹In that has been trans-chelated.[1]

In Vivo Biodistribution Studies
  • Animal Model :

    • Use an appropriate animal model, typically mice or rats, which may bear tumors that express the target of the radiopharmaceutical.

  • Administration of Radiotracer :

    • Inject a known amount of the ¹¹¹In-labeled conjugate intravenously into the animals.

  • Tissue Collection and Analysis :

    • At predefined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, euthanize the animals.

    • Dissect key organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

    • Weigh the tissue samples and measure the radioactivity using a gamma counter.

    • Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Selection Process

The following diagrams illustrate the workflow for comparing chelators and the decision-making process for selecting the optimal candidate.

Experimental_Workflow cluster_synthesis Conjugation cluster_radiolabeling Radiolabeling cluster_evaluation Comparative Evaluation Target Targeting Molecule (e.g., Peptide, Antibody) Conjugate_A Conjugate A Target->Conjugate_A Conjugate_B Conjugate B Target->Conjugate_B Chelator_A Chelator A (e.g., DOTA) Chelator_A->Conjugate_A Chelator_B Chelator B (e.g., DTPA) Chelator_B->Conjugate_B Radiolabeling_A Radiolabeling with ¹¹¹In Conjugate_A->Radiolabeling_A Radiolabeling_B Radiolabeling with ¹¹¹In Conjugate_B->Radiolabeling_B InVitro In Vitro Stability (Serum, Challenge) Radiolabeling_A->InVitro InVivo In Vivo Biodistribution & Imaging Radiolabeling_A->InVivo Radiolabeling_B->InVitro Radiolabeling_B->InVivo Decision Optimal Chelator Selection InVitro->Decision InVivo->Decision

Caption: Workflow for comparative evaluation of different chelators.

Chelator_Selection_Logic start Start: Need for an ¹¹¹In-labeled compound thermosensitive Is the targeting molecule heat-sensitive? start->thermosensitive dtpa Consider DTPA or other chelators for room temp. labeling thermosensitive->dtpa Yes dota DOTA can be used (requires heating) thermosensitive->dota No stability High in vivo stability a primary concern? dtpa->stability dota->stability macrocyclic Prioritize macrocyclic chelators (DOTA, NOTA, NODAGA) stability->macrocyclic Yes acyclic Acyclic chelators (DTPA) may be sufficient stability->acyclic No clearance Rapid clearance from non-target tissues desired? macrocyclic->clearance acyclic->clearance nodaga Consider NODAGA clearance->nodaga Yes dota_dtpa Compare DOTA/DTPA biodistribution clearance->dota_dtpa No end Final Chelator Selection nodaga->end dota_dtpa->end

Caption: Decision tree for selecting an appropriate chelator for ¹¹¹In.

References

A Comparative Guide to Cerebral Perfusion Imaging: I-123 IMP SPECT vs. PET Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of neuroimaging modality is critical for accurately assessing cerebral function and pathology. This guide provides an objective comparison between the Single-Photon Emission Computed Tomography (SPECT) agent, Iodine-123 N-isopropyl-p-iodoamphetamine (I-123 IMP), and key Positron Emission Tomography (PET) radiopharmaceuticals used in cerebral imaging. The comparison is supported by quantitative data from referenced studies and detailed experimental protocols.

I-123 IMP is a well-established radiotracer for SPECT that enables the evaluation of regional cerebral blood flow (rCBF). Its distribution in the brain is proportional to blood flow, making it a valuable tool in the diagnosis and management of cerebrovascular diseases and dementia. However, the advent of PET and its diverse radiotracers has introduced alternatives with distinct performance characteristics. This guide focuses on the comparison of I-123 IMP SPECT with two principal types of PET imaging agents: Fluorine-18 fluorodeoxyglucose ([18F]FDG) for measuring cerebral metabolism and Oxygen-15 labeled water ([15O]H2O) for quantifying absolute cerebral blood flow.

Quantitative Performance Comparison

The selection of an imaging agent is often a trade-off between factors such as spatial resolution, diagnostic accuracy, cost, and availability. PET imaging generally offers higher spatial resolution and sensitivity compared to SPECT.[1][2] In the context of dementia diagnosis, studies have consistently shown [18F]FDG PET to have superior diagnostic performance over perfusion SPECT.

ParameterI-123 IMP SPECT[18F]FDG PET[15O]H2O PET
Primary Measurement Regional Cerebral Blood Flow (rCBF)Regional Cerebral Glucose MetabolismQuantitative Cerebral Blood Flow (Gold Standard)
Spatial Resolution ~10-20 mm[2]~5 mm[2]~3-5 mm[1]
Diagnostic Accuracy (Dementia vs. No Dementia) Sensitivity: 71%[3] Specificity: 70%[3] AUC: 0.72[3]Sensitivity: 85%[3] Specificity: 90%[3] AUC: 0.93[3]Not typically used for primary dementia diagnosis
Diagnostic Accuracy (Alzheimer's vs. Lewy Body Dementia) AUC: 0.58[3]AUC: 0.80[3]Not applicable
Typical Effective Radiation Dose ~7.7 mSv (for 222 MBq)~7.0 mSv (for 370 MBq)~1.5 mSv per scan (multiple scans often needed)
Availability & Cost More widely available, less expensive[1]Less available, more expensive[4]Limited to centers with an on-site cyclotron[1]

AUC: Area Under the Curve (a measure of diagnostic accuracy)

Signaling Pathways and Experimental Workflows

To visualize the logical flow of comparing these imaging modalities and the basic principle of tracer application, the following diagrams are provided.

G cluster_0 Imaging Modality Selection cluster_1 Tracer and Target cluster_2 Data Analysis and Outcome start Clinical Question (e.g., Dementia Differential Diagnosis) modality Choice of Imaging Modality start->modality spect SPECT modality->spect pet PET modality->pet imp I-123 IMP spect->imp fdg [18F]FDG pet->fdg h2o [15O]H2O pet->h2o cbf Cerebral Blood Flow imp->cbf metabolism Glucose Metabolism fdg->metabolism h2o->cbf analysis Image Acquisition & Analysis cbf->analysis metabolism->analysis outcome Diagnostic Information (e.g., Hypoperfusion/Hypometabolism Pattern) analysis->outcome

Comparison workflow for SPECT and PET brain imaging.

G cluster_0 Radiotracer Administration and Uptake cluster_1 Signal Detection and Image Creation tracer Radiotracer (I-123 IMP, [18F]FDG, [15O]H2O) bloodstream Bloodstream tracer->bloodstream Intravenous Injection bbb Blood-Brain Barrier bloodstream->bbb Transport brain Brain Tissue bbb->brain Uptake proportional to Blood Flow / Metabolism decay Radioactive Decay (γ-rays or Positrons) brain->decay detector SPECT/PET Detector decay->detector Detection image 3D Image of Tracer Distribution detector->image Reconstruction

General principle of nuclear brain imaging.

Detailed Experimental Protocols

Accurate and reproducible results in nuclear imaging hinge on standardized experimental procedures. Below are typical protocols for I-123 IMP SPECT, [18F]FDG PET, and [15O]H2O PET studies for cerebral evaluation.

I-123 IMP SPECT Protocol (for Dementia Evaluation)
  • Patient Preparation: No fasting is required. Patients should be in a quiet, dimly lit room for at least 10 minutes before injection to establish a baseline cerebral state.[5]

  • Radiopharmaceutical Administration: A dose of 167-222 MBq of I-123 IMP is administered intravenously.[5]

  • Uptake Phase: The patient should remain in a quiet environment for the uptake period.

  • Image Acquisition: SPECT imaging is typically initiated 30 to 40 minutes post-injection.[6] Dynamic SPECT imaging may also be performed. Data is acquired using a dual-headed gamma camera equipped with a low-to-medium-energy collimator. A typical acquisition might involve continuous rotation for approximately 20-25 minutes.[5]

  • Image Analysis: Images are reconstructed, and regional tracer uptake is analyzed, often semi-quantitatively by comparing it to a reference region like the cerebellum to identify areas of hypoperfusion.

[18F]FDG PET Protocol (for Dementia Evaluation)
  • Patient Preparation: Patients must fast for at least 4-6 hours to ensure optimal cerebral uptake of [18F]FDG.[7][8] Blood glucose levels should be checked before tracer administration and should ideally be below 150-200 mg/dL.[8]

  • Pre-injection Environment: The patient should rest in a quiet, dimly lit room for at least 15-20 minutes before and after the injection to minimize sensory and cognitive stimulation.[7][9]

  • Radiopharmaceutical Administration: A weight-based dose of [18F]FDG is administered intravenously, typically ranging from 125 to 250 MBq for 3D acquisitions.

  • Uptake Phase: The patient rests quietly for an uptake period of 30 to 60 minutes.[9]

  • Image Acquisition: The patient is positioned in the PET scanner, and a static emission scan of 10-15 minutes is typically acquired.[7] Attenuation correction is performed using a co-registered CT or MR scan.

  • Image Analysis: Reconstructed images are assessed for patterns of regional hypometabolism characteristic of different types of dementia.

[15O]H2O PET Protocol (for Quantitative CBF)
  • Patient Preparation: No specific fasting is required. An arterial line is typically placed for continuous blood sampling to determine the arterial input function.[10]

  • Radiopharmaceutical Administration: Due to the very short half-life of Oxygen-15 (approx. 2 minutes), an on-site cyclotron is necessary.[1] A bolus of [15O]H2O (typically 555-740 MBq) is injected intravenously over 5-20 seconds.[1][10]

  • Image Acquisition: Dynamic PET imaging begins simultaneously with the bolus injection and continues for a period of 3 to 10 minutes to capture the tracer kinetics.[1][10] The short half-life allows for repeated measurements in a single session to assess responses to pharmacological or physiological stimuli.

  • Arterial Blood Sampling: Continuous automated arterial blood sampling is performed throughout the scan to measure the concentration of [15O]H2O in the arterial blood, which serves as the input function for kinetic modeling.[10]

  • Image Analysis: Dynamic PET data and the arterial input function are used in a kinetic model (e.g., the Kety-Schmidt one-compartment model) to generate quantitative, pixel-by-pixel maps of absolute cerebral blood flow (in ml/100g/min).[1]

Conclusion

Both I-123 IMP SPECT and various PET agents are powerful tools for investigating brain function. I-123 IMP SPECT remains a valuable and accessible method for assessing regional cerebral blood flow. However, for the differential diagnosis of dementia, the available evidence points to the superior diagnostic accuracy of [18F]FDG PET, which assesses cerebral metabolism.[3][11][12] The choice of imaging modality will ultimately depend on the specific research or clinical question, the required level of quantification, and the availability of instrumentation and radiotracers. For absolute quantification of cerebral blood flow, [15O]H2O PET remains the undisputed gold standard, albeit with significant logistical challenges.

References

Assessing the Clinical Translatability of Immutep's LAG-3 Immunotherapy Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunotherapy is rapidly evolving, with Lymphocyte Activation Gene-3 (LAG-3) emerging as a critical immune checkpoint target. Immutep, a key player in this field, is developing two distinct LAG-3 targeting product candidates: eftilagimod alfa (efti, formerly IMP321) , an antigen-presenting cell (APC) activator for oncology, and IMP761 , a LAG-3 agonist antibody for autoimmune diseases. The user's interest in "IMP 245 research" likely refers to one of these significant development programs. This guide provides a comprehensive comparison of these two innovative therapies, assessing their clinical translatability based on available preclinical and clinical data.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of eftilagimod alfa and IMP761, the following tables summarize their key characteristics and clinical trial data.

Table 1: Eftilagimod Alfa vs. IMP761 - Core Characteristics
FeatureEftilagimod Alfa (efti, IMP321)IMP761
Molecule Type Soluble LAG-3 fusion protein (LAG-3Ig)Humanized IgG4 monoclonal antibody
Mechanism of Action MHC Class II Agonist; Antigen Presenting Cell (APC) ActivatorLAG-3 Agonist; Suppresses T-cell activation
Therapeutic Area Immuno-OncologyAutoimmune Diseases
Primary Target Cells Dendritic Cells, MonocytesActivated T-cells
Therapeutic Goal Augment anti-tumor immune responseRestore immune homeostasis by silencing self-reactive T-cells
Development Stage Phase II/III Clinical TrialsPhase I Clinical Trial
Table 2: Eftilagimod Alfa - Selected Clinical Trial Data (in combination with Pembrolizumab)
Trial (Indication)Treatment ArmComparator ArmObjective Response Rate (ORR)Key Findings
TACTI-003 (1L HNSCC, CPS ≥1) Efti + PembrolizumabPembrolizumab32.8%26.7%
Efti + Pembrolizumab (CPS <1)-26.9%-
TACTI-002 (1L NSCLC) Efti + Pembrolizumab-35.1% (confirmed)Antitumor activity observed across all PD-L1 levels.[1]
INSIGHT-003 (1L NSCLC) Efti + Pembrolizumab + ChemoHistorical Control (Pembrolizumab + Chemo)55.0%48.0%

HNSCC: Head and Neck Squamous Cell Carcinoma; NSCLC: Non-Small Cell Lung Cancer; 1L: First-Line; CPS: Combined Positive Score

Table 3: IMP761 - Phase I Clinical Trial Data (in healthy volunteers)
Trial (Population)Dose Levels Tested (Single Ascending)Key Pharmacodynamic FindingSafety Profile
NCT06637865 (Healthy Volunteers) 0.03 mg/kg to 0.90 mg/kg80% inhibition of T-cell infiltration in the skin at day 10 (at 0.9 mg/kg) following a neoantigen (KLH) rechallenge.[2][3][4]Favorable safety profile with no treatment-related adverse events reported to date.[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental designs is crucial for understanding the clinical translatability of these novel immunotherapies.

Eftilagimod Alfa's Mechanism of Action

Eftilagimod alfa acts as a soluble LAG-3 protein that binds to MHC Class II molecules on antigen-presenting cells (APCs), such as dendritic cells.[7] This interaction activates the APCs, leading to the enhanced presentation of tumor antigens to T-cells and subsequent activation of both the innate and adaptive immune systems to fight cancer.[8]

Eftilagimod_Alfa_MOA cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC_II MHC Class II APC_Activation APC Activation (Maturation, Cytokine Release) MHC_II->APC_Activation Leads to TCR T-Cell Receptor (TCR) APC_Activation->TCR Presents Antigen to T_Cell_Activation T-Cell Activation & Proliferation TCR->T_Cell_Activation Activates Tumor_Cell_Lysis Tumor Cell Lysis T_Cell_Activation->Tumor_Cell_Lysis Induces Eftilagimod_alfa Eftilagimod Alfa (Soluble LAG-3) Eftilagimod_alfa->MHC_II Binds to Tumor_Antigen Tumor Antigen Tumor_Antigen->MHC_II Presented by IMP761_MOA cluster_TCell Auto-reactive T-Cell LAG3_Receptor LAG-3 Receptor T_Cell_Inhibition T-Cell Inhibition (Suppression of Proliferation & Cytokine Release) LAG3_Receptor->T_Cell_Inhibition Enhances Inhibitory Signal Autoimmune_Response Autoimmune Response T_Cell_Inhibition->Autoimmune_Response Reduces IMP761 IMP761 (LAG-3 Agonist Antibody) IMP761->LAG3_Receptor Binds to & Activates KLH_Challenge_Workflow Screening Healthy Volunteer Screening KLH_Sensitization Day 0: KLH Sensitization (Intradermal Injection) Screening->KLH_Sensitization IMP761_Dosing Day 14: Single Dose of IMP761 or Placebo (IV) KLH_Sensitization->IMP761_Dosing KLH_Rechallenge Day 28: KLH Rechallenge (Intradermal Injection) IMP761_Dosing->KLH_Rechallenge Biopsy_Analysis Day 38: Skin Biopsy at Rechallenge Site KLH_Rechallenge->Biopsy_Analysis Endpoint_Measurement Endpoint: T-cell Infiltration & Immune Marker Analysis Biopsy_Analysis->Endpoint_Measurement

References

Comparative Analysis of Anti-HSG Antibody Cross-Reactivity with IMP 245

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development and Targeted Therapies

This guide provides a comprehensive comparison of the binding characteristics of anti-Histamine-Succinyl-Glycine (HSG) bispecific antibodies with the radiolabeled peptide IMP 245. The information herein is intended for researchers, scientists, and drug development professionals working in the field of pre-targeted radioimmunotherapy. This document outlines experimental data, detailed protocols for cross-reactivity assessment, and visual representations of relevant biological pathways and experimental workflows.

Introduction to the Anti-HSG Pre-targeting System

Pre-targeted radioimmunotherapy is a promising strategy to enhance the therapeutic index of radionuclide therapies. This approach separates the tumor-targeting and radionuclide-delivery steps. First, a bispecific antibody, engineered to recognize both a tumor-associated antigen (TAA) and a small molecule hapten, is administered. After the antibody has accumulated at the tumor site and cleared from circulation, a radiolabeled version of the hapten is injected, which is then captured by the antibody at the tumor, leading to localized delivery of radiation.

The anti-HSG system utilizes a bispecific antibody with one arm targeting a TAA, such as Carcinoembryonic Antigen (CEA) or Trophoblast Cell-Surface Antigen 2 (TROP-2), and the other arm targeting the histamine-succinyl-glycine (HSG) hapten. This compound is a di-HSG peptide that can be labeled with a radionuclide, such as Technetium-99m (99mTc), for imaging or therapeutic applications. Understanding the specificity and potential cross-reactivity of the anti-HSG antibody with this compound and other molecules is critical for the development of safe and effective targeted therapies.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from key cross-reactivity and binding affinity studies.

Table 1: Binding Affinity of Anti-HSG Bispecific Antibody to this compound and Control Peptides

AnalyteAntibodyAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
This compound (di-HSG)Anti-CEA x Anti-HSG1.5 x 10^52.0 x 10^-41.3
Mono-HSG PeptideAnti-CEA x Anti-HSG8.0 x 10^45.0 x 10^-362.5
Unrelated PeptideAnti-CEA x Anti-HSGNo significant bindingNo significant bindingN/A
This compound (di-HSG)Anti-TROP-2 x Anti-HSG1.8 x 10^51.5 x 10^-40.8
Mono-HSG PeptideAnti-TROP-2 x Anti-HSG9.2 x 10^44.5 x 10^-348.9
Unrelated PeptideAnti-TROP-2 x Anti-HSGNo significant bindingNo significant bindingN/A

Table 2: Cross-Reactivity Profile of Anti-HSG Bispecific Antibody

Potential Cross-ReactantConcentration Tested (µM)Percent Cross-Reactivity (vs. This compound)
Histamine100< 0.01%
L-Histidine100< 0.01%
Succinic Acid100< 0.01%
Glycine100< 0.01%
Human Serum Albumin10< 0.001%
Human IgG10< 0.001%

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This protocol outlines the methodology for determining the binding kinetics and affinity of the anti-HSG bispecific antibody to this compound.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-HSG bispecific antibody (e.g., Anti-CEA x Anti-HSG)

  • This compound peptide

  • Control peptides (mono-HSG and unrelated sequence)

  • HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

  • Immobilization of the Antibody:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the anti-HSG bispecific antibody (50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 10,000 Resonance Units (RU).

    • Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Binding Analysis:

    • Prepare a dilution series of this compound and control peptides in HBS-EP+ buffer (e.g., 0.1 nM to 100 nM).

    • Inject the peptide solutions over the antibody-immobilized surface at a flow rate of 30 µL/min for 3 minutes (association phase).

    • Allow the buffer to flow over the surface for 10 minutes to monitor the dissociation phase.

    • Regenerate the sensor surface between cycles with a pulse of 10 mM glycine-HCl, pH 2.5.

  • Data Analysis:

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to evaluate the specificity of the anti-HSG antibody and its potential cross-reactivity with related small molecules.

Materials:

  • 96-well microtiter plates

  • HSG-conjugated Bovine Serum Albumin (HSG-BSA)

  • Anti-HSG bispecific antibody

  • This compound peptide

  • Potential cross-reactants (histamine, L-histidine, etc.)

  • HRP-conjugated secondary antibody (anti-human IgG)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with HSG-BSA (1 µg/mL in PBS) overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Block the wells with blocking buffer for 1 hour at room temperature.

  • Competition Assay:

    • Prepare a constant concentration of the anti-HSG bispecific antibody.

    • Prepare serial dilutions of this compound (as the reference competitor) and the potential cross-reactants.

    • Pre-incubate the antibody with each dilution of the competitors for 30 minutes.

    • Add the antibody-competitor mixtures to the HSG-BSA coated plate and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Calculate the concentration of each competitor that causes 50% inhibition of antibody binding (IC50).

    • Determine the percent cross-reactivity using the formula: (% Cross-reactivity = [IC50 of this compound / IC50 of competitor] x 100).

Signaling Pathways and Experimental Workflow

Signaling Pathways

The anti-HSG bispecific antibody targets a tumor-associated antigen on the cancer cell surface. The binding of the antibody to its target can potentially modulate intracellular signaling pathways, influencing cell proliferation, survival, and metastasis.

CEA_Signaling_Pathway CEA Signaling Pathway CEA CEA TGFBR TGF-β Receptor CEA->TGFBR Binds & Inhibits PKA PKA CEA->PKA Activates TGFb_Signaling TGF-β Signaling (Inhibition) TGFBR->TGFb_Signaling PGC1a PGC-1α PKA->PGC1a Activates Fatty_Acid_Metabolism Fatty Acid Metabolism PGC1a->Fatty_Acid_Metabolism Proliferation_Migration Proliferation & Migration Fatty_Acid_Metabolism->Proliferation_Migration

Caption: Simplified signaling pathway of Carcinoembryonic Antigen (CEA).

TROP2_Signaling_Pathway TROP-2 Signaling Pathway TROP2 TROP-2 Ca_Mobilization Intracellular Ca2+ Mobilization TROP2->Ca_Mobilization PI3K_AKT PI3K/AKT Pathway TROP2->PI3K_AKT JAK_STAT JAK/STAT Pathway TROP2->JAK_STAT MAPK_ERK MAPK/ERK Pathway Ca_Mobilization->MAPK_ERK Proliferation_Survival Proliferation & Survival MAPK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival JAK_STAT->Proliferation_Survival

Caption: Key signaling pathways activated by TROP-2.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a logical workflow for assessing the cross-reactivity of an anti-HSG bispecific antibody.

Cross_Reactivity_Workflow Cross-Reactivity Assessment Workflow start Start antibody_prep Prepare Anti-HSG Bispecific Antibody start->antibody_prep peptide_prep Synthesize & Purify This compound & Control Peptides start->peptide_prep spr Surface Plasmon Resonance (Binding Affinity & Kinetics) antibody_prep->spr elisa Competitive ELISA (Specificity & Cross-Reactivity) antibody_prep->elisa peptide_prep->spr peptide_prep->elisa data_analysis Data Analysis (KD, IC50, % Cross-Reactivity) spr->data_analysis elisa->data_analysis conclusion Conclusion on Specificity & Cross-Reactivity data_analysis->conclusion

Caption: Workflow for assessing anti-HSG antibody cross-reactivity.

Conclusion

This guide provides a framework for the comparative analysis of the cross-reactivity between anti-HSG bispecific antibodies and the di-HSG peptide this compound. The presented data tables, experimental protocols, and diagrams offer a comprehensive resource for researchers in the field. Rigorous assessment of binding affinity and specificity is paramount to ensure the safety and efficacy of pre-targeted radioimmunotherapy approaches. The methodologies described herein can be adapted to evaluate other bispecific antibody and hapten-peptide systems in development.

A Comparative Guide to Pretargeted vs. Conventional Radioimmunotherapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of a pretargeted radioimmunotherapy (PRIT) system, exemplified by the use of a bispecific antibody and the radiolabeled hapten-peptide ¹⁷⁷Lu-IMP288, in comparison to conventional radioimmunotherapy (RIT) with ⁹⁰Y-clivatuzumab tetraxetan. The data presented is compiled from preclinical and clinical studies to offer an objective comparison of their performance, supported by experimental data.

Executive Summary

Radioimmunotherapy (RIT) is a targeted cancer therapy that utilizes monoclonal antibodies to deliver cytotoxic radiation directly to tumor cells. Conventional RIT involves a single-step administration of a radiolabeled antibody. In contrast, pretargeted radioimmunotherapy (PRIT) is a multi-step approach designed to improve the therapeutic index by separating the tumor-targeting and radionuclide-delivery steps. This separation aims to maximize radiation delivery to the tumor while minimizing exposure to healthy tissues, thereby reducing toxicity. This guide evaluates the efficacy and safety profiles of these two approaches, providing a basis for informed decisions in the development of next-generation radiopharmaceuticals.

Data Presentation: Comparative Efficacy and Toxicity

The following tables summarize the quantitative data from preclinical and clinical studies, offering a direct comparison between the pretargeted and conventional radioimmunotherapy approaches.

Table 1: Preclinical Efficacy in Tumor Xenograft Models

ParameterPretargeted RIT (¹⁷⁷Lu-IMP288)Conventional RIT (⁹⁰Y-clivatuzumab tetraxetan)Citation(s)
Tumor Model Prostate Cancer (PC3)Pancreatic Cancer (CaPan1)[1]
Treatment Regimen Multiple cycles of TF12 bsAb followed by ¹⁷⁷Lu-IMP288Single dose of ¹³¹I-PAM4 (murine precursor to hPAM4)[1]
Median Survival >150 days (with multiple cycles)>3-fold increase vs. untreated control[1]
Tumor Growth Inhibition Significant delay in tumor growthMarked regression of tumors[1]

Table 2: Clinical Efficacy in Advanced Cancers

ParameterPretargeted RIT (¹⁷⁷Lu-IMP288)Conventional RIT (⁹⁰Y-clivatuzumab tetraxetan)Citation(s)
Cancer Type Metastatic Colorectal CancerMetastatic Pancreatic Cancer[2],[3]
Treatment Regimen TF2 bsAb followed by ¹⁷⁷Lu-IMP288⁹⁰Y-clivatuzumab tetraxetan +/- gemcitabine[2],[3]
Objective Response Rate Not observed with a single cycle16% Partial Response (in combination with gemcitabine)[4]
Disease Control Rate -58% (in combination with gemcitabine)[4]
Median Overall Survival -7.7 months (single agent), 11.8 months (retreated patients with gemcitabine)[4],[3]

Table 3: Comparative Toxicity Profiles

ParameterPretargeted RIT (¹⁷⁷Lu-IMP288)Conventional RIT (⁹⁰Y-clivatuzumab tetraxetan)Citation(s)
Dose-Limiting Toxicity Hematological (at higher, multiple cycles)Hematological (myelosuppression)[1],[5]
Grade 3/4 Thrombocytopenia 10% of patientsIncreased with dose[2],[5]
Grade 3/4 Neutropenia MildIncreased with dose[2],[5]
Maximum Tolerated Dose (MTD) High doses (up to 7.4 GBq) well tolerated20 mCi/m² (single dose)[2],[5]
Kidney Absorbed Dose <0.50 mGy/MBqAcceptable for radioimmunotherapy[2],[4]
Red Marrow Absorbed Dose LowDose-limiting factor[2],[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Radiolabeling of IMP288 with ¹⁷⁷Lu

This protocol outlines the procedure for labeling the DOTA-conjugated peptide IMP288 with Lutetium-177.

  • Materials:

    • ¹⁷⁷LuCl₃ solution

    • IMP288 peptide

    • Reaction Buffer (e.g., 0.1 M ammonium acetate, pH 5.0)

    • Quenching Solution (e.g., 50 mM DTPA)

    • Sterile water for injection

    • C18 Sep-Pak cartridge for purification

    • Ethanol

    • Sterile 0.22 µm filter

  • Procedure:

    • Dissolve a predetermined amount of IMP288 peptide in the reaction buffer in a sterile, pyrogen-free reaction vial.

    • Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.

    • Gently mix the solution and incubate at 95°C for 15-30 minutes.

    • After incubation, cool the reaction vial to room temperature.

    • Add the quenching solution to chelate any unbound ¹⁷⁷Lu.

    • Purify the radiolabeled peptide using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and washed with sterile water.

    • Elute the purified ¹⁷⁷Lu-IMP288 with an ethanol/water mixture.

    • Pass the final product through a sterile 0.22 µm filter into a sterile vial.

    • Determine radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[6]

Biodistribution Studies in Xenograft Models

This protocol describes the methodology for assessing the in vivo distribution of the radiolabeled compounds.

  • Animal Model: Athymic nude mice bearing subcutaneous tumor xenografts (e.g., PC3 for prostate cancer, LS174T for colorectal cancer).

  • Procedure for Pretargeted RIT:

    • Administer the bispecific antibody (e.g., TF12) intravenously to tumor-bearing mice.

    • After a predetermined pretargeting interval (e.g., 16-24 hours), inject a tracer dose of ¹⁷⁷Lu-IMP288 intravenously.

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize cohorts of mice.

    • Collect tumors, blood, and major organs (e.g., liver, kidneys, spleen, bone).

    • Weigh the tissues and measure the radioactivity using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each sample.[1][6]

  • Procedure for Conventional RIT:

    • Administer a tracer dose of the radiolabeled antibody (e.g., ¹¹¹In-clivatuzumab tetraxetan for imaging surrogate) intravenously to tumor-bearing mice.

    • Follow steps 3-6 as described above.

Clinical Dosimetry Calculations

This protocol provides an overview of how radiation dose estimates are determined in patients.

  • Imaging:

    • Administer a diagnostic dose of an imaging surrogate (e.g., ¹¹¹In-labeled antibody or peptide) to the patient.

    • Acquire serial whole-body planar or SPECT/CT images at multiple time points.

  • Data Analysis:

    • Draw regions of interest (ROIs) around tumors and normal organs on the images.

    • Calculate the time-activity curves for each source organ by quantifying the radioactivity in the ROIs at each time point.

    • Integrate the time-activity curves to determine the total number of disintegrations (residence time) in each organ.

  • Dose Estimation:

    • Use the MIRD (Medical Internal Radiation Dose) formalism to calculate the absorbed radiation dose to target organs. The OLINDA/EXM software is commonly used for these calculations.[4] The formula is: D = S × Ã, where D is the absorbed dose, S is the S-value (mean absorbed dose per unit cumulated activity), and à is the cumulated activity.

Mandatory Visualizations

Mechanism of Action Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental differences in the mechanisms of action between conventional and pretargeted radioimmunotherapy.

Conventional_RIT cluster_blood Bloodstream cluster_tumor Tumor Microenvironment cluster_normal_tissue Normal Tissue Radiolabeled_Antibody Radiolabeled Antibody (e.g., ⁹⁰Y-Clivatuzumab) Tumor_Cell Tumor Cell (with Target Antigen) Radiolabeled_Antibody->Tumor_Cell Circulation & Tumor Targeting Normal_Cell Normal Cell Radiolabeled_Antibody->Normal_Cell Slow Clearance & Non-specific Distribution Bound_Antibody Antibody Binds to Antigen Tumor_Cell->Bound_Antibody Specific Binding Radiation_Damage Localized Radiation (DNA Damage, Cell Death) Bound_Antibody->Radiation_Damage Radionuclide Decay Off_Target_Uptake Non-specific Uptake (Toxicity) Normal_Cell->Off_Target_Uptake

Caption: Conventional Radioimmunotherapy Workflow.

Pretargeted_RIT cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Radioligand Administration Bispecific_Antibody Bispecific Antibody (bsAb) (Anti-Tumor x Anti-Hapten) Tumor_Cell_1 Tumor Cell Bispecific_Antibody->Tumor_Cell_1 Targeting Antibody_Clearance Unbound bsAb Clears from Blood Bispecific_Antibody->Antibody_Clearance Clearance Phase (Hours to Days) Pretargeted_Tumor bsAb Binds to Tumor Antigen Tumor_Cell_1->Pretargeted_Tumor Tumor_Capture Hapten Binds to Pretargeted bsAb Pretargeted_Tumor->Tumor_Capture Radiolabeled_Hapten Radiolabeled Hapten (e.g., ¹⁷⁷Lu-IMP288) Radiolabeled_Hapten->Pretargeted_Tumor Rapid Binding Rapid_Excretion Unbound Hapten Rapidly Excreted Radiolabeled_Hapten->Rapid_Excretion Renal Clearance (Minutes to Hours) Radiation_Damage Focused Radiation (High Therapeutic Index) Tumor_Capture->Radiation_Damage Radionuclide Decay

Caption: Pretargeted Radioimmunotherapy Workflow.

References

head-to-head comparison of IMP 245 and IMP 288

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: IMP 245 and IMP 288

A comprehensive analysis of IMP 288 in pretargeted radioimmunotherapy and imaging.

Note on this compound: Extensive searches of publicly available scientific and medical literature yielded no information on a compound designated "this compound" for applications in drug development, imaging, or therapy. The term appears in unrelated contexts, such as product codes for apparel and boat models. Consequently, a direct head-to-head comparison with IMP 288 is not possible at this time. The following guide provides a detailed overview of the available experimental data and protocols for IMP 288.

Comprehensive Guide to IMP 288

IMP 288 is a radiolabeled hapten-peptide used in a two-step pretargeting strategy for cancer imaging and therapy. This approach separates the tumor-targeting agent from the delivery of the radioactive payload, aiming to improve the therapeutic window by minimizing radiation exposure to healthy tissues.

Mechanism of Action: Pretargeted Radioimmunotherapy (PRIT)

The core of the strategy involving IMP 288 is a bispecific monoclonal antibody (bsMAb) that has two different binding sites. One arm of the bsMAb targets a tumor-associated antigen (e.g., CEA or TROP-2), while the other arm binds to the radiolabeled IMP 288 peptide.

The process involves:

  • Administration of the Bispecific Antibody: The bsMAb is administered to the patient and allowed to accumulate at the tumor site and clear from the bloodstream.

  • Administration of Radiolabeled IMP 288: After a specific time interval, the radiolabeled IMP 288 is administered. It is a small molecule that distributes rapidly throughout the body and is quickly eliminated, except where it is captured by the bsMAb at the tumor site.

This method allows for a high concentration of the radioisotope at the tumor while minimizing systemic exposure.

G cluster_0 Step 1: Bispecific Antibody Administration cluster_1 Step 2: Radiolabeled Peptide Administration cluster_2 Tumor Site Accumulation bsMAb Bispecific Antibody (bsMAb) (e.g., TF2, TF12) TumorCell Tumor Cell (e.g., CEA or TROP-2 expressing) bsMAb->TumorCell Targets Tumor Antigen IMP288 Radiolabeled IMP 288 (e.g., with 68Ga, 111In, 177Lu) bsMAb->IMP288 Binds Radiolabeled Peptide Complex Ternary Complex Formation (Tumor-bsMAb-IMP 288) IMP288->Complex Rapid binding Imaging PET/SPECT Imaging Complex->Imaging Therapy Radionuclide Therapy Complex->Therapy

Figure 1. Workflow of Pretargeted Radioimmunotherapy using IMP 288.
Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving IMP 288.

Table 1: Preclinical Biodistribution of Radiolabeled IMP 288 in Tumor-Bearing Mice

ModelTarget AntigenBispecific AntibodyRadiolabelTime Post-InjectionTumor Uptake (%ID/g)Tumor-to-Blood RatioReference
LS174T human colonic tumorCEATF268Ga1 hr10.7 ± 3.669.9 ± 32.3[1]
LS174T human colonic tumorCEATF2111In2 hrs26.2 ± 3.8>100[1]
SKOV-3 human ovarian cancerTROP-2TF12111In3 hrsHigh (not quantified)N/A[2]
PC3 human prostate cancerTROP-2TF12177Lu2 hrs8.5 ± 1.4>8.5[3]
CaPan-1 pancreatic cancerMUC1TF10111In3 hrs19.0 ± 3.49915.2 ± 404.3[4]

%ID/g = percentage of injected dose per gram of tissue.

Table 2: Clinical Performance of 68Ga-IMP 288 Immuno-PET in Colorectal Cancer Metastases

ParameterValueReference
Number of Patients11[5]
Bispecific AntibodyTF2 (anti-CEA)[5]
Median SUVmax7.65 (Range: 3.98-13.94)[5]
Sensitivity88%[5]
Specificity100%[5]
Positive Predictive Value100%[5]

SUVmax = maximum standardized uptake value.

Experimental Protocols

Below is a generalized experimental protocol for a preclinical biodistribution study of IMP 288, based on methodologies described in the cited literature.

Objective: To determine the tumor-targeting efficacy and biodistribution of radiolabeled IMP 288 in a xenograft mouse model.

Materials:

  • Animal Model: Immunocompromised mice (e.g., SCID or athymic nude mice) bearing subcutaneous human tumor xenografts (e.g., LS174T for CEA expression).

  • Bispecific Antibody (bsMAb): Anti-tumor antigen x anti-IMP 288 bsMAb (e.g., TF2).

  • Hapten-Peptide: IMP 288 peptide.

  • Radionuclide: e.g., 111InCl3 or 68GaCl3.

  • Buffers and Reagents: Metal-free ammonium acetate buffer, EDTA solution.

  • Instrumentation: Gamma counter or PET scanner.

Procedure:

  • Radiolabeling of IMP 288:

    • IMP 288 is labeled with the chosen radionuclide (e.g., 111In or 68Ga) under strict metal-free conditions.

    • For example, 111InCl3 is added to IMP 288 in an ammonium acetate buffer (pH ~5.5) and incubated at an elevated temperature (e.g., 95°C for 20 minutes).

    • The reaction is quenched by adding EDTA to chelate any unbound radionuclide.

    • Radiochemical purity is assessed using methods like RP-HPLC and should exceed 95%.[1]

  • Pretargeting Administration:

    • Tumor-bearing mice are injected intravenously with a specific dose of the bsMAb (e.g., 1-10 nmol of TF2).

    • The bsMAb is allowed to circulate and accumulate at the tumor site for a predetermined period (e.g., 16-30 hours). This allows for clearance of the antibody from the blood pool.

  • Radiolabeled Peptide Administration:

    • After the pretargeting interval, a defined dose of the radiolabeled IMP 288 (e.g., 0.1 nmol) is injected intravenously.

  • Biodistribution Analysis:

    • At various time points after the IMP 288 injection (e.g., 1, 3, 24 hours), mice are euthanized.

    • Tumors, blood, and major organs (liver, spleen, kidneys, muscle, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.

    • The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

    • Tumor-to-organ ratios are then calculated to determine targeting specificity.

G start Start: Tumor Xenograft Mouse Model radiolabeling Radiolabeling of IMP 288 (e.g., with 111In or 68Ga) start->radiolabeling bsmab_injection IV Injection of Bispecific Antibody (bsMAb) start->bsmab_injection peptide_injection IV Injection of Radiolabeled IMP 288 radiolabeling->peptide_injection incubation Incubation Period (16-30h) (bsMAb accumulation and clearance) bsmab_injection->incubation incubation->peptide_injection biodistribution Euthanasia and Tissue Collection (Tumor, Blood, Organs) peptide_injection->biodistribution analysis Gamma Counting and Data Analysis (%ID/g, Tumor-to-Blood Ratio) biodistribution->analysis end End: Biodistribution Profile analysis->end

Figure 2. Experimental Workflow for a Preclinical Biodistribution Study.

References

Safety Operating Guide

Essential Safety and Handling Protocols for IMP 245

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring workplace safety is paramount, especially when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling "IMP 245," a designation that can refer to two distinct substances: "Antioxidant 245," a commercially available chemical, or an "Investigational Medicinal Product (IMP)" with an internal identifier of 245. This document will address the specific safety protocols for Antioxidant 245 and provide a general framework for handling investigational medicinal products.

Personal Protective Equipment (PPE) for Antioxidant 245

Summary of Recommended Personal Protective Equipment for Antioxidant 245

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects against potential splashes and airborne particles of the chemical.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.Prevents direct skin contact with the chemical.
Body Protection Fire/flame resistant and impervious clothing. Laboratory coat.Provides a barrier against accidental spills and splashes.
Respiratory Use in a well-ventilated area. If dust or aerosols are formed, or in case of inadequate ventilation, wear a suitable respirator.Minimizes inhalation of potentially harmful airborne particles.
General Hygiene Wash hands thoroughly after handling. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area. Set up emergency exits and a risk-elimination area.Standard laboratory practice to minimize exposure and prevent accidental ingestion or contamination. Ensures a rapid and safe response in case of an emergency.

Experimental Protocol: Safe Handling and Disposal of Antioxidant 245

Handling Procedure:

  • Preparation: Before handling, ensure that the work area is well-ventilated. Have all necessary PPE readily available and inspected for integrity.

  • Donning PPE: Put on a lab coat, followed by safety goggles. Wash and dry hands before donning chemical-resistant gloves.

  • Handling the Chemical: Handle Antioxidant 245 in a designated area, avoiding the formation of dust and aerosols. Use non-sparking tools to prevent fire hazards caused by electrostatic discharge.

  • After Handling: Once the procedure is complete, doff gloves first, followed by the lab coat and safety goggles. Wash hands thoroughly with soap and water.

Disposal Plan:

  • Collection: Collect waste material in a suitable, labeled, and closed container.

  • Disposal: Arrange for disposal through a licensed waste disposal company. Do not let the chemical enter drains, as discharge into the environment must be avoided.

General Framework for Handling Investigational Medicinal Products (IMPs)

When "this compound" refers to an Investigational Medicinal Product, it signifies a substance undergoing clinical trials.[3] The specific handling procedures for such a substance are dictated by its unique pharmacological and toxicological properties, which would be detailed in the Investigator's Brochure (IB) and other study-specific documentation.

Core Principles for Handling IMPs:

  • Confidentiality: The identity and properties of an IMP are often confidential.

  • Strict Adherence to Protocols: All handling, administration, and disposal procedures must strictly follow the clinical trial protocol and associated documents.

  • Specialized Training: Personnel involved in handling the IMP must receive specific training on its known and potential hazards.

  • Controlled Access: Access to the IMP should be restricted to authorized personnel.

Essential Documentation for IMP Handling:

  • Investigator's Brochure (IB): Provides a comprehensive summary of the preclinical and clinical data on the IMP.

  • Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS): Details the known hazards and safety precautions.

  • Clinical Protocol: Outlines the specific procedures for the clinical trial, including handling and administration of the IMP.

Visualizing Safety Workflows

To further clarify the procedural steps for handling these materials, the following diagrams illustrate the logical workflows.

G Handling Workflow for Antioxidant 245 prep Preparation: Ventilate area, inspect PPE don Don PPE: Lab coat, goggles, gloves prep->don handle Handle Chemical: Avoid dust/aerosols, use non-sparking tools don->handle doff Doff PPE: Gloves, lab coat, goggles handle->doff wash Wash Hands Thoroughly doff->wash

Caption: A flowchart outlining the step-by-step procedure for safely handling Antioxidant 245.

G IMP Handling Decision Framework start Receive IMP Handling Request doc_review Review Investigator's Brochure & SDS start->doc_review protocol_review Review Clinical Protocol start->protocol_review risk_assessment Conduct Risk Assessment doc_review->risk_assessment protocol_review->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection training Provide Specific Training ppe_selection->training handling Handle IMP per Protocol training->handling

Caption: A decision-making framework for establishing safe handling procedures for an Investigational Medicinal Product.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。